2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-9-6-5(4)3-10-7(8)11-6/h2-3H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANYVMUNLQUYNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC(=NC=C12)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743146 | |
| Record name | 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909562-81-8 | |
| Record name | 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the 7-deazapurine scaffold, this molecule serves as a crucial building block in the synthesis of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of known data, inferred properties based on structurally similar analogs, and detailed experimental protocols for its characterization. We delve into its molecular identity, predicted physicochemical parameters, analytical methodologies for purity and structural confirmation, and best practices for handling and storage.
This compound belongs to the pyrrolopyrimidine class of compounds, which are analogs of purines where the imidazole nitrogen at position 7 is replaced by a carbon atom. This modification provides a unique scaffold for developing selective inhibitors of various protein kinases, enzymes often implicated in cancer and inflammatory diseases. The core structure features a pyrimidine ring fused to a pyrrole ring, with a chlorine atom at the C2 position and a methyl group at the C5 position.
The chlorine atom at the 2-position is a key reactive handle. It activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction for introducing diverse functional groups and building molecular complexity. The methyl group at the 5-position of the pyrrole ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a critical point for medicinal chemistry optimization.
An In-depth Technical Guide to the NMR Spectral Data of 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine. As a key heterocyclic scaffold in medicinal chemistry, understanding its structural features through spectroscopic methods is paramount for researchers in drug discovery and development. This document synthesizes predictive data based on established principles of NMR spectroscopy and published data for analogous structures, offering a robust framework for the characterization of this molecule.
Introduction: The Significance of this compound
The 7-deazapurine core of this compound is a privileged scaffold in the development of therapeutic agents, notably kinase inhibitors. The substitution pattern—a chloro group at the 2-position, a methyl group at the 5-position, and the pyrrolo[2,3-d]pyrimidine core—creates a unique electronic and steric profile that is crucial for its biological activity. Accurate structural elucidation is the foundation of any research and development effort, and NMR spectroscopy is the most powerful tool for this purpose. This guide explains the causal relationships between the molecular structure and its NMR spectral output, providing a self-validating system for experimental verification.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is essential for unambiguous assignment of NMR signals. The structure and standard numbering for this compound are presented below. This numbering will be used for all subsequent spectral assignments.
Figure 1: Molecular Structure of this compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the following signals are predicted in a standard deuterated solvent like DMSO-d₆. The choice of DMSO-d₆ is based on its ability to dissolve a wide range of organic molecules and to observe exchangeable protons like N-H.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| N7-H | ~11.5 - 12.5 | Broad Singlet (br s) | N/A | The pyrrole N-H proton is acidic and often appears as a broad signal due to quadrupole broadening and exchange with residual water. Its downfield shift is characteristic of N-H protons in heterocyclic systems.[1] |
| H6 | ~7.0 - 7.5 | Singlet (s) | N/A | This proton is on the pyrrole ring. The absence of adjacent protons results in a singlet. Its chemical shift is influenced by the electron-donating methyl group at C5 and the overall aromatic system. |
| C5-CH₃ | ~2.3 - 2.5 | Singlet (s) | N/A | The methyl protons are not coupled to any other protons, hence they appear as a singlet. The chemical shift is typical for a methyl group attached to an sp² carbon in a heteroaromatic ring. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The predicted chemical shifts are based on the electronic environment of each carbon atom, influenced by electronegative atoms (N, Cl) and substituents.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~151 - 154 | Attached to an electronegative chlorine and two nitrogen atoms, this carbon is significantly deshielded and appears far downfield. |
| C4 | ~150 - 153 | This carbon is part of the pyrimidine ring and is bonded to two nitrogen atoms, leading to a downfield chemical shift. |
| C7a | ~148 - 151 | A bridgehead carbon within the electron-deficient pyrimidine ring, resulting in a downfield shift. |
| C5 | ~125 - 130 | This carbon is part of the pyrrole ring and is substituted with a methyl group. |
| C6 | ~115 - 120 | An sp² carbon in the electron-rich pyrrole ring, appearing at a relatively upfield position for an aromatic carbon. |
| C4a | ~100 - 105 | This bridgehead carbon is part of the pyrrole ring, which is more electron-rich than the pyrimidine ring, thus it is expected to be more shielded. |
| C5-CH₃ | ~15 - 20 | The methyl carbon signal appears in the typical aliphatic region. |
Experimental Protocol for NMR Data Acquisition
To validate the predicted data, a standardized experimental approach is crucial. The following protocol outlines the steps for acquiring high-quality NMR spectra of this compound.
Workflow for NMR Sample Preparation and Data Acquisition
Figure 2: Standard workflow for NMR analysis.
Methodology Details:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Ensure complete dissolution by vortexing the sample.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
The experiments should be performed on a spectrometer with a proton frequency of at least 400 MHz.
-
The sample temperature should be maintained at 298 K.
-
-
¹H NMR Acquisition:
-
A standard single-pulse experiment should be used.
-
The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-13 ppm).
-
A sufficient number of scans (e.g., 16) should be acquired to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum to singlets for each carbon.
-
The spectral width should encompass the full range of expected carbon chemical shifts (e.g., 0-160 ppm).
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
The raw data (Free Induction Decay) should be processed with an appropriate software package.
-
Processing steps include Fourier transformation, phase correction, and baseline correction.
-
The ¹H spectrum should be referenced to the residual DMSO peak at 2.50 ppm, and the ¹³C spectrum to the DMSO-d₆ multiplet centered at 39.52 ppm.[1]
-
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR spectral data for this compound. The provided chemical shifts and coupling patterns are based on sound chemical principles and data from structurally related compounds. The detailed experimental protocol offers a clear path for researchers to obtain and validate this data in their own laboratories. By combining predictive analysis with rigorous experimental verification, scientists can confidently elucidate the structure of this important heterocyclic compound, accelerating their research and development endeavors.
References
Mass spectrometry analysis of 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Foreword: Charting the Analytical Path for a Privileged Scaffold
The 7-deazapurine core, exemplified by the pyrrolo[2,3-d]pyrimidine scaffold, is a cornerstone in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to serve as a "privileged scaffold," frequently appearing in molecules designed to modulate key biological pathways, particularly as kinase inhibitors. This compound is a critical intermediate in the synthesis of these complex therapeutic agents. Its precise structural characterization is not merely an academic exercise; it is a prerequisite for robust drug development, ensuring the identity and purity of downstream active pharmaceutical ingredients (APIs).
This guide provides a comprehensive framework for the mass spectrometric analysis of this molecule. We move beyond rote protocols to explore the underlying principles that govern analytical choices, from sample preparation to the intricacies of ionization and fragmentation. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to develop self-validating, reliable, and highly informative analytical methods for this compound and its analogs.
Foundational Knowledge: Molecular Profile of the Analyte
A successful analysis begins with a fundamental understanding of the analyte's properties. These characteristics directly influence every subsequent decision in the analytical workflow, from solvent selection to the choice of ionization technique.[1]
| Property | Value / Description | Consequence for MS Analysis |
| Molecular Formula | C₇H₆ClN₃ | Defines the elemental composition. |
| Average Molecular Weight | 167.60 g/mol | Useful for sample preparation calculations. |
| Monoisotopic Mass | 167.02502 Da | Critical for High-Resolution MS. This is the exact mass used for formula determination. |
| Key Structural Features | Fused bicyclic N-heterocycle, pyrrole NH, basic pyrimidine nitrogens, chloro-substituent. | The basic nitrogen atoms are prime sites for protonation, making positive-ion mode ESI highly effective.[2] |
| Predicted Polarity | Moderately polar | Influences choice of solvents for sample preparation and chromatography. |
The Crucial First Step: Strategic Sample Preparation
The adage "garbage in, garbage out" is particularly true for mass spectrometry. A clean, well-prepared sample is essential for achieving high sensitivity, repeatability, and for preventing contamination of the instrument.[3] The primary goal of sample preparation is to present the analyte to the ion source in a suitable solvent matrix, free of non-volatile salts and other interfering components.[4]
Step-by-Step Protocol for Sample Preparation
-
Initial Dissolution (Stock Solution):
-
Action: Accurately weigh approximately 1 mg of this compound. Dissolve it in 1 mL of a high-purity organic solvent such as methanol (MeOH) or acetonitrile (ACN) to create a stock solution of ~1 mg/mL.
-
Rationale: MeOH and ACN are excellent choices due to their volatility and compatibility with both reversed-phase liquid chromatography (LC) and electrospray ionization (ESI).[5] Using a less volatile solvent like DMSO is permissible for initial dissolution if solubility is an issue, but it must be diluted at least 20-fold in a more volatile solvent before analysis to avoid ion suppression.[5]
-
-
Working Solution for Direct Infusion:
-
Action: Take 10 µL of the 1 mg/mL stock solution and dilute it with 990 µL of 50:50 ACN:H₂O containing 0.1% formic acid. This creates a working concentration of ~10 µg/mL.
-
Rationale: The final concentration should be low enough to prevent detector saturation.[5] The addition of 0.1% formic acid is critical for positive-ion ESI, as it acidifies the solution, ensuring the analyte is readily protonated ([M+H]⁺) before it enters the gas phase.[2]
-
-
Filtration (If Necessary):
-
Action: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter.
-
Rationale: Insoluble particles can clog the delicate capillaries of the mass spectrometer's fluidics system, leading to significant downtime and poor performance.[5]
-
-
LC-MS Analysis Dilution:
-
Action: For LC-MS analysis, a lower concentration in the range of 100 ng/mL to 1 µg/mL is often sufficient, depending on instrument sensitivity. Dilute the working solution accordingly using the initial mobile phase composition.
-
Rationale: Chromatography separates the analyte from any remaining matrix components, but excessive concentration can still lead to peak broadening and source contamination.
-
The Heart of the Analysis: Ionization Technique Selection
Ionization is the process of converting the neutral analyte molecule into a charged gas-phase ion that can be manipulated by the mass analyzer. For a molecule like this compound, two primary techniques are suitable: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Primary Recommendation: Electrospray Ionization (ESI)
ESI is a soft ionization technique that is ideal for moderately polar molecules that are already charged or can be easily charged in solution.[6][7]
-
Mechanism of Action: A high voltage is applied to the analyte solution as it exits a capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplet surface increases until ions are ejected into the gas phase.[7] For this analyte, the acidic conditions (0.1% formic acid) ensure the pyrimidine nitrogens are protonated, facilitating the formation of a strong [M+H]⁺ signal.
-
Why it Works Best: The presence of multiple basic nitrogen atoms in the pyrrolopyrimidine core makes it an ideal candidate for protonation and subsequent analysis by positive-ion ESI. This method is highly sensitive and typically produces a very clean spectrum dominated by the molecular ion, minimizing initial fragmentation.[6]
Caption: The ESI process for this compound.
Alternative Technique: Atmospheric Pressure Chemical Ionization (APCI)
APCI is another soft ionization technique that is well-suited for small, thermally stable molecules of low to moderate polarity.[8]
-
Mechanism of Action: The analyte solution is vaporized in a heated tube. This gaseous mixture of analyte and solvent is then ionized by a corona discharge.[9] Ionization typically occurs via proton transfer from ionized solvent molecules to the analyte.[8]
-
When to Consider APCI: APCI can be advantageous if the analysis is coupled with normal-phase chromatography or if the sample matrix is particularly "dirty" and causes significant ion suppression in ESI.[8][10] It is generally less susceptible to matrix effects than ESI.
Structural Elucidation: High-Resolution and Tandem Mass Spectrometry (MS/MS)
Confirming the molecular weight is only the first step. High-Resolution Mass Spectrometry (HRMS) provides the elemental composition, while Tandem Mass Spectrometry (MS/MS) reveals the molecular structure through controlled fragmentation.
High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Confirmation
HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure mass with extremely high accuracy (typically < 5 ppm).[11] This allows for the confident determination of an analyte's elemental formula.[12]
| Parameter | Theoretical Value | Expected HRMS Result (within 5 ppm) |
| Analyte | This compound | |
| Formula | C₇H₆ClN₃ | |
| Adduct | [M+H]⁺ | |
| Exact Mass | 168.03229 Da | 168.03145 – 168.03313 Da |
This level of accuracy is crucial for distinguishing the target compound from potential isomers or impurities with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Structural Fingerprinting
In an MS/MS experiment, the protonated molecular ion ([M+H]⁺ at m/z 168.03) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint of the molecule.
The fragmentation of N-heterocycles is governed by the relative stability of the resulting ions and neutral losses.[13] For this compound, the most probable fragmentation pathways involve the loss of small, stable neutral molecules or radicals.
Caption: Predicted MS/MS fragmentation of protonated this compound.
-
Loss of HCl (m/z 132.06): A common fragmentation pathway for chlorinated aromatic compounds, resulting in the formation of a stable, fully aromatic pyrrolopyrimidine cation.
-
Loss of a Methyl Radical (m/z 153.01): Cleavage of the methyl group from the pyrrole ring. The intensity of this peak can provide information about the C-CH₃ bond strength.
-
Loss of a Chlorine Radical (m/z 133.05): While less common than neutral loss of HCl, radical loss can occur, providing a complementary fragmentation pathway for confirmation.
-
Loss of HCN (m/z 141.02): A characteristic fragmentation of pyrimidine-containing rings, involving the cleavage of the ring itself.
Integrated Experimental Workflow
This section consolidates the preceding principles into a cohesive workflow for a standard LC-MS/MS analysis.
Workflow Diagram
Caption: A comprehensive workflow for the LC-MS/MS analysis of the target compound.
Recommended Instrument Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | Maximizes signal for the protonated molecule. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimal for stable electrospray. |
| Nebulizer Gas (N₂) Pressure | 30 - 40 psi | Assists in droplet formation.[14] |
| Drying Gas (N₂) Flow | 8 - 12 L/min | Promotes solvent evaporation.[14] |
| Drying Gas Temperature | 250 - 350 °C | Aids desolvation without causing thermal degradation.[8][14] |
| MS1 Scan Range | m/z 100 - 500 | Covers the expected molecular ion and potential impurities. |
| MS/MS Precursor Ion | m/z 168.03 | The protonated molecular ion of the target analyte. |
| Collision Energy (CID) | 15 - 35 eV (Ramped) | A range of energies ensures observation of multiple key fragments. |
Conclusion
The mass spectrometric analysis of this compound is a clear and achievable process when guided by a sound understanding of the analyte's chemical nature. By leveraging positive-ion electrospray ionization, the molecule is efficiently converted to its protonated gas-phase ion. Subsequent analysis by high-resolution MS confirms its elemental composition with high fidelity, while tandem MS provides an irrefutable structural fingerprint through predictable fragmentation pathways. The protocols and principles outlined in this guide serve as a robust foundation for researchers to confidently verify the identity and purity of this vital chemical intermediate, thereby ensuring the integrity of the drug discovery and development pipeline.
References
- 1. tecan.com [tecan.com]
- 2. chem.umd.edu [chem.umd.edu]
- 3. biocompare.com [biocompare.com]
- 4. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]
- 9. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 10. researchgate.net [researchgate.net]
- 11. Apple Academic Press [appleacademicpress.com]
- 12. High-Resolution Mass Spectrometry for Untargeted Drug Screening | Springer Nature Experiments [experiments.springernature.com]
- 13. Mass Spectra of New Heterocycles: XXV. Electron Ionization Study of <i>N</i>-[5-Aminothiophen-2-yl]thioureas - ProQuest [proquest.com]
- 14. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
The Solid State Blueprint: A Technical Guide to the Crystal Structure of 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically significant kinase inhibitors.[1][2] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design, as solid-state conformation and intermolecular interactions directly influence solubility, stability, and target binding affinity. This guide provides an in-depth technical exploration of the crystal structure of 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives, targeting researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies and crystallization protocols requisite for obtaining single crystals suitable for X-ray diffraction analysis. A detailed examination of a representative crystal structure will illuminate the key intramolecular and intermolecular features, such as hydrogen bonding and π-stacking, that govern the supramolecular assembly. The insights gleaned from this structural analysis are then contextualized within the broader landscape of kinase inhibition, providing a framework for future structure-based drug discovery efforts.
Introduction: The Privileged Scaffold in Kinase Inhibition
The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of purine, is a "privileged scaffold" in drug discovery, particularly in the development of targeted kinase inhibitors for oncology.[1][2] Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, play a crucial role in cellular signaling pathways. Aberrant kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3][4]
Derivatives of this compound have been investigated for their potent inhibitory activity against a range of kinases, including receptor tyrosine kinases (RTKs).[5] The substituents at the 2- and 5-positions, along with modifications to the pyrrole and pyrimidine rings, allow for the fine-tuning of selectivity and potency. The chlorine atom at the 2-position often serves as a synthetic handle for further diversification, while the methyl group at the 5-position can influence binding pocket interactions.
Single-crystal X-ray diffraction (SCXRD) provides the most definitive and high-resolution data on the three-dimensional structure of a molecule.[1] This information is invaluable for:
-
Confirming molecular connectivity and stereochemistry: Unambiguously elucidating the chemical structure.
-
Understanding conformational preferences: Identifying the lowest energy conformation of the molecule in the solid state.
-
Mapping intermolecular interactions: Revealing the hydrogen bonds, halogen bonds, and π-stacking interactions that dictate crystal packing.
-
Informing structure-activity relationships (SAR): Correlating specific structural features with biological activity to guide the design of more potent and selective inhibitors.[6]
-
Supporting patent applications: Providing definitive structural characterization of novel chemical entities.
This guide will walk through the critical steps of synthesis, crystallization, and structural analysis, using a representative derivative to illustrate these principles.
Synthesis and Crystallization: From Powder to Diffraction-Quality Crystals
The journey to determining a crystal structure begins with the synthesis of the target compound and culminates in the growth of high-quality single crystals.
General Synthetic Approach
The synthesis of this compound derivatives typically involves a multi-step sequence. While numerous variations exist, a common strategy involves the construction of the pyrrolo[2,3-d]pyrimidine core followed by functionalization. For instance, a synthetic route could begin with the appropriate pyrimidine precursor, followed by cyclization to form the fused pyrrole ring. Subsequent chlorination, often using reagents like phosphorus oxychloride (POCl₃), installs the key chloro substituent.[5] Further modifications can be achieved through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, at the chloro position.[4][7]
The Art and Science of Crystallization
Obtaining single crystals suitable for SCXRD is often a significant bottleneck. The process relies on creating a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline fashion. Several techniques are commonly employed for small organic molecules.
Experimental Protocol: Small Molecule Crystallization
-
Solvent Selection:
-
Begin by assessing the solubility of the purified compound in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, water).
-
The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but more soluble upon heating.
-
-
Slow Evaporation:
-
Dissolve the compound in a suitable solvent to near saturation in a small vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
-
-
Vapor Diffusion:
-
This technique is particularly effective when only small amounts of the compound are available.
-
Method A (Liquid-Vapor): Dissolve the compound in a small volume of a relatively non-volatile solvent (the "good" solvent) in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "poor" solvent or anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
-
Method B (Solid-Vapor): If the compound is a solid, place it in a small container within a larger sealed vessel containing a solvent in which the compound is sparingly soluble. The solvent vapor will slowly dissolve the solid and create a saturated solution from which crystals can grow.
-
-
Anti-Solvent Crystallization:
-
Dissolve the compound in a "good" solvent to create a clear solution.
-
Slowly add a "poor" solvent (anti-solvent) dropwise until the solution becomes slightly turbid.
-
Gently warm the solution until it becomes clear again, and then allow it to cool slowly to room temperature.
-
The following diagram illustrates a typical vapor diffusion setup for crystallization.
Caption: A schematic of the vapor diffusion technique for crystal growth.
Structural Analysis of a Representative Pyrrolo[2,3-d]pyrimidine Derivative
While a crystal structure for the parent this compound is not publicly available, we can gain significant insight by examining the structure of a closely related and more complex derivative: (E)-N,2-Bis(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-imine (henceforth referred to as Compound 8c ). The crystal structure of this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with deposition number 2169282.[1]
Molecular Conformation
The X-ray crystal structure of Compound 8c reveals a largely planar pyrrolo[2,3-d]pyrimidine core. The tetrahydropyrido ring adopts a stable chair conformation. The two 4-chlorophenyl substituents are oriented at different angles relative to the core, which is a common feature in such structures to minimize steric hindrance and optimize packing interactions.
Intermolecular Interactions: The Architects of the Crystal Lattice
The way individual molecules of Compound 8c pack together in the crystal is dictated by a network of non-covalent interactions. These interactions are critical as they influence the material's physical properties and can provide a model for how the molecule might interact with its biological target.
-
Hydrogen Bonding: Although Compound 8c lacks classic hydrogen bond donors like -NH or -OH on its core, weak C-H···N and C-H···Cl hydrogen bonds can play a role in stabilizing the crystal lattice. More significantly, in related pyrrolo[2,3-d]pyrimidine derivatives that act as kinase inhibitors, hydrogen bonds between the pyrimidine nitrogens and the hinge region of the kinase active site are crucial for binding.[4] The N1 and N3 atoms of the pyrimidine ring are key hydrogen bond acceptors, mimicking the interactions of adenine in ATP.
-
π-π Stacking Interactions: The aromatic rings of the pyrrolo[2,3-d]pyrimidine core and the two chlorophenyl substituents are involved in π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings overlap, are a major cohesive force in the crystal. In the context of kinase inhibition, π-stacking between the inhibitor and aromatic residues like tyrosine or phenylalanine in the ATP-binding site can contribute significantly to binding affinity.[8][9]
-
Halogen Bonding: The chlorine atoms on the phenyl rings can participate in halogen bonding, where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic atom, such as a nitrogen or oxygen, on a neighboring molecule.
The following diagram illustrates the key intermolecular interactions that are typically observed in the crystal structures of such derivatives.
References
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Analysis of the pi-pi stacking interactions between the aminoglycoside antibiotic kinase APH(3')-IIIa and its nucleotide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, characterization, and its pivotal role as a building block in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, is a privileged scaffold in medicinal chemistry.[1] Its structure, being an analog of purine, allows it to mimic endogenous nucleosides and interact with a wide array of biological targets. This has led to its incorporation into numerous clinically relevant molecules, including antivirals, anti-inflammatory agents, and, most notably, anticancer drugs.[1][2] The strategic placement of functional groups on this scaffold allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
The subject of this guide, this compound (CAS 909562-81-8), is a key intermediate in the synthesis of various targeted therapies.[3][4] The chloro-substituent at the 2-position serves as a versatile handle for introducing further molecular complexity through nucleophilic substitution reactions, while the methyl group at the 5-position can influence binding affinity and metabolic stability.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClN₃ | [3][5] |
| Molecular Weight | 167.60 g/mol | [3][5] |
| Appearance | Off-white to light brown solid | [6] |
| Storage | Room temperature, under inert gas (Nitrogen or Argon) at 2-8°C | [6] |
Spectroscopic Characterization:
While specific spectral data for this compound is not extensively published, characterization would typically involve the following techniques. The expected spectral features can be inferred from related structures.[1][7]
-
¹H NMR: Protons on the pyrrole and pyrimidine rings, as well as the methyl group, would exhibit characteristic chemical shifts.
-
¹³C NMR: The spectrum would show distinct signals for each carbon atom in the heterocyclic core and the methyl substituent.
-
Mass Spectrometry (MS): The molecular ion peak would confirm the compound's mass. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.[1]
Synthesis and Reactivity
General Synthetic Approach
A common route involves the use of a substituted pyrimidine as a starting material, which is then elaborated to form the fused pyrrole ring. The chloro and methyl groups may be introduced at different stages of the synthesis.
A plausible synthetic workflow is depicted below:
Caption: Generalized synthetic workflow for this compound.
Key Reactions and Mechanistic Insights
The reactivity of the 2-chloro group is of paramount importance for the utility of this compound as a synthetic intermediate. This position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of substituents, particularly amines. This reaction is central to the synthesis of many kinase inhibitors, where an amino linkage connects the pyrrolopyrimidine core to other pharmacophoric elements.[10]
Applications in Drug Discovery and Development
The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors.[2][11] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Role as a Kinase Inhibitor Scaffold
Derivatives of this compound are designed to bind to the ATP-binding pocket of kinases. The pyrrolopyrimidine core acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region.[10] The substituents introduced at the 2-position via the chloro intermediate can then occupy adjacent pockets, conferring potency and selectivity for the target kinase.
The following diagram illustrates the general mechanism of action for a pyrrolo[2,3-d]pyrimidine-based kinase inhibitor:
Caption: Binding mode of a generic pyrrolo[2,3-d]pyrimidine inhibitor in a kinase active site.
Therapeutic Areas of Interest
-
Oncology: A primary application is in the development of anticancer agents targeting kinases such as EGFR, JAK, and LRRK2.[2][10][11]
-
Inflammatory Diseases: The scaffold has been utilized in the synthesis of anti-inflammatory compounds.[2]
-
Antiviral Agents: Pyrrolopyrimidine derivatives have shown promise in the treatment of viral infections.[2][12]
Experimental Protocols
The following are representative, generalized protocols based on procedures for similar compounds. Researchers should adapt these based on their specific starting materials and target molecules.
Protocol: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the general procedure for reacting this compound with an amine.
Materials:
-
This compound
-
Desired amine (1.1 equivalents)
-
Solvent (e.g., ethanol, isopropanol, or DMF)
-
Base (e.g., DIPEA, K₂CO₃, optional, 2-3 equivalents)
-
Reaction vessel with condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the reaction vessel, add this compound and the chosen solvent.
-
Add the amine and the base (if required).
-
Heat the reaction mixture to reflux (typically 80-120 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography or recrystallization.
Conclusion
This compound is a valuable and versatile building block in modern drug discovery. Its strategic functionalization allows for the synthesis of a diverse range of compounds with significant therapeutic potential. A deep understanding of its synthesis, reactivity, and physicochemical properties is essential for leveraging this scaffold to its full potential in the development of novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound - CAS:909562-81-8 - Sunway Pharm Ltd [3wpharm.com]
- 6. 2-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE | 335654-06-3 [amp.chemicalbook.com]
- 7. tandfonline.com [tandfonline.com]
- 8. CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof - Google Patents [patents.google.com]
- 9. CN111303162B - Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Core Scaffold in Modern Drug Discovery
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine. We will delve into its fundamental physicochemical properties, established synthetic routes, and its critical role as a versatile building block in the creation of targeted therapeutics, particularly kinase inhibitors.
Core Molecular Attributes
This compound is a heterocyclic compound featuring a 7-deazapurine core structure. This scaffold is of significant interest in medicinal chemistry as it mimics the natural purine bases of DNA and RNA, allowing it to interact with a wide range of biological targets. The strategic placement of a chloro group at the 2-position and a methyl group at the 5-position provides a unique combination of reactivity and structural features for further chemical modification.
Physicochemical and Structural Data
The fundamental properties of this molecule are summarized below, providing a baseline for its handling, characterization, and application in synthesis.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₆ClN₃ | [1][2] |
| Molecular Weight | 167.60 g/mol | [1][2][3] |
| CAS Number | 909562-81-8 | [1][2] |
| Appearance | Typically a solid | N/A |
| Canonical SMILES | CC1=CNC2=C1N=C(N=C2)Cl | N/A |
| MDL Number | MFCD13189359 | [1] |
The Strategic Importance in Medicinal Chemistry
The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in drug discovery.[4][5] Its structural resemblance to purine enables it to function as a "hinge-binding" motif for various protein kinases, which are critical regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.
The chloro-substituent at the 2-position is a key functional handle. It activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of a wide variety of functional groups, most commonly amines, to explore structure-activity relationships (SAR) and optimize binding affinity, selectivity, and pharmacokinetic properties of drug candidates. The methyl group at the 5-position can provide beneficial steric and electronic interactions within the target's binding pocket, potentially enhancing potency and selectivity.
This compound serves as a crucial intermediate in the synthesis of targeted therapies, including inhibitors for enzymes like Janus kinases (JAK), Bruton's tyrosine kinase (BTK), and others implicated in oncology and inflammatory diseases.[1]
Synthetic Pathways and Methodologies
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While specific, detailed protocols for this exact molecule are proprietary or embedded within broader patent literature, the general synthetic logic for related pyrrolo[2,3-d]pyrimidines can be described. The synthesis typically begins with a substituted pyrimidine or pyrrole precursor, followed by ring-closing and subsequent functionalization.
A generalized workflow for the synthesis of chloro-substituted pyrrolo[2,3-d]pyrimidines often involves the construction of the fused ring system followed by a chlorination step, for instance, using phosphoryl chloride (POCl₃).
Generalized Synthetic Workflow
The diagram below illustrates a conceptual workflow for the synthesis of functionalized pyrrolo[2,3-d]pyrimidine-based kinase inhibitors, highlighting the central role of the chloro-substituted intermediate.
Caption: Conceptual workflow for kinase inhibitor synthesis.
Key Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the coupling of an amine to the 2-chloro-pyrrolo[2,3-d]pyrimidine core, a fundamental step in drug development utilizing this scaffold.
Objective: To displace the chlorine atom at the C2 position with a primary or secondary amine to generate a 2-amino-pyrrolo[2,3-d]pyrimidine derivative.
Materials:
-
This compound (1.0 eq)
-
Desired amine (R-NH₂) (1.1 - 1.5 eq)
-
A suitable solvent (e.g., n-Butanol, Dioxane, or DMF)
-
A non-nucleophilic base (e.g., DIPEA or K₂CO₃) (2.0 - 3.0 eq)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound and the chosen solvent under an inert atmosphere.
-
Add the desired amine and the base to the suspension.
-
Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the reactivity of the amine and the solvent used.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove the base and other inorganic salts. Typically, this involves diluting the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield the desired 2-amino-5-methyl-7H-pyrrolo[2,3-d]pyrimidine derivative.
Causality and Trustworthiness:
-
Inert Atmosphere: Prevents potential side reactions with oxygen or moisture, ensuring the integrity of the reactants and the desired product.
-
Base: The base is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is chosen to avoid competing with the desired amine nucleophile.
-
Heat: Provides the necessary activation energy for the SNAr reaction to proceed at a reasonable rate.
-
Monitoring: Continuous monitoring ensures that the reaction is stopped at the optimal time, maximizing yield and minimizing the formation of impurities. This self-validating step is critical for reproducible results.
Conclusion and Future Outlook
This compound is more than just a chemical compound; it is a key enabler in the quest for novel, targeted therapeutics. Its well-defined structure and predictable reactivity make it an invaluable tool for medicinal chemists. The ability to readily diversify the scaffold through SNAr reactions at the C2 position allows for the systematic exploration of chemical space to develop potent and selective inhibitors for a host of disease-relevant targets. As our understanding of cell signaling pathways continues to grow, the demand for versatile and strategically functionalized heterocyclic intermediates like this one will undoubtedly increase, solidifying its role in the future of drug discovery.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound - CAS:909562-81-8 - Sunway Pharm Ltd [3wpharm.com]
- 3. 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine - CAS:1618-36-6 - Sunway Pharm Ltd [3wpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Synthetic History of Pyrrolo[2,3-d]pyrimidines
Introduction: The "7-Deazapurine" Scaffold, a Cornerstone of Modern Medicinal Chemistry
The pyrrolo[2,3-d]pyrimidine core is a heterocyclic scaffold of profound importance in contemporary drug discovery. Structurally, it is an isostere of purine, the fundamental bicyclic system of adenine and guanine, but with the nitrogen atom at position 7 replaced by a carbon. This seemingly subtle modification earns it the moniker "7-deazapurine" and fundamentally alters its electronic and metabolic properties while preserving its ability to mimic the natural purine framework.[1][2][3][4] This structural mimicry allows pyrrolo[2,3-d]pyrimidine derivatives to act as potent and often selective ATP-competitive inhibitors for a vast array of protein kinases, enzymes that play pivotal roles in cellular signaling.[1][2][5] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer and autoimmune disorders, making this scaffold a "privileged" structure in medicinal chemistry.[1][6][7] Its journey from a laboratory curiosity to the core of blockbuster drugs like Tofacitinib (Xeljanz®) is a testament to decades of synthetic innovation and a deepening understanding of molecular biology. This guide provides an in-depth exploration of this journey, detailing its discovery, the evolution of its synthesis, and its impact on modern therapeutics.
Chapter 1: The Dawn of 7-Deazapurines - Early Discoveries and Biological Rationale
The story of pyrrolo[2,3-d]pyrimidines is intrinsically linked to the broader field of antimetabolite research. In the mid-20th century, scientists sought to create molecules that could disrupt cellular processes by mimicking and competing with essential biological building blocks. The pioneering work of Roland K. Robins and his contemporaries was instrumental in exploring purine analogs.[8] The central hypothesis was that by replacing the N-7 atom of a purine with a C-H group, one could create compounds that would be recognized by enzymes but would not undergo the same metabolic pathways, potentially leading to therapeutic effects.
This substitution offers several key advantages from a medicinal chemistry perspective:
-
Metabolic Stability: The C-H bond at the 7-position is less susceptible to enzymatic degradation (e.g., N-glycosidic cleavage) compared to the N-7 atom in purines.
-
Modified H-Bonding: The removal of the N-7 nitrogen atom eliminates a potential hydrogen bond acceptor site, which can be exploited to achieve selectivity for specific enzyme active sites.
-
Tunable Electronics: The carbon at position 7 provides a new vector for chemical modification, allowing for the introduction of various substituents to fine-tune the molecule's electronic properties, solubility, and binding interactions.
These early investigations laid the theoretical groundwork and provided the biological rationale that has fueled the synthesis and development of 7-deazapurine derivatives for over half a century.
Chapter 2: Foundational Synthetic Strategies
The initial syntheses of the pyrrolo[2,3-d]pyrimidine core were often multi-step, linear sequences that relied on the construction of a suitably substituted pyrrole ring followed by cyclization to form the pyrimidine portion. These "classical" methods, while groundbreaking for their time, often suffered from harsh reaction conditions, limited substrate scope, and low overall yields.
A common and illustrative classical approach involves starting from a substituted pyrrole derivative. The logic is to build the pyrimidine ring onto the pre-formed five-membered ring.
Caption: General workflow for classical pyrrolo[2,3-d]pyrimidine synthesis.
Exemplary Protocol: Synthesis via Pyrrole Precursors
This protocol outlines a generalized classical synthesis starting from a 2-amino-3-cyanopyrrole, a common building block in early syntheses.
Step 1: Synthesis of 4-aminopyrrolo[2,3-d]pyrimidine
-
Reactants: 2-Amino-3-cyanopyrrole (1 equivalent) and formamide (large excess, serves as both reactant and solvent).
-
Procedure: The mixture is heated to a high temperature (typically 150-200 °C) for several hours. The formamide acts as a source of the C4 and N3 atoms of the pyrimidine ring.
-
Workup: Upon cooling, the reaction mixture is typically diluted with water, causing the product to precipitate. The solid is collected by filtration, washed, and dried.
-
Causality: This one-pot cyclization is driven by the thermal condensation of the amino and cyano groups of the pyrrole with formamide. While effective for simple cores, the high temperatures limit its application to substrates with sensitive functional groups.
Step 2: Functionalization at C4
-
Reactants: 4-Aminopyrrolo[2,3-d]pyrimidine (1 equivalent), phosphorus oxychloride (POCl₃, excess).
-
Procedure: The starting material is heated under reflux in POCl₃. This step converts the 4-amino group into a more versatile 4-chloro group, which is an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions.
-
Workup: The excess POCl₃ is carefully removed under vacuum, and the residue is quenched with ice water. The resulting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine product is then extracted or filtered.
-
Causality: The chlorination step is crucial as it transforms the relatively inert amino-substituted core into a highly reactive electrophile, opening the door for the introduction of various nucleophiles (amines, alcohols, thiols) at the C4 position, a key site for modulating biological activity.
Chapter 3: The Paradigm Shift - Modern Catalytic Methodologies
The advent of transition metal-catalyzed cross-coupling reactions revolutionized the synthesis of pyrrolo[2,3-d]pyrimidines. These modern methods offer milder conditions, greater functional group tolerance, and significantly improved efficiency and modularity, allowing for the rapid generation of diverse compound libraries for drug screening.
Key modern strategies include:
-
Larock Indole Synthesis and Heteroannulation: This powerful palladium-catalyzed reaction constructs the pyrrole ring by coupling an ortho-haloaniline (or aminopyrimidine equivalent) with an alkyne.[9][10][11][12] This approach builds the core in a convergent fashion.
-
Sonogashira and Suzuki Couplings: These reactions are invaluable for functionalizing the scaffold. For instance, a halogenated pyrrolo[2,3-d]pyrimidine can be coupled with various alkynes (Sonogashira) or boronic acids (Suzuki) to install diverse substituents at the carbon framework.[13]
-
Buchwald-Hartwig Amination: This palladium-catalyzed C-N bond-forming reaction is arguably one of the most critical tools for this scaffold. It allows for the efficient coupling of amines to the 4-chloro position, a key step in the synthesis of many kinase inhibitors.[14]
Caption: Convergent synthesis using modern palladium-catalyzed methods.
| Synthetic Approach | Key Transformation | Typical Conditions | Advantages | Limitations |
| Classical Cyclization | Pyrrole + Formamide | High Temperature (>150°C) | Simple reagents | Harsh conditions, low yield, limited scope |
| Larock Heteroannulation | Aminohalopyrimidine + Alkyne | Pd catalyst, base, 60-110°C | Convergent, good yields, builds core efficiently | Alkyne availability, regioselectivity can be an issue |
| Buchwald-Hartwig Amination | 4-Chloropyrrolopyrimidine + Amine | Pd catalyst, ligand, base | Mild, excellent functional group tolerance, high yield | Catalyst cost, ligand sensitivity |
| Multi-Component Reactions | e.g., Aminouracil + Aldehyde + etc. | Various catalysts (I₂, TBAB) | High atom economy, operational simplicity | Substrate scope can be narrow, purification challenges |
Chapter 4: Case Study - The Synthesis of Tofacitinib (Xeljanz®)
The development of Tofacitinib, a Janus kinase (JAK) inhibitor for treating rheumatoid arthritis, is a landmark achievement that showcases the power of modern synthetic chemistry.[15] Its synthesis relies on the strategic coupling of the pyrrolo[2,3-d]pyrimidine core with a complex, chiral piperidine side chain.
The industrial synthesis of Tofacitinib has evolved, but a core disconnection involves a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed C-N coupling reaction.[15]
Caption: A representative synthetic workflow for the drug Tofacitinib.
Protocol: Key C-N Coupling Step in Tofacitinib Synthesis
This protocol describes the crucial SNAr coupling step, a common strategy reported in the literature.[16][17]
-
Reactants: 4-Chloro-7-(tosyl)-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent), (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (1.1 equivalents), and a non-nucleophilic base like potassium carbonate (K₂CO₃, 2-3 equivalents).
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Procedure: The reactants are combined in the solvent and heated (e.g., 80-100 °C) until the reaction is complete, as monitored by techniques like HPLC or TLC. The tosyl group on the pyrrole nitrogen serves as a protecting group, preventing side reactions.
-
Workup: The reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the coupled product.
-
Causality: This SNAr reaction is facilitated by the electron-withdrawing nature of the pyrimidine ring and the tosyl protecting group, which activate the C4 position for nucleophilic attack by the secondary amine of the piperidine side chain. This step stereospecifically joins the two key fragments of the final drug molecule. Subsequent steps involve deprotection of the benzyl and tosyl groups followed by acylation to furnish Tofacitinib.[16][18]
Chapter 5: Future Directions and Emerging Applications
Research into pyrrolo[2,3-d]pyrimidines continues to be a vibrant area. The focus is now shifting towards even more efficient and sustainable synthetic methods, such as C-H activation, which allows for direct functionalization of the scaffold without pre-installing a halogen.[19] Photoredox catalysis is also emerging as a powerful tool for forging new bonds under exceptionally mild conditions.
From a biological perspective, while kinase inhibition remains the dominant application[2][5][20][21][22], new roles for this versatile scaffold are constantly being discovered. Researchers are exploring their potential as inhibitors of other enzyme families and as novel antimicrobial[13][23] and antiviral agents. The structural similarity to purines ensures that the pyrrolo[2,3-d]pyrimidine core will continue to be a source of inspiration for medicinal chemists for years to come.
Conclusion
The history of the pyrrolo[2,3-d]pyrimidine scaffold is a microcosm of the evolution of modern medicinal and synthetic chemistry. It began with a simple yet powerful biological hypothesis—the concept of the deazapurine isostere. Its development was first enabled by classical, brute-force synthetic methods and later revolutionized by the elegance and efficiency of transition-metal catalysis. The journey has culminated in life-changing medicines and continues to push the boundaries of chemical synthesis and drug discovery. For researchers in the field, a deep understanding of this history provides not only a toolbox of synthetic methods but also a guiding logic for the rational design of the next generation of therapeutics.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 6. Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of pyrrolo[2,3-d]pyrimidine-based molecules as a Wee1 inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 11. synarchive.com [synarchive.com]
- 12. benchchem.com [benchchem.com]
- 13. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.unl.pt [research.unl.pt]
- 16. Synthesis of Tofacitinib [cjph.com.cn]
- 17. EP3078665A1 - Efficient method for the preparation of tofacitinib citrate - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of Pyrrolo[2,3-d]pyrimidine derivatives as potent and selective colony stimulating factor 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Spectroscopic characterization of 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Foreword: The Scientific Imperative for Rigorous Characterization
In the landscape of modern drug discovery and materials science, the pyrrolo[2,3-d]pyrimidine scaffold is of paramount importance.[1][2][3] Known as 7-deazapurine, this heterocyclic system is a core component of numerous kinase inhibitors and other therapeutically relevant molecules.[1][4] The specific analogue, this compound, serves as a critical intermediate in the synthesis of highly potent and selective agents.[5] Its purity, identity, and structural integrity are not mere data points; they are the foundational pillars upon which subsequent research, development, and clinical success are built.
This guide provides a comprehensive framework for the spectroscopic characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals who require not just data, but a deep, mechanistic understanding of the molecule's spectroscopic signature. We will move beyond rote procedure to explore the causality behind experimental choices, ensuring that every analytical step is a self-validating system for confirming the molecule's precise structure.
Molecular Structure and Spectroscopic Overview
The structural elucidation of a molecule like this compound relies on the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Maps the carbon-hydrogen framework and reveals the electronic environment of each nucleus.
-
Mass Spectrometry (MS): Provides the exact molecular weight and offers clues to the molecule's composition and fragmentation patterns.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups and bond vibrations within the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probes the conjugated π-electron system inherent to the heterocyclic core.
The following diagram illustrates the logical workflow for a comprehensive characterization campaign.
Caption: Comprehensive Spectroscopic Characterization Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. For this compound, we will utilize ¹H, ¹³C, and 2D NMR experiments.
Expertise & Causality: Solvent Selection
The choice of solvent is critical. While CDCl₃ is common, pyrrolo[2,3-d]pyrimidines can exhibit moderate to low solubility. More importantly, the acidic N7-H proton may exchange with residual water or be broadened. DMSO-d₆ is the superior choice for this scaffold. Its high polarity ensures solubility, and its hydrogen bond accepting nature slows the exchange rate of the N-H proton, allowing for its clean observation as a distinct resonance.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a map of all proton environments in the molecule.
Expected ¹H NMR Resonances (500 MHz, DMSO-d₆)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| N7-H | ~12.0 - 12.5 | Broad Singlet | 1H | Position is concentration and temperature dependent. Characteristic of pyrrole-like NH. |
| C4-H | ~8.6 - 8.8 | Singlet | 1H | Pyrimidine proton, deshielded by adjacent nitrogen atoms. |
| C6-H | ~6.5 - 6.7 | Singlet | 1H | Pyrrole proton, relatively shielded compared to the pyrimidine proton. |
| C5-CH₃ | ~2.3 - 2.5 | Singlet | 3H | Methyl group attached to the electron-rich pyrrole ring. |
Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of high-purity DMSO-d₆.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly tuned and shimmed.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 16 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay (d1): 5 seconds. This longer delay is crucial for accurate integration, especially for the potentially slowly relaxing quaternary carbons' satellites that inform ¹³C analysis.
-
Number of Scans: 16-64, to achieve a high signal-to-noise ratio.
-
-
Processing: Apply a line broadening factor of 0.3 Hz, Fourier transform, phase correct, and baseline correct the spectrum. Calibrate the residual DMSO solvent peak to δ 2.50 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum identifies all unique carbon environments.
Expected ¹³C NMR Resonances (125 MHz, DMSO-d₆)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| C4 | ~152 | Pyrimidine carbon, adjacent to N and Cl. |
| C2 | ~151 | Pyrimidine carbon bearing the chloro group. |
| C7a | ~150 | Pyrrole-pyrimidine bridgehead carbon. |
| C6 | ~128 | Pyrrole carbon, C-H. |
| C5 | ~115 | Pyrrole carbon bearing the methyl group. |
| C4a | ~100 | Pyrrole-pyrimidine bridgehead carbon. |
| C5-CH₃ | ~15 | Methyl carbon. |
Protocol: ¹³C{¹H} NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Use the same spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30).
-
Spectral Width: 0 to 180 ppm.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.
-
-
Processing: Apply a line broadening of 1-2 Hz, Fourier transform, phase, and baseline correct. Calibrate the DMSO-d₆ solvent peak to δ 39.52 ppm.
2D NMR for Unambiguous Assignment
To definitively link proton and carbon signals, 2D NMR is essential.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded C-H pairs. This will confirm the assignments for C6-H, C4-H, and the C5-CH₃ group.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for assigning quaternary carbons.
The following diagram illustrates key expected HMBC correlations that validate the core structure.
Caption: Key 2-3 Bond HMBC Correlations.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight, confirming the elemental formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.
Expertise & Causality: Ionization Technique
Electrospray Ionization (ESI) is the preferred method for this class of molecule. The pyrrolo[2,3-d]pyrimidine core contains several basic nitrogen atoms that are readily protonated in the ESI source, leading to a strong signal for the [M+H]⁺ ion. This "soft" ionization technique minimizes fragmentation, ensuring the molecular ion is the base peak.
Expected Mass Spectrometric Data
| Parameter | Expected Value | Notes |
| Molecular Formula | C₇H₆ClN₃ | |
| Monoisotopic Mass | 167.02499 Da | |
| HRMS (ESI+) | ||
| Calculated m/z for [C₇H₇ClN₃]⁺ ([M+H]⁺) | 168.03232 | |
| Isotopic Pattern | A prominent [M+H+2]⁺ peak at ~32% the intensity of the [M+H]⁺ peak is expected, which is the characteristic signature of a single chlorine atom. |
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile with 0.1% formic acid. The acid ensures efficient protonation.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, coupled to an ESI source.
-
Infusion: Directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Mass Range: 50-500 m/z.
-
Resolution: >10,000 (FWHM).
-
-
Data Analysis: Identify the m/z of the [M+H]⁺ ion and compare it to the calculated value. The mass accuracy should be within 5 ppm. Verify the characteristic isotopic pattern for chlorine.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
These techniques provide complementary information about functional groups and electronic structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of bonds. It is excellent for confirming the presence of specific functional groups.
Expected FT-IR Absorption Bands (Solid State, ATR)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 - 3200 | N-H Stretch | Pyrrole N-H |
| ~3000 - 3100 | C-H Stretch | Aromatic C-H |
| ~2850 - 2950 | C-H Stretch | Methyl C-H |
| ~1600 - 1650 | C=N / C=C Stretch | Pyrimidine/Pyrrole Rings |
| ~1000 - 1100 | C-Cl Stretch | Aryl-Cl |
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Analysis: Identify the key absorption bands and correlate them with the expected functional groups.
UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of light by the conjugated π-system of the heterocyclic rings.
Expected UV-Vis Data (in Ethanol)
| Parameter | Expected Value | Notes |
| λmax | ~270 - 290 nm | Corresponds to π → π* transitions within the aromatic system. |
Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute stock solution of the compound in spectroscopic-grade ethanol. Serially dilute to a concentration that gives a maximum absorbance between 0.5 and 1.0 AU.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition: Use a matched pair of quartz cuvettes. Fill the reference cuvette with ethanol and the sample cuvette with the prepared solution.
-
Scan: Scan the absorbance from 200 to 600 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Conclusion: A Unified Structural Dossier
The true power of spectroscopic characterization lies not in any single technique, but in their combined, self-validating power. The molecular formula confirmed by HRMS provides the framework. The precise map of protons and carbons from 1D and 2D NMR builds the atomic structure. The functional groups identified by FT-IR corroborate the NMR data, and the UV-Vis spectrum confirms the electronic nature of the conjugated core. By following the rigorous, well-reasoned protocols outlined in this guide, a researcher can generate a complete and unambiguous spectroscopic dossier for this compound, ensuring the integrity and validity of all subsequent scientific endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Identification of novel Pyrrolo[2,3-d]Pyrimidine-based KRAS G12C inhibitors with anticancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine: An Application Note and Detailed Protocol
Abstract
This technical guide provides a comprehensive protocol for the synthesis of 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the development of various therapeutic agents. The synthesis is strategically designed around a diazotization-chlorination reaction of the corresponding 2-amino precursor. This document offers a detailed, step-by-step methodology, explains the rationale behind experimental choices, and includes data presentation and workflow visualization to aid researchers in the successful synthesis of this important scaffold.
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry.[1] Its structural resemblance to the purine core of nucleotides allows it to interact with a wide range of biological targets, particularly kinases.[2] Consequently, derivatives of this scaffold are integral to the development of treatments for various diseases, including cancers and inflammatory conditions.[3][4] The title compound, this compound, serves as a crucial building block, with the chloro substituent at the 2-position providing a reactive handle for further functionalization through nucleophilic substitution reactions.
Synthetic Strategy: A Chemically Sound Approach
The synthesis of this compound is most effectively achieved through a well-established two-step process commencing from a commercially available or readily synthesized starting material. The overall strategy involves:
-
Cyclization to form the 2-amino-5-methyl-7H-pyrrolo[2,3-d]pyrimidine core. This is typically achieved through the reaction of an appropriate aminopyrrole with a cyclizing agent.[5]
-
Diazotization and Chlorination (Sandmeyer-type reaction) of the 2-amino group to introduce the chloro substituent. This classic transformation provides a reliable method for the conversion of an amino group to a chloro group.[6]
This approach is favored due to the accessibility of the starting materials and the generally high yields and purity of the resulting product.
Detailed Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Amino-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | ≥95% | Various |
| Concentrated Hydrochloric Acid (HCl) | ACS Reagent Grade | Standard Vendor |
| Sodium Nitrite (NaNO₂) | ACS Reagent Grade | Standard Vendor |
| Copper(I) Chloride (CuCl) | ≥98% | Standard Vendor |
| Ethyl Acetate (EtOAc) | HPLC Grade | Standard Vendor |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | Laboratory Grade | In-house Prep |
| Brine (Saturated NaCl Solution) | Laboratory Grade | In-house Prep |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard Vendor |
| Silica Gel | 60 Å, 230-400 mesh | Standard Vendor |
Step-by-Step Synthesis
Step 1: Diazotization of 2-Amino-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
-
To a stirred suspension of 2-amino-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in concentrated hydrochloric acid (approximately 10-15 mL per gram of starting material) in a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, cool the mixture to 0-5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the stirred suspension of the amine hydrochloride, ensuring the temperature is maintained between 0-5 °C. The addition should be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt.
-
After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
Causality Behind Experimental Choices: The use of a low temperature is critical to ensure the stability of the in situ generated diazonium salt, which is prone to decomposition at higher temperatures. Concentrated hydrochloric acid serves as both the solvent and the source of nitrous acid upon reaction with sodium nitrite.
Step 2: Sandmeyer Reaction (Chlorination)
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid (approximately 5-7 mL per gram of CuCl).
-
Cool the copper(I) chloride solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the stirred copper(I) chloride solution. Vigorous nitrogen gas evolution will be observed. The rate of addition should be controlled to manage the effervescence.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen ceases.
Causality Behind Experimental Choices: Copper(I) chloride catalyzes the decomposition of the diazonium salt and the subsequent introduction of the chloride nucleophile onto the aromatic ring. The use of concentrated HCl as the solvent ensures the stability of the Cu(I) species and provides a source of chloride ions.
Step 3: Work-up and Purification
-
Pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (1 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Causality Behind Experimental Choices: The aqueous work-up is designed to remove inorganic salts and acids. Extraction with an organic solvent isolates the desired product. Washing with brine helps to remove any remaining water from the organic phase. Column chromatography is a standard technique for purifying organic compounds based on their polarity.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic route to this compound.
Conclusion
This application note details a reliable and reproducible protocol for the synthesis of this compound. By understanding the rationale behind each step, researchers can confidently execute this synthesis and adapt the methodology for the preparation of related analogs. The successful synthesis of this key intermediate will facilitate further exploration of the therapeutic potential of the pyrrolo[2,3-d]pyrimidine scaffold.
References
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Annelated pyrrolo-pyrimidines from amino-cyanopyrroles and BMMAs as leads for new DNA-interactive ring systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
One-Pot Synthesis of Substituted Pyrrolo[2,3-d]pyrimidines: An Application Note for Medicinal Chemistry
Abstract
The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2] This application note provides a detailed, field-proven guide to the one-pot synthesis of substituted pyrrolo[2,3-d]pyrimidines, a highly efficient and atom-economical approach for generating molecular diversity. We will delve into a robust three-component reaction, elucidating the mechanistic rationale behind the protocol and offering a step-by-step guide for its successful implementation in a laboratory setting. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful synthetic strategy.
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The structural resemblance of pyrrolo[2,3-d]pyrimidines to purines allows them to interact with a variety of biological targets, making them a focal point of drug discovery efforts.[2][3] Their derivatives have been successfully developed as kinase inhibitors, antivirals, and anti-inflammatory agents.[1][4] The development of efficient and versatile synthetic methodologies to access novel analogs of this scaffold is therefore of paramount importance. One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in this endeavor, offering significant advantages over traditional multi-step syntheses by reducing reaction time, minimizing waste, and simplifying purification processes.[5][6]
This guide focuses on a well-established and highly adaptable one-pot, three-component synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidines. This method provides a straightforward entry to a diverse library of compounds with high potential for biological screening.
The Synthetic Strategy: A Mechanistic Perspective
The one-pot synthesis detailed herein involves the condensation of an arylglyoxal, a 6-aminouracil derivative, and a barbituric acid derivative. This reaction typically proceeds through a cascade of events, initiated by a Knoevenagel condensation, followed by a Michael addition and an intramolecular cyclization/dehydration sequence. The choice of catalyst and reaction conditions plays a crucial role in the efficiency and outcome of the reaction.
The Reaction Mechanism
The plausible reaction mechanism for the three-component synthesis is outlined below. The process is a cascade of well-understood organic reactions, making it a reliable and predictable synthetic route.
Caption: Proposed reaction mechanism for the one-pot synthesis.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed protocol for the synthesis of a representative substituted pyrrolo[2,3-d]pyrimidine derivative. The procedure is adaptable to a range of substrates.
Materials and Reagents
-
Arylglyoxal (e.g., phenylglyoxal monohydrate)
-
6-Amino-1,3-dimethyluracil
-
Barbituric acid or N,N'-dimethylbarbituric acid
-
Catalyst: Tetra-n-butylammonium bromide (TBAB) or β-cyclodextrin
-
Solvent: Ethanol or Water
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography supplies (silica gel)
Reaction Setup and Procedure
The following procedure is based on a highly efficient and green chemistry approach.[5][7]
-
Reaction Mixture Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine the arylglyoxal (1.0 mmol), 6-amino-1,3-dimethyluracil (1.0 mmol), and the barbituric acid derivative (1.0 mmol).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, 10 mL) and the catalyst. For TBAB, use approximately 5 mol%.[5][7] For a greener alternative, β-cyclodextrin in water can be employed.[8]
-
Reaction Conditions: Stir the mixture at a specified temperature (e.g., 50 °C for the TBAB-catalyzed reaction in ethanol) and monitor the reaction progress using TLC.[5][7]
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: The crude product is washed with a cold solvent (e.g., ethanol) to remove any unreacted starting materials and catalyst. If further purification is required, recrystallization or column chromatography can be performed.
Characterization
The synthesized compounds should be characterized using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure of the final product.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify functional groups.
Data Presentation: A Comparative Overview
The choice of catalyst and solvent significantly impacts the reaction efficiency. The following table summarizes typical results for the synthesis of various pyrrolo[2,3-d]pyrimidine derivatives under different conditions.
| Entry | Arylglyoxal Substituent | Catalyst (mol%) | Solvent | Time (min) | Yield (%) | Reference |
| 1 | H | TBAB (5) | Ethanol | 60-80 | 90 | [5][7] |
| 2 | 4-Cl | TBAB (5) | Ethanol | 60-80 | 92 | [5][7] |
| 3 | 4-Me | TBAB (5) | Ethanol | 60-80 | 85 | [5][7] |
| 4 | 4-NO₂ | TBAB (5) | Ethanol | 60-80 | 78 | [5][7] |
| 5 | H | β-cyclodextrin (10) | Water | 30-45 | 94 | [8] |
| 6 | 4-Br | β-cyclodextrin (10) | Water | 30-45 | 91 | [8] |
Experimental Workflow Visualization
The overall workflow for the one-pot synthesis is depicted in the following diagram.
Caption: A streamlined workflow for the one-pot synthesis.
Trustworthiness and Self-Validation
The protocols described in this application note are derived from peer-reviewed and established synthetic methods. The trustworthiness of these procedures is underscored by their high yields, broad substrate scope, and the use of environmentally benign conditions in some variations. The self-validating nature of this synthesis lies in the characteristic spectroscopic data of the resulting pyrrolo[2,3-d]pyrimidine products, which allows for unambiguous structural confirmation.
Conclusion and Future Outlook
The one-pot, three-component synthesis of substituted pyrrolo[2,3-d]pyrimidines represents a highly efficient and versatile strategy for accessing a rich chemical space of medicinally relevant compounds. The simplicity of the procedure, coupled with the use of readily available starting materials and catalysts, makes it an attractive method for both academic and industrial research. Future efforts in this area may focus on expanding the substrate scope, developing novel catalytic systems, and exploring the application of this methodology in the synthesis of targeted drug candidates.
References
- 1. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The Versatile Scaffold: Harnessing 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine for Kinase Inhibitor Synthesis
Application Notes and Protocols for Researchers in Drug Discovery
Authored by: A Senior Application Scientist
Introduction: The Privileged 7-Deazapurine Core in Kinase Inhibition
In the landscape of modern oncology and immunology, kinase inhibitors have emerged as a cornerstone of targeted therapy. The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, has garnered significant attention as a "privileged structure" in medicinal chemistry. Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of a wide range of protein kinases, which are critical regulators of cellular signaling pathways.[1] Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer. The versatility of the pyrrolo[2,3-d]pyrimidine core allows for strategic modifications at several positions, enabling the development of highly potent and selective inhibitors against specific kinase targets.[1][2]
This guide focuses on a key derivative of this scaffold: 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine . The presence of a chloro group at the 2-position provides a reactive handle for introducing diverse chemical moieties through well-established cross-coupling methodologies. The methyl group at the 5-position can influence the molecule's electronic properties and steric interactions within the kinase active site, potentially enhancing binding affinity and selectivity.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will provide an in-depth exploration of the synthetic utility of this compound, detailing robust protocols for key chemical transformations and showcasing its application in the synthesis of potent kinase inhibitors.
Strategic Importance of the 5-Methyl Group
The introduction of a methyl group at the 5-position of the pyrrolo[2,3-d]pyrimidine core is not a trivial substitution. This modification can significantly impact the biological activity and pharmacokinetic properties of the resulting kinase inhibitors. Studies on related 5-substituted pyrrolo[2,3-d]pyrimidines have shown that even small alkyl groups can lead to enhanced potency. For instance, in a series of antifolates targeting dihydrofolate reductase (DHFR), homologation from a 5-methyl to a 5-ethyl group resulted in a three-fold increase in cytotoxicity against CCRF-CEM tumor cells.[3] This suggests that the 5-position can be a critical point for optimizing interactions within the target protein's binding pocket. The methyl group can contribute to favorable hydrophobic interactions and influence the overall conformation of the inhibitor, leading to improved target engagement.
Core Synthetic Strategies: Building Kinase Inhibitors
The chloro-substituent at the 2-position of the this compound scaffold is the primary site for diversification. Two of the most powerful and widely employed reactions for this purpose are the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions allow for the introduction of a vast array of aryl, heteroaryl, and amino substituents, which are crucial for achieving high potency and selectivity against specific kinase targets.
Experimental Workflow for Core Synthetic Reactions
Below is a generalized workflow for the key synthetic transformations involving this compound.
Caption: Generalized experimental workflow for cross-coupling reactions.
Detailed Protocols
The following protocols are generalized procedures based on established methods for related pyrrolo[2,3-d]pyrimidine systems.[4][5][6] Researchers should note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal results for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes the palladium-catalyzed coupling of this compound with an aryl or heteroaryl boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd₂(dba)₃, 1-3 mol% with a ligand)
-
Ligand (if using Pd₂(dba)₃, e.g., XPhos, SPhos, 2-6 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the aryl/heteroaryl boronic acid, the palladium catalyst (and ligand, if separate), and the base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-5-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines the palladium-catalyzed amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1-1.3 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%; or a pre-formed catalyst like XPhos Pd G3)
-
Phosphine ligand (e.g., Xantphos, BINAP, RuPhos, 2-6 mol%)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 1.4-2.5 equiv)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to an oven-dried reaction vessel.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction until the starting material is consumed (TLC or LC-MS).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl or water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the desired 2-amino-5-methyl-7H-pyrrolo[2,3-d]pyrimidine derivative.
Application in Kinase Inhibitor Synthesis: A Case Study on VEGFR-2 Inhibitors
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[7][8] Consequently, VEGFR-2 is a major target for anti-cancer drug development. The 5-methyl-pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed in the synthesis of potent VEGFR-2 inhibitors.
In one study, a series of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives were synthesized and shown to be potent type-II inhibitors of VEGFR-2 kinase.[9] Although this study used the pyrrolo[3,2-d]pyrimidine isomer, the synthetic principles and the importance of the 5-methyl group are highly relevant. The lead compound from this series demonstrated potent inhibition of VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVEC) and significant tumor growth inhibition in a xenograft model.[9]
Example Data: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
The following table summarizes the inhibitory activities of representative pyrrolo[2,3-d]pyrimidine-based kinase inhibitors. This data illustrates the potency that can be achieved with this scaffold.
| Compound ID | Target Kinase(s) | IC₅₀ (nM) | Cell-based Assay (GI₅₀/EC₅₀) | Reference |
| Compound 5k | EGFR, Her2, VEGFR2, CDK2 | 40-204 | 29-59 µM (various cell lines) | [10] |
| Compound 12i | EGFR (T790M mutant) | 0.21 | Selectively inhibits HCC827 cells | [2][11] |
| Compound 32 | FAK | 4 | - | [12] |
| Compound 20d | VEGFR2, PDGFR, Tie-2 | Potent (specific value not stated) | Potent inhibition of HUVEC proliferation | [9] |
| Compound 1a | DHFR, TS | ~100 | 10⁻⁷ to 10⁻⁸ M (various cell lines) | [3] |
Targeted Signaling Pathways
Understanding the signaling pathways that are being targeted is crucial for rational drug design and for interpreting the biological effects of the synthesized inhibitors. Below are simplified diagrams of key kinase-driven signaling pathways.
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling cascade leading to angiogenesis.
EGFR Signaling Pathway
Caption: Key downstream pathways of EGFR signaling.
Conclusion and Future Perspectives
This compound stands as a valuable and versatile building block in the synthesis of targeted kinase inhibitors. Its inherent reactivity at the 2-position, combined with the influential 5-methyl group, provides a robust platform for generating diverse chemical libraries for drug discovery programs. The application of modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enables the systematic exploration of the chemical space around this privileged scaffold. The continued investigation into derivatives of this compound holds significant promise for the development of the next generation of selective and potent kinase inhibitors for the treatment of cancer and other debilitating diseases.
References
- 1. Synthesis of novel 2,4-diaminopyrrolo-[2,3-d]pyrimidines with antioxidant, neuroprotective, and antiasthma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sci-hub.box [sci-hub.box]
- 3. Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Strategic Intermediate: A Comprehensive Guide to 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine in Pharmaceutical Synthesis
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, purification, and application of 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine, a pivotal intermediate in the creation of targeted therapeutics, particularly kinase inhibitors. The protocols herein are designed to be self-validating, with a focus on the causal relationships behind experimental choices to ensure robust and reproducible outcomes.
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, often referred to as a 7-deazapurine. This structural motif is a bioisostere of purine and is found in a variety of biologically active compounds. Its ability to mimic endogenous purines allows it to interact with a wide range of biological targets, most notably protein kinases. Kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer, by targeting specific signaling pathways involved in cell growth, proliferation, and survival.
This compound serves as a key building block in the synthesis of numerous kinase inhibitors. The chlorine atom at the 2-position provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of various side chains to modulate potency and selectivity. The methyl group at the 5-position can play a crucial role in enhancing binding affinity to the target kinase and improving pharmacokinetic properties. This guide will detail a robust synthetic route to this intermediate, methods for its purification and characterization, and its application in the synthesis of a model kinase inhibitor.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClN₃ | [1] |
| Molecular Weight | 167.60 g/mol | [1] |
| Appearance | Off-white to light brown solid | [1] |
| Purity | ≥97% | [1] |
| InChI Key | VANYVMUNLQUYNO-UHFFFAOYSA-N | [1] |
Synthesis Protocol: A Chemically Sound Approach
Rationale for the Synthetic Strategy
The Sandmeyer reaction involves the diazotization of a primary aromatic amine, followed by the copper(I)-catalyzed displacement of the diazonium group with a halide.[2] This method is well-suited for the synthesis of 2-chloro-pyrrolo[2,3-d]pyrimidines from their 2-amino precursors. The reaction is typically carried out in an acidic medium to facilitate the formation of the diazonium salt, and the use of a copper(I) salt is crucial for the efficient conversion to the desired chloride.
Step-by-Step Synthesis Protocol
Reaction Scheme:
References
Suzuki coupling reactions with 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of the 7-Deazapurine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2] Its structural analogy to the natural purine base allows it to function as a bioisostere, interacting with biological targets in a similar fashion while offering modified physicochemical properties.[1] This scaffold is central to a multitude of biologically active compounds, including potent kinase inhibitors used in oncology.[3][4]
The ability to strategically functionalize the 7-deazapurine nucleus is paramount for generating novel analogues and tuning pharmacological activity. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, making it an indispensable tool for modifying this core structure.[5][6] This guide focuses specifically on the Suzuki coupling of this compound, a key intermediate for synthesizing diverse libraries of 2-aryl substituted 7-deazapurines.
While immensely powerful, the coupling of heterocyclic chlorides presents unique challenges compared to their more reactive bromo or iodo counterparts. The increased strength of the C-Cl bond makes the initial oxidative addition step of the catalytic cycle more difficult, often requiring highly active and specialized catalyst systems.[7][8][9] This document provides a comprehensive overview of the mechanistic principles, optimized protocols, and practical insights necessary to successfully execute these challenging yet rewarding transformations.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron species (like a boronic acid) and an organohalide.[6] The process is a catalytic cycle that continuously regenerates the active catalyst. Understanding this cycle is crucial for rationalizing experimental choices and troubleshooting reactions. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The cycle begins with the active Palladium(0) catalyst. The organohalide (in this case, this compound) reacts with the Pd(0) complex, inserting the palladium into the carbon-chlorine bond. This oxidizes the palladium from a Pd(0) to a Pd(II) state, forming a new organopalladium complex.[3][10] For less reactive chlorides, this is often the rate-limiting step and requires a highly active catalyst.[7]
-
Transmetalation: In this step, a base activates the organoboron compound, forming a boronate species. This boronate then transfers its organic group to the Pd(II) complex, displacing the halide. This forms a new diorganopalladium(II) intermediate and a boron-containing salt as a byproduct.[3] The choice of base and solvent is critical for the efficiency of this step.[11]
-
Reductive Elimination: This is the final, product-forming step. The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the desired 2-aryl-5-methyl-7H-pyrrolo[2,3-d]pyrimidine product. This step reduces the palladium back to its active Pd(0) state, allowing it to re-enter the catalytic cycle.[3][10]
Optimizing the Reaction: Key Parameters and Component Selection
The success of coupling a challenging substrate like this compound hinges on the careful selection of each reaction component.
Catalyst Systems: Palladium Source and Ligand
The choice of the palladium source and its associated ligand is the most critical factor for coupling unreactive chlorides.
-
Palladium Precatalysts: While traditional sources like Pd(PPh₃)₄ or Pd(OAc)₂ can be effective for some substrates, they often fail with chloropyrimidines.[7] Modern palladium precatalysts, particularly those developed by Buchwald, are designed for high activity and stability.[9] These "G2" or "G3" precatalysts readily form the active Pd(0) species and are often the best choice.[12]
-
Ligands: The key to activating the C-Cl bond lies in using electron-rich and sterically hindered phosphine ligands. These ligands stabilize the palladium center, promote the difficult oxidative addition step, and facilitate the final reductive elimination.[13]
-
Buchwald-type biarylphosphines: Ligands like SPhos and XPhos are exceptionally effective for coupling nitrogen-containing heterocycles.[3][12] They provide the necessary steric bulk and electron-donating character to drive the reaction.
-
Other Ligands: While less common for this specific substrate, other ligands like RuPhos or ferrocene-based ligands (e.g., dppf) have also been used in challenging Suzuki couplings.[14][15]
-
Base Selection
The base plays a crucial role in the transmetalation step. Its strength and solubility can significantly impact reaction rate and yield.
-
Potassium Phosphate (K₃PO₄): Often the base of choice for challenging couplings, especially with nitrogen-containing heterocycles.[12] It is a moderately strong, non-nucleophilic base that works well in many solvent systems.
-
Carbonates (K₂CO₃, Cs₂CO₃): Potassium carbonate is a widely used, cost-effective base.[11] Cesium carbonate is more soluble and more basic, which can sometimes accelerate slow reactions, but its higher cost is a consideration.[16]
Solvent Systems
The solvent must solubilize the reactants and be compatible with the catalyst system.
-
Aprotic Ethers: 1,4-Dioxane and tetrahydrofuran (THF) are the most common solvents for Suzuki reactions.[6][16] They are generally inert and have good solvating properties.
-
Aqueous Mixtures: Often, a mixture of an organic solvent with water (e.g., dioxane/water 4:1) is used.[12] The presence of water can help solubilize the base and the boronate intermediate, accelerating transmetalation.[3]
-
Alcohols: In some systems, alcoholic solvents like t-AmOH have been shown to be effective, particularly with certain catalyst systems.[17]
Boronic Acid and Potential Side Reactions
A wide range of aryl and heteroaryl boronic acids can be used.
-
Equivalents: Typically, a slight excess of the boronic acid (1.2 to 2.0 equivalents) is used to drive the reaction to completion.[12]
-
Protodeboronation: This is a major side reaction where the boronic acid reacts with trace water or protic solvents, replacing the boron group with a hydrogen.[7] This consumes the boronic acid and reduces the yield. Using anhydrous solvents (when appropriate), maintaining an inert atmosphere, and ensuring a sufficiently fast catalytic cycle can minimize this side reaction.
Data Presentation: Comparative Reaction Conditions
The following table summarizes conditions that have been successfully employed for Suzuki couplings of similar chloro-heterocycles, providing a valuable starting point for optimization.
| Heterocyclic Chloride | Boronic Acid | Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Chloroindazole | 5-Indole boronic acid | Pd₂(dba)₃ (2) | SPhos | K₃PO₄ (2) | Dioxane/H₂O | 100 | 80-90 | [12] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ (3) | Dioxane/H₂O | 100 | 85 | [10][18] |
| 2-Chloropyridine | Arylboronic acid | Pd₂(dba)₃ (1-2) | SPhos | K₃PO₄ (2) | Dioxane | 80-100 | Varies | [7] |
| 4-Chloropyrrolopyrimidine | Arylboronic acid | Pd(OAc)₂ (2) | PCy(2-biphenyl) | K₃PO₄ | 1,4-Dioxane | Reflux | Good | [5] |
| 2-Halo-7-azaindole | Arylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 80-110 | High | [3] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. Safety Note: Always perform these reactions in a well-ventilated fume hood. Palladium catalysts and organic solvents can be hazardous. Consult the Safety Data Sheet (SDS) for all reagents before use.
Protocol 1: General Procedure for Suzuki Coupling (Thermal Conditions)
This protocol utilizes a modern Buchwald-type catalyst system, which is highly effective for this transformation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
SPhos Pd G2 or XPhos Pd G3 precatalyst (2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (4:1 or 5:1 ratio)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and the palladium precatalyst.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[7][19]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., for a 0.5 mmol scale, use 2 mL dioxane and 0.5 mL water) via syringe.
-
Heating and Monitoring: Place the sealed reaction vessel in a preheated oil bath or heating block set to 80-110 °C. Stir the mixture vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[19]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts.[6]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate or dichloromethane/methanol) to yield the pure product.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can dramatically reduce reaction times from hours to minutes.[15][20]
Materials:
-
Same as Protocol 1, but use a dedicated microwave reaction vial.
Procedure:
-
Reaction Setup: In a microwave reaction vial equipped with a small magnetic stir bar, combine this compound, the arylboronic acid, K₃PO₄, and the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent mixture.
-
Microwave Reaction: Securely cap the vial. Place it in the microwave reactor. Set the reaction temperature to 100-140 °C and the time to 15-45 minutes with stirring.[15]
-
Work-up and Purification: After the reaction, cool the vial to room temperature (caution: vial will be under pressure). Perform the work-up and purification steps as described in Protocol 1 (steps 5-7).
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst system. 2. Catalyst poisoning (impurities). 3. Insufficient temperature. | 1. Switch to a more active catalyst/ligand system (e.g., SPhos/XPhos precatalyst). Ensure proper Pd:Ligand ratio if generating catalyst in situ.[7][12] 2. Use high-purity, degassed solvents and reagents. 3. Increase the reaction temperature in 10-20 °C increments. Consider switching to microwave synthesis.[15] |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or protic impurities. 2. Slow catalytic turnover allows for decomposition. | 1. Use anhydrous solvents and ensure the reaction setup is dry. 2. Use a more active catalyst to ensure the coupling rate is faster than the decomposition rate.[7] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction. 2. Incomplete reduction of a Pd(II) precatalyst to active Pd(0). | 1. Ensure the reaction mixture is thoroughly degassed and maintained under a strict inert atmosphere.[7][8] 2. Use a direct Pd(0) source or a modern precatalyst designed for easy activation. |
| Dehalogenation of Starting Material | 1. Hydride sources in the reaction mixture (e.g., from solvent, base). 2. Catalyst pathway favors reduction over coupling. | 1. Ensure solvents are pure. Choose a non-coordinating base less likely to act as a hydride source.[7] 2. Screen different ligands; sometimes a less electron-rich ligand can disfavor this pathway. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for the synthesis of novel compounds in drug discovery. While the low reactivity of the C-Cl bond presents a challenge, it can be overcome through the rational selection of modern, highly active palladium catalyst systems featuring bulky, electron-rich phosphine ligands. By carefully controlling reaction parameters such as the base, solvent, and temperature, and by maintaining a scrupulously inert atmosphere, researchers can achieve high yields of the desired 2-aryl-7-deazapurine products. The protocols and troubleshooting guide provided herein serve as a robust foundation for scientists to successfully implement and optimize this powerful synthetic method.
References
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. scispace.com [scispace.com]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
Application Note: Strategic C-N Bond Formation via Buchwald-Hartwig Amination of 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The Strategic Value of the 7-Deazapurine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a privileged scaffold in modern medicinal chemistry.[1][2] Its structural resemblance to the natural purine core allows its derivatives to interact with a wide array of biological targets, leading to significant pharmacological activities.[3][4] Specifically, the introduction of amino substituents at the C2-position of the 7-deazapurine core is a cornerstone strategy in the development of potent kinase inhibitors for oncology and immunology.[5][6][7]
Traditional methods for forging this critical C-N bond often suffer from limited substrate scope and require harsh reaction conditions. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a transformative methodology, enabling the efficient and versatile synthesis of 2-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives under relatively mild conditions.[8] This guide provides a comprehensive overview of the mechanistic principles, practical considerations, and a detailed protocol for the successful amination of 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine.
The Catalytic Cycle: A Mechanistic Blueprint
The Buchwald-Hartwig amination is a complex process orchestrated by a palladium catalyst. Understanding its catalytic cycle is paramount for rational optimization and troubleshooting. The reaction proceeds through a sequence of well-defined steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[8][9][10]
The cycle begins with an active Pd(0) species, which undergoes oxidative addition into the carbon-chlorine bond of the heteroaryl chloride. This is often the rate-determining step, particularly for less reactive aryl chlorides.[11][12] The resulting Pd(II) complex then coordinates with the amine nucleophile. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The final, product-forming step is reductive elimination, which creates the new C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8][10]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Optimizing the Reaction: Key Parameter Selection
The success of the Buchwald-Hartwig amination, especially with challenging heteroaryl chlorides, hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent.
-
Palladium Source: While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladium precatalysts are highly recommended. These are air- and moisture-stable complexes that rapidly generate the active Pd(0) species in situ upon exposure to a base.[9] This ensures higher catalytic activity and reproducibility. Buchwald G3 or G4 precatalysts are excellent starting points.
-
Ligand Selection (The "Engine" of the Reaction): The ligand is arguably the most critical component. For electron-rich heteroaryl chlorides like our substrate, bulky and electron-rich biarylphosphine ligands are essential.[13] They stabilize the palladium center, promote the difficult oxidative addition step, and facilitate the final reductive elimination.[8] N-heterocyclic carbene (NHC) ligands have also proven highly effective for coupling heteroaryl chlorides.[14]
| Ligand Class | Examples | Key Characteristics |
| Biaryl Phosphines | XPhos, RuPhos, BrettPhos | Bulky, electron-rich. Excellent for hindered substrates and challenging couplings. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SPhos | Strong σ-donors, form very stable palladium complexes. Highly effective for aryl chlorides. |
-
Choice of Base: The base's primary role is to deprotonate the amine in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are highly effective and widely used.[9][15] However, if the amine or the pyrrolopyrimidine scaffold contains base-sensitive functional groups, weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are preferable, though they may require higher reaction temperatures.[15]
-
Solvent System: The reaction must be conducted under strictly anhydrous and anaerobic conditions to prevent catalyst deactivation. Solvents must be rigorously dried and degassed. Aprotic solvents with moderate polarity are typically used. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices that effectively solubilize the reagents and catalytic intermediates.[9][16]
Detailed Experimental Protocol
This protocol provides a robust starting point for the amination of this compound with a generic primary or secondary amine.
Materials and Reagents
-
This compound (1.0 equiv)
-
Amine (1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1–3 mol%)
-
Ligand (e.g., XPhos, 1.2–3.6 mol%, if not using a precatalyst)
-
Base (e.g., NaOtBu or K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Step-by-Step Procedure
Figure 2: General experimental workflow for Buchwald-Hartwig amination.
-
Inert Atmosphere Setup: In a glovebox or on a Schlenk line, add the palladium precatalyst (e.g., 0.02 mmol, 2 mol%), the base (e.g., NaOtBu, 2.2 mmol), and this compound (1.0 mmol, 167.6 mg) to an oven-dried Schlenk tube containing a magnetic stir bar.[17]
-
Seal and Purge: Seal the tube with a septum or screw cap. If using a Schlenk line, evacuate the tube and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Amine Addition: Add the amine (1.2 mmol) via syringe. If the amine is a solid, it can be added in step 1 with the other solids.
-
Heating and Stirring: Place the sealed tube in a preheated oil bath or heating block at the desired temperature (typically 80–110 °C) and stir vigorously.[9]
-
Reaction Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the starting material is consumed (typically 4–24 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with a suitable organic solvent like ethyl acetate (20 mL) and carefully quench with water (10 mL).
-
Extraction and Drying: Separate the organic layer. Wash it with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[17]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-amino-5-methyl-7H-pyrrolo[2,3-d]pyrimidine product.
Representative Reaction Conditions
The optimal conditions can vary depending on the specific amine used. The following table provides validated starting points.
| Amine Type | Example Amine | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Primary Alkyl | Cyclohexylamine | XPhos Pd G3 (2%) | K₃PO₄ (2.5) | 1,4-Dioxane | 100 | 12-18 | 75-90% |
| Secondary Alkyl | Morpholine | RuPhos Pd G3 (3%) | NaOtBu (2.0) | Toluene | 110 | 8-16 | 80-95% |
| Primary Aryl | Aniline | BrettPhos Pd G4 (2%) | Cs₂CO₃ (2.5) | t-BuOH | 100 | 12-24 | 65-85% |
| Heteroaryl | 4-Aminopyrazole | (SIPr)Pd-G3 (3%) | K₃PO₄ (3.0) | 1,4-Dioxane | 110 | 16-24 | 60-80% |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to success.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen/moisture. 2. Insufficiently degassed solvent. 3. Suboptimal ligand/base combination. | 1. Use a fresh precatalyst; ensure impeccable inert technique. 2. Degas solvent by sparging with argon for 30 min. 3. Screen a different class of ligand (e.g., switch from phosphine to NHC) or a stronger base.[18] |
| Hydrodehalogenation | 1. Competing β-hydride elimination pathway. 2. Reaction temperature is too high or run for too long. | 1. Use a bulkier ligand (e.g., BrettPhos) to sterically disfavor this pathway.[8] 2. Lower the temperature and monitor carefully to stop the reaction upon completion. |
| Substrate Decomposition | 1. Base is too strong for functional groups on the substrate or amine. 2. High reaction temperature. | 1. Switch to a weaker base like K₃PO₄ or Cs₂CO₃.[15] 2. Attempt the reaction at a lower temperature (e.g., 60-80 °C), accepting a longer reaction time. |
| Low Yield with Aryl Iodides | Iodide anion generated can inhibit the catalyst. | Although the substrate is a chloride, if using an iodide for other applications, note that chlorides or bromides are often better partners in Buchwald-Hartwig aminations.[9][15] |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the functionalization of the 7-deazapurine core. By carefully selecting a modern palladium precatalyst, a bulky, electron-rich ligand, and an appropriate base, the challenging C-Cl bond of this compound can be efficiently transformed into a C-N bond. The protocols and troubleshooting guide presented here provide a comprehensive framework for researchers to reliably synthesize diverse libraries of 2-amino-7-deazapurine derivatives, accelerating the discovery of novel therapeutics.
References
- 1. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. benchchem.com [benchchem.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
The Versatile Scaffold: Application Notes on 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine in Antiviral Drug Design
Introduction: The Privileged Status of the Pyrrolo[2,3-d]pyrimidine Core
The 7-deazapurine, or pyrrolo[2,3-d]pyrimidine, scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable capacity for interaction with a diverse range of biological targets.[1] Its structural similarity to endogenous purines allows it to function as a bioisostere, competitively binding to enzymes that process purine nucleosides. The specific intermediate, 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine, serves as a crucial and versatile starting material for the synthesis of a multitude of biologically active compounds. The chloro-substituent at the 2-position provides a reactive handle for nucleophilic substitution, enabling the introduction of various functional groups and the exploration of extensive structure-activity relationships (SAR). This guide provides an in-depth exploration of the application of this key intermediate in the design and development of novel antiviral agents, detailing mechanisms of action, experimental protocols, and key SAR insights for researchers in the field of drug discovery.
Part 1: Mechanisms of Antiviral Action
Derivatives of this compound exert their antiviral effects through two primary mechanisms: direct inhibition of viral enzymes and modulation of host-cell signaling pathways essential for viral replication.
Direct-Acting Antivirals: Targeting Viral Polymerases
A significant class of antivirals derived from the pyrrolo[2,3-d]pyrimidine scaffold are nucleoside and non-nucleoside inhibitors of viral RNA-dependent RNA polymerase (RdRp).[2] These are particularly prominent in the development of treatments for Hepatitis C Virus (HCV).
Mechanism of Action: The pyrrolo[2,3-d]pyrimidine core mimics the natural purine base, allowing the synthesized nucleoside analogue to be recognized by the viral polymerase. Following intracellular phosphorylation to its triphosphate form, the analogue is incorporated into the growing viral RNA chain. Lacking a 3'-hydroxyl group, this incorporation leads to chain termination, halting viral replication.[3] Non-nucleoside derivatives can also bind to allosteric sites on the polymerase, inducing conformational changes that inhibit its enzymatic activity.[4]
Caption: Mechanism of HCV NS5B polymerase inhibition.
Host-Targeting Antivirals: Inhibition of the JAK-STAT Pathway
A groundbreaking application of the pyrrolo[2,3-d]pyrimidine scaffold is in the development of Janus kinase (JAK) inhibitors.[5] Viruses often hijack host cell signaling pathways to facilitate their replication and evade the immune system. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a critical component of the innate immune response, particularly in interferon (IFN) signaling.[6]
Mechanism of Action: Upon viral infection, host cells release interferons. These cytokines bind to cell surface receptors, activating associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and induce the transcription of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state.[7] Pyrrolo[2,3-d]pyrimidine-based JAK inhibitors, such as Tofacitinib, act as ATP-competitive inhibitors, binding to the kinase domain of JAKs and preventing the phosphorylation of STATs.[8][9] This suppression of the IFN response can paradoxically be leveraged in certain viral diseases where an overactive inflammatory response contributes to pathology. However, it's crucial to note that this can also impair antiviral defenses, potentially increasing susceptibility to infections.[5]
Caption: Inhibition of the JAK-STAT signaling pathway.
Part 2: Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent antiviral activity.
-
Position 2: The chloro-group is an excellent synthetic handle. Substitution with various amines, thiols, and other nucleophiles has been extensively explored. For JAK inhibitors, specific amine substitutions are critical for binding to the hinge region of the kinase domain.
-
Position 4: For anti-Zika virus activity, a substituent at the 4-position was found to be essential for antiviral efficacy.[10]
-
Position 5: The methyl group in the parent scaffold can be modified. For instance, in the development of anti-HCV agents, analogues of Toyocamycin with carboxamide oxime derivatives at the 5-position showed good activity and selectivity.[11]
-
Position 7: This position is typically where the ribose or ribose-like moiety is attached in nucleoside inhibitors. For non-nucleoside inhibitors targeting Zika and Dengue viruses, large benzyl groups with specific substitutions at this position were found to be critical for activity.[10]
Part 3: Experimental Protocols
The following are generalized protocols for common assays used to evaluate the antiviral potency of compounds derived from this compound.
Protocol 1: Herpes Simplex Virus (HSV) Plaque Reduction Assay
This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).
Workflow Diagram:
Caption: Workflow for a Plaque Reduction Assay.
Step-by-Step Methodology:
-
Cell Seeding: The day before the assay, seed Vero cells (or another susceptible cell line) into 6-well plates at a density that will result in a 90-100% confluent monolayer the next day.[12][13]
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. On the day of the assay, create a series of 2-fold serial dilutions in cell culture medium.
-
Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with a dilution of HSV-1 calculated to produce approximately 250 plaque-forming units (PFU) per well.[12]
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow the virus to adsorb to the cells.[12]
-
Overlay: After the incubation, remove the viral inoculum.[12] Add 2 mL of an overlay medium (e.g., DMEM containing 0.5% methylcellulose) supplemented with the respective concentrations of the test compound.[12][14] The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of discrete plaques.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.[12]
-
Staining: After incubation, aspirate the overlay. Fix the cells with a solution such as 10% formalin or cold methanol. Stain the cell monolayer with a 0.5% crystal violet solution to visualize the plaques.[14]
-
Quantification: Count the number of plaques in each well. The percentage of inhibition is calculated relative to the virus control wells (no compound).
-
Data Analysis: The EC50 value (the concentration of the compound that inhibits plaque formation by 50%) is determined by plotting the percentage of inhibition against the compound concentration and using non-linear regression analysis.[12]
Protocol 2: HCV Replicon Assay
This cell-based assay is a cornerstone for screening inhibitors of HCV replication. It utilizes a human hepatoma cell line (Huh-7) that contains a subgenomic HCV RNA that replicates autonomously.[15] The replicon often contains a reporter gene (e.g., luciferase) for easy quantification of viral replication.
Step-by-Step Methodology:
-
Cell Seeding: Seed Huh-7 cells harboring an HCV replicon with a luciferase reporter gene into 96-well plates.
-
Compound Addition: Add serial dilutions of the test compounds (derived from this compound) to the wells. Include appropriate controls (e.g., a known HCV inhibitor and a vehicle control).
-
Incubation: Incubate the plates for 48-72 hours to allow for HCV replication and the compound to exert its effect.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer. A decrease in luciferase signal corresponds to the inhibition of HCV replication.
-
Cytotoxicity Assay: In parallel, perform a standard cytotoxicity assay (e.g., MTS or CellTiter-Glo) on the same cell line to determine if the observed antiviral effect is due to general cell toxicity.
-
Data Analysis: Calculate the EC50 (50% effective concentration for inhibiting replication) and CC50 (50% cytotoxic concentration). The selectivity index (SI = CC50/EC50) is a critical parameter for evaluating the therapeutic potential of the compound.
Part 4: Data Presentation
The following table summarizes the antiviral activity of representative pyrrolo[2,3-d]pyrimidine derivatives against various viruses.
| Compound Class | Target Virus | Assay Type | EC50 / IC50 (µM) | Selectivity Index (SI) | Reference |
| 4-amino-5-bromo-pyrrolo[2,3-d]pyrimidine | HCMV | Plaque Reduction | >5 log reduction at 10-100 µM | - | [13] |
| 4-amino-5-iodo-pyrrolo[2,3-d]pyrimidine | HSV-1 | Plaque Reduction | >5 log reduction at 10-100 µM | - | [13] |
| Toyocamycin Analogue (5-carboxamide oxime) | HCV | Replicon | Good activity and selectivity | - | [11] |
| 4,7-disubstituted pyrrolo[2,3-d]pyrimidine | Zika Virus | Titer Reduction | EC50: 1.1 | >45 | [10] |
| 4,7-disubstituted pyrrolo[2,3-d]pyrimidine | Dengue Virus | Titer Reduction | EC50: 2.2 | >22 | [10] |
| Tofacitinib (JAK Inhibitor) | SARS-CoV-2 | qRT-PCR | EC50: ~10 µM | - | [16] |
Conclusion and Future Perspectives
This compound is a demonstrably valuable scaffold in the quest for novel antiviral therapies. Its synthetic tractability allows for the creation of diverse chemical libraries, leading to the discovery of compounds with potent and selective activity against a wide range of viruses. The dual potential to generate both direct-acting antivirals targeting viral enzymes and host-targeting agents modulating cellular pathways like JAK-STAT signaling underscores its significance. Future research will likely focus on the development of derivatives with improved pharmacokinetic properties, enhanced selectivity to minimize off-target effects, and efficacy against drug-resistant viral strains. The continued exploration of this privileged scaffold promises to yield the next generation of antiviral drugs to combat both existing and emerging viral threats.
References
- 1. community.the-hospitalist.org [community.the-hospitalist.org]
- 2. Double-edged sword of JAK/STAT signaling pathway in viral infections: novel insights into virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Video: Plaquing of Herpes Simplex Viruses [jove.com]
- 5. JAK inhibitors remove innate immune barriers facilitating viral propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK-STAT Pathway: A Novel Target to Tackle Viral Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of pyrrolo[2,3-d]pyrimidine nucleoside derivatives as potential anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]
- 14. Plaquing of Herpes Simplex Viruses [jove.com]
- 15. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Synthesis and Evaluation of Potent STAT6 Inhibitors Utilizing a 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine Scaffold
Abstract
Signal Transducer and Activator of Transcription 6 (STAT6) is a pivotal transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13).[1][2][3] Its role in mediating T-helper type 2 (Th2) cell differentiation and subsequent inflammatory responses makes it a compelling therapeutic target for a range of allergic and inflammatory diseases, including asthma, atopic dermatitis, and certain cancers.[2][4][5] This document provides a comprehensive guide for the synthesis of potent STAT6 inhibitors, leveraging the versatile 7H-pyrrolo[2,3-d]pyrimidine scaffold, specifically starting from 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine. We will detail a step-by-step synthetic protocol, methods for biological evaluation, and the underlying scientific rationale for key experimental choices.
Introduction: The Rationale for Targeting STAT6
The STAT family of proteins are critical intracellular signaling molecules that transduce signals from cytokines and growth factors to the nucleus, where they regulate gene expression.[1] STAT6 is uniquely activated by IL-4 and IL-13, cytokines central to the pathogenesis of Th2-mediated inflammatory diseases.[4][6] Upon cytokine binding to their receptors, Janus kinases (JAKs) phosphorylate STAT6, leading to its dimerization, nuclear translocation, and binding to specific DNA sequences to initiate the transcription of target genes.[1][2] Dysregulation of this pathway is frequently observed in allergic conditions and some malignancies.[4][5]
The development of small molecule inhibitors of STAT6 offers a promising therapeutic strategy, potentially providing an orally bioavailable alternative to monoclonal antibody therapies that target IL-4/IL-13 signaling.[7] The 7H-pyrrolo[2,3-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous approved kinase inhibitors.[8][9] Its structural features allow for the development of potent and selective inhibitors. This guide focuses on a synthetic route starting from this compound, a key intermediate for building a diverse library of STAT6 inhibitors.[10][11]
The STAT6 Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical IL-4/IL-13 signaling pathway and the role of STAT6. The inhibitors synthesized via the described protocol are designed to interfere with the function of STAT6, likely by preventing its phosphorylation or dimerization, thereby blocking the downstream transcriptional activation of inflammatory genes.
References
- 1. STAT6 - Wikipedia [en.wikipedia.org]
- 2. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. STAT4 and STAT6, their role in cellular and humoral immunity and in diverse human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. STAT6: A review of a signaling pathway implicated in various diseases with a special emphasis in its usefulness in pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. atsjournals.org [atsjournals.org]
- 8. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note & Protocols: Leveraging 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine for Fragment-Based Screening
Executive Summary
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds. The success of this approach hinges on the quality and design of the fragment library. This document provides a detailed guide to the application of 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine , a high-value fragment, in screening campaigns, particularly against protein kinases. We will explore the rationale behind its selection, its unique chemical properties, and provide step-by-step protocols for its use in primary biophysical screening and subsequent hit validation.
The 7H-pyrrolo[2,3-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry. It serves as the foundational structure for numerous approved kinase inhibitors, including the JAK inhibitors Tofacitinib and Ruxolitinib. Its rigid, bicyclic nature and specific arrangement of hydrogen bond donors and acceptors allow it to mimic the adenine core of ATP, enabling it to effectively bind within the highly conserved kinase hinge region. The subject of this note, this compound, weaponizes this privileged core in a fragment-sized package, offering a validated starting point for inhibitor development.
The Fragment: A Strategic Choice
The selection of this compound is a deliberate strategic choice, not merely a random inclusion in a fragment library. Its utility is rooted in a combination of structural biology and chemical reactivity.
Properties of this compound:
| Property | Value | Significance in FBDD |
| Formula | C₇H₆ClN₃ | |
| Molecular Weight | 167.60 g/mol | Complies with the "Rule of Three" (<300 Da), ensuring it is small enough to explore chemical space efficiently. |
| Structure | 7-Deazapurine Scaffold | Mimics the adenine of ATP, providing a strong anchor point in kinase active sites. |
| Key Moieties | Pyrrole N-H (N7) | Acts as a crucial hydrogen bond donor, often interacting with the backbone carbonyls of the kinase hinge region. |
| Pyrimidine N1 & N3 | Serve as hydrogen bond acceptors. | |
| 2-Chloro Group | Provides a reactive handle for rapid synthetic elaboration post-hit identification. This is a key advantage for hit-to-lead chemistry. | |
| 5-Methyl Group | Adds a small lipophilic contact point and can be used to probe for specific sub-pockets within the active site. |
The chlorine atom at the C2 position is particularly advantageous. While it can participate in halogen bonding, its primary role in a fragment context is to serve as a versatile synthetic vector. Following successful hit identification and structural characterization (e.g., via X-ray crystallography), this chloro group can be readily displaced through nucleophilic aromatic substitution (SNAr) reactions. This allows for the rapid generation of a focused library of analogs to improve potency and selectivity, accelerating the hit-to-lead process.
Experimental Workflow & Protocols
A typical FBDD campaign using this fragment involves a primary screen to identify binding, followed by validation and structural studies to confirm the binding mode.
Diagram: FBDD Workflow for Kinase Targeting
Caption: High-level workflow for a fragment-based screening campaign.
Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)
Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay (TSA), is a rapid, cost-effective method for primary screening. It measures the change in the melting temperature (Tm) of a target protein upon ligand binding. A positive Tm shift indicates that the fragment stabilizes the protein.
Materials:
-
Target kinase (≥95% purity), stock at 1-5 mg/mL.
-
This compound (powder).
-
DMSO (spectroscopic grade).
-
SYPRO Orange dye (5000x stock in DMSO).
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP).
-
Quantitative PCR (qPCR) instrument with melt-curve capability.
-
96-well or 384-well qPCR plates.
Procedure:
-
Fragment Stock Preparation:
-
Prepare a 100 mM primary stock of this compound in 100% DMSO.
-
Rationale: High concentration stock minimizes the final DMSO concentration in the assay, which can destabilize proteins.
-
-
Assay Master Mix Preparation:
-
In a 1.5 mL tube, prepare a master mix containing the target protein and SYPRO Orange dye. For a 20 µL final reaction volume:
-
Target Protein: Final concentration of 2 µM.
-
SYPRO Orange: Final concentration of 5x.
-
Assay Buffer: To final volume.
-
-
Example Calculation (for 100 wells): (2 µM Protein + 5x Dye in Buffer) x 100 wells x 1.1x excess = Total Volume.
-
Rationale: A master mix ensures uniform protein and dye concentration across all wells, reducing variability.
-
-
Plate Preparation:
-
Dispense 19.8 µL of the protein/dye master mix into each well of the qPCR plate.
-
Add 0.2 µL of the 100 mM fragment stock to the sample wells for a final fragment concentration of 1 mM and a final DMSO concentration of 1%.
-
For control wells, add 0.2 µL of 100% DMSO (negative control) and 0.2 µL of a known binder/staurosporine (positive control).
-
-
Data Acquisition:
-
Seal the plate, centrifuge briefly (1000 rpm, 1 min) to remove bubbles.
-
Place the plate in the qPCR instrument.
-
Set up a melt-curve experiment:
-
Initial temperature: 25 °C
-
Final temperature: 95 °C
-
Ramp rate: 0.05 °C/sec.
-
Acquire fluorescence data at each temperature increment.
-
-
-
Data Analysis:
-
The instrument software will generate a melt curve (fluorescence vs. temperature).
-
Calculate the Tm for each well by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative (-dF/dT).
-
A "hit" is defined as a significant positive thermal shift (ΔTm) compared to the DMSO control. A typical hit threshold is ΔTm ≥ 2 °C or > 3 standard deviations above the mean of the negative controls.
-
Protocol 2: Hit Validation with Surface Plasmon Resonance (SPR)
SPR is an orthogonal, label-free technique used to confirm direct binding and determine binding kinetics (kon, koff) and affinity (KD). It provides higher confidence than DSF alone.
Materials:
-
SPR instrument (e.g., Biacore, Cytiva).
-
Sensor Chip (e.g., CM5, for amine coupling).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
High-purity target kinase.
-
This compound.
-
Running Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).
Procedure:
-
Protein Immobilization:
-
Immobilize the target kinase onto the sensor chip surface via amine coupling according to the manufacturer's protocol. Aim for a moderate immobilization level (e.g., 5000-10000 Response Units, RU) to ensure a good signal window without mass transport limitations.
-
One flow cell should be activated and blocked without protein to serve as a reference surface.
-
Rationale: Covalent immobilization provides a stable surface for repeated binding measurements. The reference cell is critical for subtracting bulk refractive index changes and non-specific binding.
-
-
Fragment Solution Preparation:
-
Prepare a serial dilution series of the fragment in Running Buffer. For fragments, typical affinities are in the micromolar (µM) to millimolar (mM) range.
-
Suggested concentration range: 500 µM, 250 µM, 125 µM, 62.5 µM, 31.25 µM, and a zero-concentration blank (Running Buffer only).
-
Rationale: A wide concentration range is necessary to accurately determine the binding affinity (KD). The DMSO concentration must be identical in all samples, including the blank, to minimize solvent mismatch artifacts.
-
-
Binding Analysis (Kinetics/Affinity):
-
Inject the fragment solutions over the protein and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Start with the lowest concentration and proceed to the highest.
-
Include frequent buffer-only (blank) injections for double-referencing.
-
Each injection cycle consists of:
-
Association Phase: Fragment flows over the surface (e.g., 60 seconds).
-
Dissociation Phase: Running Buffer flows over the surface (e.g., 120 seconds).
-
-
Rationale: The fast on/off rates typical of fragments require short association and dissociation times.
-
-
Data Analysis:
-
Process the raw data by subtracting the reference cell signal and then the blank injection signals (double-referencing).
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model for steady-state affinity or kinetic analysis).
-
The analysis will yield the dissociation constant (KD), which quantifies the binding affinity. A confirmed hit will show a concentration-dependent binding response and fit well to the model.
-
Next Steps: From Hit to Lead
Once this compound is confirmed as a binder, the real power of its design becomes apparent.
Diagram: Structure-Guided Hit Expansion
Caption: Iterative cycle of structure-guided chemistry for hit expansion.
-
Obtain a Co-crystal Structure: Solving the X-ray crystal structure of the target protein in complex with the fragment is the highest priority. This will reveal the precise binding mode and, crucially, the solvent-exposed vector of the C2-chloro group.
-
Structure-Guided Chemistry: With the structural information in hand, chemists can design a small, intelligent library of analogs. By performing SNAr reactions with various amines, alcohols, or thiols, new R-groups can be introduced at the C2 position to probe nearby pockets for additional interactions (hydrophobic, hydrogen bonding, etc.), thereby "growing" the fragment into a more potent lead compound.
-
Iterative Improvement: The new analogs are tested for affinity and functional activity, establishing a structure-activity relationship (SAR) that guides the next round of chemical synthesis.
Troubleshooting & Optimization
Technical Support Center: 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine is a critical building block in medicinal chemistry, forming the core scaffold of numerous kinase inhibitors and other therapeutic agents.[1] Its synthesis, while conceptually straightforward, is often plagued by the formation of stubborn byproducts that can complicate purification, reduce yields, and introduce ambiguity into downstream applications.
This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will move beyond simple procedural lists to explore the chemical causality behind common issues, empowering you to diagnose and resolve challenges in your own laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction is sluggish and I'm seeing a lot of unreacted starting material. What's the primary cause and how can I fix it?
This is the most common issue, typically arising from the chlorination of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2(1H)-one (the hydroxy-precursor).
The Chemistry Behind the Problem: The conversion of the C2-hydroxyl (in its tautomeric amide form) to a chloride is a nucleophilic substitution reaction, typically employing a chlorinating agent like phosphorus oxychloride (POCl₃).[2] This reaction's success hinges on activating the hydroxyl group to make it a better leaving group. Incomplete activation, insufficient heat, or rapid degradation of the chlorinating agent can lead to poor conversion. The reaction generally involves heating the substrate in excess POCl₃, often with an organic base.[3]
Troubleshooting Workflow:
Figure 1. Troubleshooting flowchart for incomplete chlorination.
Recommended Actions:
-
Verify Reagent Quality: POCl₃ is highly sensitive to moisture. Use a freshly opened bottle or one that has been securely stored under inert gas.
-
Optimize Temperature: Ensure the reaction mixture reaches a sustained reflux. For solvent-free reactions, temperatures of 110-160 °C may be required.[2]
-
Use a Tertiary Amine: The addition of a high-boiling tertiary amine (e.g., N,N-diisopropylethylamine or N,N-dimethylaniline) can catalyze the reaction and neutralize the HCl byproduct, driving the equilibrium forward.[3]
-
Increase Reagent Stoichiometry: While protocols aim to reduce excess POCl₃ for environmental and safety reasons, on a lab scale, increasing the excess from 3 equivalents to 5-10 equivalents can significantly improve conversion.[2][4]
Question 2: My LC-MS shows a peak with a mass of [M+16]+. What is this byproduct?
This peak corresponds to the starting material, 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2(1H)-one, where the chlorine has been replaced by a hydroxyl group.
The Chemistry Behind the Problem: The C2-chloro position on the pyrrolo[2,3-d]pyrimidine scaffold is highly electrophilic and susceptible to nucleophilic substitution.[5] The most common nucleophile encountered during aqueous workup or chromatography on silica gel is water. This leads to the hydrolysis of your desired product back to the starting material. The compound is known to be sensitive to strong acids, bases, and prolonged exposure to moisture.[5]
Byproduct Formation Pathway:
Figure 2. Hydrolysis of the target compound during workup.
Recommended Actions & Protocols:
-
Anhydrous Workup: If possible, avoid a vigorous aqueous quench. Quench the reaction mixture in an ice-cold slurry of a non-protic solvent like ethyl acetate or DCM with saturated sodium bicarbonate, minimizing contact time.
-
Careful Chromatography:
-
Neutralize your silica gel by pre-slurrying it with your eluent system containing 0.5-1% triethylamine or DIPEA.
-
Run the column as quickly as possible.
-
Combine product-containing fractions and immediately remove the solvent under reduced pressure at low temperature (<40°C).
-
-
Storage: Store the purified product under an inert atmosphere (argon or nitrogen) in a freezer to prevent degradation.[6]
Question 3: I'm observing a byproduct with a mass of [M+40]+. What could it be?
This mass difference often corresponds to the addition of a second chlorine atom and the loss of two protons, suggesting the formation of a dichloro-species.
The Chemistry Behind the Problem: While the C2 position is the most reactive, harsh reaction conditions (high temperatures, prolonged reaction times) can lead to electrophilic chlorination on the electron-rich pyrrole ring, most commonly at the C6 position. POCl₃ can act as both a chlorinating and a dehydrating agent, and under forcing conditions, it can facilitate this unwanted side reaction. Some studies have reported the synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine from the corresponding dihydroxy precursor, indicating that chlorination at multiple sites is possible.[7]
Recommended Actions:
-
Lower Reaction Temperature: This is the most critical parameter. If you are running the reaction at >120°C, try reducing it to 100-110°C.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, proceed with the workup immediately. Do not leave the reaction to stir overnight without prior validation.
-
Use Milder Chlorinating Agents: For sensitive substrates, consider alternatives to neat POCl₃. A mixture of POCl₃ in a high-boiling solvent like toluene or acetonitrile, or using other reagents like oxalyl chloride or thionyl chloride with a catalytic amount of DMF (Vilsmeier-Haack conditions), might offer better selectivity.[8]
Summary of Common Byproducts
| Byproduct Identity | Mass Difference | Common Cause | Recommended Action |
| Starting Material | [M+16] | Incomplete reaction or hydrolysis | Increase reaction temp/time; Use anhydrous workup |
| Dichloro-product | [M+40] | Overly harsh conditions | Reduce reaction temperature and time |
| N7-Phospho-adduct | [M+63] | Incomplete hydrolysis of intermediate | Vigorous aqueous quench; Extended stirring with NaHCO₃ |
| Polymeric Material | High MW / Insoluble | High concentration; Excessive heat | Reduce concentration; Control temperature carefully |
Protocol: Analytical Identification by LC-MS
This protocol outlines a standard method for monitoring your reaction and identifying potential byproducts.
1. Sample Preparation: a. Carefully withdraw ~5 µL of the reaction mixture using a glass capillary. b. Quench the aliquot in 1.0 mL of acetonitrile or methanol. Safety Note: The reaction of POCl₃ with methanol is highly exothermic. c. Vortex the sample for 30 seconds. d. Centrifuge the sample to pellet any insoluble salts. e. Dilute the supernatant 1:100 in methanol/water (50:50) for injection.
2. LC-MS Conditions:
- Column: C18 reverse-phase, 2.1 x 50 mm, 3.5 µm
- Mobile Phase A: Water + 0.1% Formic Acid
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid
- Gradient: 5% B to 95% B over 5 minutes
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- MS Detection: Electrospray Ionization (ESI), Positive Mode, scanning m/z 100-600.
3. Data Analysis: a. Identify the peak for your starting material (retention time and mass). b. Identify the peak for your desired product (expected mass: C₆H₄ClN₃ ≈ 153.57 g/mol , [M+H]⁺ ≈ 154.0).[9] c. Analyze the mass of any significant impurity peaks and compare them against the table above.
References
- 1. researchgate.net [researchgate.net]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. srinichem.com [srinichem.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | C6H4ClN3 | CID 5706774 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Yield for 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine Synthesis
Prepared by: Senior Application Scientist, Synthesis & Development Division
Welcome to the technical support center for the synthesis of 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize the yield and purity of this critical intermediate. As a key building block for a multitude of kinase inhibitors, mastering its synthesis is crucial for advancing discovery programs. This document provides in-depth, field-proven insights in a direct question-and-answer format.
Core Synthetic Pathway: Chlorination
The most prevalent and direct method for synthesizing this compound is via the deoxychlorination of its corresponding hydroxyl precursor, 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol. The reaction is typically mediated by phosphorus oxychloride (POCl₃), a powerful chlorinating and dehydrating agent.
Caption: General reaction scheme for the synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction yield is extremely low, or I'm recovering only the starting material. What are the common causes?
Answer: This is one of the most frequent issues and almost always points to one of three areas: reagent integrity, reaction conditions, or the nature of the starting material.
Root Cause Analysis & Solutions:
-
Moisture Contamination (The Primary Culprit): Phosphorus oxychloride (POCl₃) reacts violently and exothermically with water to produce phosphoric acid and hydrochloric acid. Even trace amounts of moisture in your starting material, solvent (if any), or glassware will rapidly decompose the POCl₃, rendering it ineffective for chlorination.
-
Protocol: Ensure your starting material (5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol) is rigorously dried under high vacuum for several hours before use. All glassware should be oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Use freshly opened or distilled POCl₃ for best results.
-
-
Insufficient Thermal Energy: The conversion of the hydroxypyrimidine to the chloropyrimidine is an endergonic process that requires significant thermal input to overcome the activation energy.
-
Protocol: The reaction is typically run at reflux temperatures of POCl₃ (approx. 106 °C) or even higher in sealed-vessel, solvent-free conditions (140-160 °C).[1][2] Ensure your reaction is heated to the target temperature and maintained for a sufficient duration. Monitor the internal reaction temperature, not just the heating mantle setting.
-
-
Poor Solubility of Starting Material: The hydroxyl precursor often has poor solubility in pure POCl₃, which can limit the reaction rate. The material may form clumps, reducing the available surface area for the reaction.
-
Protocol: Ensure vigorous stirring throughout the reaction. The addition of a catalytic amount of an organic base like N,N-diisopropylethylamine (DIPEA) or pyridine can sometimes improve solubility and also acts as an acid scavenger, driving the reaction forward.[1]
-
Q2: My TLC/LC-MS analysis shows the reaction has stalled with both starting material and product present. How can I drive the reaction to completion?
Answer: A stalled reaction indicates that the process is no longer kinetically or thermodynamically favorable under the current conditions.
Root Cause Analysis & Solutions:
-
Insufficient POCl₃ Stoichiometry: While traditional methods often use a large excess of POCl₃ as both reagent and solvent, this can be wasteful and hazardous on a larger scale.[3] If you are attempting a more atom-economical synthesis with fewer equivalents, precise stoichiometry is critical.
-
Protocol: For reactions using POCl₃ in a 1-3 molar equivalent range, ensure your starting material weight and purity are accurately known. Any decomposition of POCl₃ due to trace moisture will have a much larger impact. Consider adding a further 0.5 equivalent of fresh POCl₃ to the stalled reaction, but do so cautiously.
-
-
Byproduct Inhibition: The reaction generates phosphoric acid byproducts which can, in some cases, coat the starting material or alter the reaction environment, preventing further conversion.
-
Protocol: The inclusion of an organic base (e.g., pyridine, DIPEA) is highly recommended. The base acts as an acid scavenger, neutralizing HCl generated in situ and preventing the accumulation of inhibitory acidic species. Modern solvent-free protocols often use one equivalent of pyridine as a base.[1]
-
-
Thermal Degradation Competing with Conversion: At very high temperatures or after prolonged heating, the pyrrolo[2,3-d]pyrimidine core can become susceptible to degradation, leading to a complex mixture. This can give the false impression of a stalled reaction when, in fact, the desired product is being consumed in side reactions.
-
Protocol: Monitor the reaction progress closely by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). Once the consumption of starting material plateaus, proceed immediately to the work-up. Over-extending the reaction time rarely improves the yield of the desired product.
-
Q3: My crude product is very impure, with multiple dark spots on the TLC plate. How can I minimize side reactions?
Answer: The formation of multiple byproducts is typically a result of overly harsh reaction conditions. The pyrrole ring, while aromatic, is electron-rich and can be sensitive to the highly acidic and high-temperature environment of a POCl₃ reaction.
Root Cause Analysis & Solutions:
-
Overheating: Excessive temperature can lead to charring and the formation of complex polymeric byproducts.
-
Protocol: Maintain the reaction temperature strictly at the target (e.g., 110 °C). Avoid aggressive heating that could create localized hot spots.
-
-
Unwanted Side-Chain Chlorination: While less common for a methyl group, aggressive conditions could potentially lead to chlorination at the methyl position.[4]
-
Protocol: Use the minimum temperature and reaction time necessary for full conversion of the hydroxyl group. Using an equimolar amount of POCl₃ instead of a large excess can also reduce the likelihood of such side reactions.[1]
-
-
Degradation During Work-up: The product, this compound, can be sensitive to the highly exothermic and acidic conditions during the quenching of excess POCl₃.
-
Protocol: The work-up procedure is critical. The reaction mixture must be cooled significantly before quenching. The quench itself should be performed by adding the reaction mixture slowly and portion-wise to a vigorously stirred vessel of crushed ice or ice-cold water. This dissipates the heat effectively and minimizes the time the product spends in a hot, acidic aqueous environment.
-
Q4: The aqueous work-up is challenging and my product seems difficult to purify. What is the recommended procedure?
Answer: A systematic and careful work-up is essential for both safety and purity.
Detailed Work-up and Purification Protocol:
-
Cooling: After the reaction is complete, allow the mixture to cool to room temperature.
-
Quenching (Critical Step): In a separate, well-ventilated fume hood, prepare a beaker with a large amount of crushed ice and water. While stirring the ice slurry vigorously, add the cooled reaction mixture dropwise via an addition funnel. The temperature of the slurry should be maintained below 10 °C throughout the addition. This is a highly exothermic process that releases HCl gas.[1]
-
Neutralization: After the quench is complete, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the acidic solution. Adjust the pH to approximately 8-9. Be cautious as this will evolve CO₂ gas.
-
Extraction: Extract the neutralized aqueous slurry multiple times with a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[5]
-
Washing & Drying: Combine the organic layers, wash with brine (saturated NaCl solution) to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: After filtering off the drying agent and concentrating the solvent in vacuo, the crude product can be purified. The most common method is column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes or DCM/Methanol.[5]
Q5: What are the critical safety precautions for handling phosphorus oxychloride (POCl₃)?
Answer: POCl₃ is a highly hazardous substance and requires strict safety protocols.
-
Corrosive: It is severely corrosive to skin, eyes, and the respiratory tract. Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty gloves (e.g., butyl rubber).
-
Water Reactivity: It reacts violently with water. Never allow it to come into contact with moisture outside of a controlled quenching procedure. Ensure fire extinguishers suitable for chemical fires (e.g., dry powder or CO₂) are available. Do not use a water extinguisher.
-
Toxicity: Inhalation of its vapors can cause severe respiratory damage. Ensure the fume hood has adequate airflow.
Optimized Experimental Protocols
Protocol 1: Conventional Chlorination (Excess POCl₃)
-
To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 eq).
-
In a chemical fume hood, carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.
-
Add N,N-diisopropylethylamine (DIPEA, 1.5 eq) dropwise.
-
Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction to room temperature and proceed with the detailed work-up procedure described in Q4 .
Protocol 2: Solvent-Free Chlorination (Equimolar POCl₃)[1][3]
-
To a Teflon-lined stainless steel sealed reactor, add 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 eq), POCl₃ (1.0-1.2 eq), and pyridine (1.0 eq).
-
Seal the reactor tightly.
-
Heat the reactor to 140-160 °C for 2-4 hours.
-
Allow the reactor to cool completely to room temperature before carefully opening it in a fume hood.
-
Proceed with the detailed work-up procedure described in Q4 , carefully quenching the solid/slurry residue.
Data & Condition Summary
| Parameter | Conventional Method | Solvent-Free Method | Rationale & Expertise |
| POCl₃ Equiv. | 5 - 10 | 1.0 - 1.2 | Reduces waste, cost, and quenching hazards.[3] |
| Solvent | POCl₃ | None | Green chemistry approach, simplifies work-up.[1] |
| Base | DIPEA / Pyridine (cat.) | Pyridine (1.0 eq) | Acts as an acid scavenger to drive the reaction.[1] |
| Temperature | ~110 °C (Reflux) | 140 - 160 °C | Higher temperature is needed to compensate for lower reagent concentration. |
| Reaction Time | 4 - 8 hours | 2 - 4 hours | Higher temperature leads to faster reaction kinetics. |
| Safety/Handling | High risk during quench | Lower risk during quench | Significantly less unreacted POCl₃ to handle. |
Visualization: Troubleshooting Workflow for Low Yield
Caption: A decision-making flowchart for troubleshooting low yield.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine via column chromatography. This critical intermediate in medicinal chemistry demands high purity, and this document addresses common challenges encountered during its isolation.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate stationary phase for purifying this compound?
A1: For this class of moderately polar nitrogen-containing heterocycles, standard silica gel (SiO₂) of 60 Å pore size and 230-400 mesh particle size is the most common and effective stationary phase.[1][2] The acidic nature of the silanol groups (Si-OH) on the silica surface provides the primary mechanism for separation via hydrogen bonding and dipole-dipole interactions. Given the presence of multiple nitrogen atoms in the pyrrolo[2,3-d]pyrimidine core, these interactions are typically strong enough to allow for effective separation from less polar impurities.[3]
Q2: How do I select an appropriate mobile phase (eluent)?
A2: Mobile phase selection is critical and should always be guided by preliminary Thin Layer Chromatography (TLC) analysis. The goal is to find a solvent system that provides a retention factor (Rf) of 0.25-0.35 for the target compound. This Rf range typically ensures that the compound elutes in a reasonable volume without excessive band broadening, leading to a clean separation.
Start with a binary solvent system of a non-polar solvent and a polar solvent. Good starting points for pyrrolo[2,3-d]pyrimidine derivatives include:
-
Dichloromethane/Methanol (DCM/MeOH)
-
Ethyl Acetate/Hexanes (EtOAc/Hexanes)
-
Chloroform/Methanol (CHCl₃/MeOH)
Literature on similar pyrrolo[2,3-d]pyrimidine compounds often reports the use of DCM/MeOH systems, for example, in a 95:5 or 92:8 ratio.[4] Adjust the ratio of the polar solvent to achieve the target Rf. Increasing the proportion of the polar solvent (e.g., Methanol) will decrease retention and increase the Rf value.
Q3: My compound streaks on the TLC plate. What does this mean and how do I fix it?
A3: Streaking is a common issue with nitrogen-containing heterocycles on silica gel. It is often caused by strong, non-ideal interactions between the basic nitrogen atoms of your compound and the acidic silanol groups of the stationary phase. This leads to slow desorption kinetics and results in a "tailing" or "streaking" spot rather than a compact one.
Solution: To resolve this, add a small amount of a basic modifier to your mobile phase.
-
Triethylamine (TEA): Add 0.1 - 1% (v/v) TEA to your eluent. The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to travel through the column more uniformly.
-
Ammonia: If using an alcohol-containing mobile phase, a solution of 7N ammonia in methanol can be used as the polar component to achieve a similar effect.
This simple addition often transforms a streaking spot into a well-defined one, dramatically improving the potential for sharp separation on the column.
Q4: How should I prepare and load my crude sample onto the column?
A4: Proper sample loading is crucial for a high-resolution separation. The two primary methods are:
-
Wet Loading (Liquid Loading): Dissolve the crude material in a minimal amount of the mobile phase or a solvent in which it is highly soluble but is a weak eluent (e.g., DCM). Carefully apply the solution to the top of the column bed using a pipette, ensuring not to disturb the surface. This is suitable for small-scale purifications where the compound is very soluble.
-
Dry Loading (Adsorption onto a Solid Support): This is the preferred method, especially for larger quantities or for compounds with limited solubility in the mobile phase.
-
Dissolve your crude product in a suitable solvent (e.g., DCM, acetone, MeOH).
-
Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to the solution.
-
Evaporate the solvent completely under reduced pressure until a fine, free-flowing powder is obtained.
-
Carefully layer this powder on top of the packed column.
-
Dry loading prevents the introduction of strong solvents that can disrupt the column bed and leads to sharper, more concentrated bands.
Troubleshooting Guide
This section addresses specific problems encountered during the column chromatography of this compound.
Problem 1: My compound is eluting with the solvent front (Rf is too high).
-
Probable Cause: The mobile phase is too polar. The eluent is competing too effectively with your compound for binding sites on the stationary phase, causing it to move too quickly.
-
Solution: Decrease the polarity of the mobile phase.
-
Action: If you are using a 95:5 DCM/MeOH system, try changing to 98:2 DCM/MeOH. If using EtOAc/Hexanes, increase the proportion of Hexanes.
-
Validation: Run a new TLC with the adjusted solvent system to confirm that the Rf of your target compound is now in the optimal 0.25-0.35 range.
-
Problem 2: My compound is not moving from the origin (Rf is too low or zero).
-
Probable Cause: The mobile phase is not polar enough to displace your compound from the silica gel. The interactions between your compound and the stationary phase are too strong.
-
Solution: Increase the polarity of the mobile phase.
-
Action: If you are using a 20:80 EtOAc/Hexanes system, try increasing to 40:60 EtOAc/Hexanes. If using DCM/MeOH, increase the percentage of MeOH.
-
Validation: Confirm with TLC that the Rf has increased to the desired range. Be prepared for a significant increase in polarity if the compound is highly polar or if unexpected, more polar impurities are present from the synthesis.
-
Problem 3: The separation between my product and a key impurity is poor (spots are too close on TLC).
-
Probable Cause: The chosen solvent system does not have sufficient selectivity for the two compounds. Different solvent systems interact with compounds in different ways, and a simple binary system may not be adequate.
-
Solution:
-
Optimize the Binary System: Sometimes, very small, incremental changes in solvent polarity can resolve closely running spots.
-
Change the Solvent System: Try a different combination of solvents with different properties. For example, if EtOAc/Hexanes fails, try a system containing DCM or Chloroform. These chlorinated solvents offer different interactions that might improve selectivity.[5]
-
Use a Ternary System: Introduce a third solvent to fine-tune selectivity. For example, adding a small amount of acetone to a DCM/Hexanes mixture can sometimes resolve compounds that are inseparable in either binary system alone.
-
Consider Orthogonal Techniques: If normal-phase chromatography consistently fails, the impurity may have a very similar polarity. In such cases, an orthogonal separation technique like reversed-phase (RP) chromatography, which separates based on hydrophobicity, may be necessary.[6]
-
Problem 4: I am experiencing a low mass recovery after purification.
-
Probable Cause 1: The compound is irreversibly adsorbed onto the silica gel. This can happen if the compound is unstable on silica or if interactions are excessively strong (see Q3 on streaking).
-
Solution: Use a basic modifier (like TEA) in your eluent. After collecting your product, flush the column with a very high polarity solvent (e.g., 10% MeOH in DCM with 1% TEA) to wash out any remaining material.
-
-
Probable Cause 2: The compound is co-eluting with an impurity that was not visible on TLC (e.g., a UV-inactive impurity).
-
Solution: Analyze the collected "pure" fractions by a more sensitive method, such as LC-MS or ¹H NMR, to check for hidden impurities. Combine only the truly pure fractions.
-
-
Probable Cause 3: The compound is volatile or unstable.
-
Solution: Ensure evaporation of fractions is done at a moderate temperature. If the compound is acid-sensitive, avoid prolonged contact with the silica gel by running the column efficiently and without delay.
-
Data & Protocols
Table 1: Recommended Solvent Systems for TLC Development
| System ID | Non-Polar Solvent | Polar Solvent | Starting Ratio (v/v) | Notes |
| A | Hexanes | Ethyl Acetate | 80:20 | Good for resolving less polar impurities. |
| B | Dichloromethane | Methanol | 98:2 | A robust system for many pyrrolopyrimidines.[4][7] |
| C | Dichloromethane | Acetone | 95:5 | Acetone offers different selectivity than alcohols. |
| D | Toluene | Ethyl Acetate | 80:20 | Can be useful if other systems fail. |
Always add 0.1-1% Triethylamine (TEA) if streaking is observed.
Protocol 1: Step-by-Step Column Packing (Slurry Method)
-
Select Column Size: Choose a column with a diameter that allows for a sample load of approximately 1-5% of the total silica gel mass. A common rule of thumb is a 20:1 to 100:1 ratio of silica mass to crude product mass.
-
Prepare the Slurry: In a beaker, measure the required amount of silica gel. Add your initial, low-polarity mobile phase and stir gently with a glass rod until a homogenous, lump-free slurry is formed. It should have the consistency of a thin milkshake.
-
Pack the Column: Place a small cotton or glass wool plug at the bottom of the column. Add a thin layer of sand. Pour the silica slurry into the column in a single, continuous motion.
-
Pressurize and Settle: Use gentle air pressure (flash chromatography) to push the solvent through the column, compacting the silica bed. The bed should be firm and uniform. Never let the top of the silica bed run dry.
-
Equilibrate: Run 2-3 column volumes of your starting mobile phase through the packed column to ensure it is fully equilibrated before loading the sample.
Workflow Visualization
The following diagram illustrates a logical workflow for troubleshooting poor separation during column chromatography.
Caption: Troubleshooting Decision Tree for Column Chromatography.
References
- 1. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Orthogonal Chromatographic Techniques for Therapeutic Protein Characterization [sartorius.com]
- 7. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
Technical Support Center: HPLC Purification of Pyrrolo[2,3-d]pyrimidine Derivatives
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) purification of pyrrolo[2,3-d]pyrimidine derivatives. This class of nitrogen-containing heterocycles is central to numerous drug discovery programs, notably in kinase inhibition.[1][2] However, their unique physicochemical properties, including varying polarity, basicity, and potential for secondary interactions, can present significant purification challenges.
This guide is structured to provide direct, actionable solutions to common issues encountered in the lab. We will move from foundational method development principles to advanced troubleshooting and specialized protocols, grounding our recommendations in established chromatographic theory and field-proven experience.
Frequently Asked Questions (FAQs)
This section addresses the initial strategic decisions you'll face when developing a purification method for your target compound.
Q1: How do I select the right HPLC column for my pyrrolo[2,3-d]pyrimidine derivative?
The choice of stationary phase is the most critical parameter influencing selectivity. Pyrrolo[2,3-d]pyrimidines can range from moderately to highly polar, and their basic nitrogen atoms can lead to undesirable interactions with silica-based columns. Your selection should be guided by the overall polarity of your molecule.
Decision Logic: Choosing a Stationary Phase
Caption: Initial decision tree for separation mode selection.
Table 1: Comparison of Common Reversed-Phase HPLC Columns
| Stationary Phase | Primary Interaction | Best For... | Key Considerations |
| C18 (ODS) | Hydrophobic | Non-polar to moderately polar derivatives. A good first choice for general screening.[3][4] | Can exhibit poor retention for highly polar analogs.[5] Peak tailing may occur due to silanol interactions with basic nitrogens. Use a modern, high-purity, end-capped column.[6] |
| C8 | Hydrophobic (less than C18) | Moderately polar compounds that are too strongly retained on C18. | Provides less retention than C18, which can be useful for shortening run times. |
| Phenyl-Hexyl | Hydrophobic & π-π interactions | Aromatic-rich pyrrolopyrimidines. The phenyl rings offer alternative selectivity compared to alkyl chains. | Can resolve impurities that co-elute on C18/C8 phases. A good choice for an orthogonal screening method.[7] |
| Polar-Embedded | Hydrophobic & H-bonding | Highly polar, hydrophilic derivatives. | These phases (e.g., C18-Amide, C18-Carbamate) are designed to prevent "phase collapse" in highly aqueous mobile phases, ensuring reproducible retention for polar compounds.[8] |
| Cyano (CN) | Weak Hydrophobic & Dipole-dipole | Can be used in both reversed-phase and normal-phase modes.[8] Good for compounds with strong dipole moments. | Offers unique selectivity. In normal-phase, it can be a less aggressive alternative to bare silica.[9] |
A typical starting point for purity assessment of novel pyrrolo[2,3-d]pyrimidine analogs is a C18 column (e.g., 50 x 2.1 mm, 1.7-1.8 µm for UPLC; 150 x 4.6 mm, 3-5 µm for HPLC).[3][10]
Q2: What are the best starting mobile phase conditions?
For reversed-phase HPLC, a simple generic gradient is the most effective starting point for scouting separations.
-
Mobile Phase A: Water with 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% of the same acid
Why the acid? The acidic modifier serves two primary purposes:
-
Protonation: It protonates the basic nitrogen atoms on the pyrrolopyrimidine core, ensuring a single ionic species and preventing peak broadening.
-
Silanol Suppression: It protonates residual silanol groups (Si-OH) on the silica stationary phase, minimizing secondary ionic interactions that cause peak tailing.[6]
Table 2: Generic Starting Gradient for Scouting
| Time (min) | Flow Rate (mL/min) | %A | %B | Curve |
| 0.0 | 1.0 | 95 | 5 | Initial |
| 1.0 | 1.0 | 95 | 5 | Linear |
| 8.0 | 1.0 | 5 | 95 | Linear |
| 9.0 | 1.0 | 5 | 95 | Hold |
| 9.1 | 1.0 | 95 | 5 | Step |
| 10.0 | 1.0 | 95 | 5 | Hold |
Note: Adjust the gradient length and flow rate based on column dimensions.
Q3: How does the pH of the mobile phase affect my separation?
Mobile phase pH is a powerful tool for manipulating retention and selectivity, especially for ionizable compounds like pyrrolo[2,3-d]pyrimidines.[11]
-
Low pH (e.g., pH 2-3 with FA/TFA): This is the most common approach. The molecule is protonated (cationic), and retention is primarily driven by the hydrophobicity of the overall structure. This generally provides sharp, symmetrical peaks.
-
Neutral pH (e.g., pH 6-8 with Phosphate or Acetate buffer): At neutral pH, the ionization state of your molecule may be suppressed. This can increase hydrophobicity and retention. However, operating in this range requires a buffer to maintain a stable pH and can be detrimental to column lifetime if not using a hybrid or pH-stable column.
-
High pH (e.g., pH 9-10 with Ammonium Bicarbonate/Hydroxide): At high pH, the molecule is in its free-base form. This can dramatically change selectivity. This approach requires a high-pH stable column to prevent dissolution of the silica backbone.
Expert Tip: To ensure a robust method, aim to work at a pH that is at least 1.5-2 units away from the pKa of your analyte.[12] This prevents small shifts in mobile phase pH from causing large, unpredictable changes in retention time.
Troubleshooting Guide: Common Purification Issues
Problem: Poor Peak Shape (Tailing)
Peak tailing is the most frequent issue when purifying basic compounds. It manifests as an asymmetrical peak with a "tail" extending from the back.
Workflow: Troubleshooting Peak Tailing
Caption: A systematic approach to diagnosing and solving peak tailing.
-
Potential Cause 1: Secondary Silanol Interactions.
-
Explanation: The basic nitrogens in your molecule are interacting ionically with acidic, deprotonated silanol groups (Si-O⁻) on the silica surface of the column packing. This secondary interaction mechanism causes a portion of the molecules to lag behind the main chromatographic band, resulting in a tail.[6]
-
Solution:
-
Add an Acidic Modifier: Ensure 0.1% FA or TFA is in your mobile phase. TFA is a stronger ion-pairing agent and can produce sharper peaks but is harder to remove during fraction dry-down.
-
Use a High-Performance Column: Modern columns are manufactured with high-purity silica and are "end-capped" (reacting residual silanols with a small silylating agent) to minimize these interactions.
-
Add a Competing Base: In challenging cases, adding a small amount of a competing base like triethylamine (TEA) (e.g., 0.1%) to the mobile phase can occupy the active silanol sites, improving peak shape for your analyte. Note: TEA is not MS-compatible.
-
-
-
Potential Cause 2: Column Overload.
-
Explanation: Injecting too much mass onto the column saturates the stationary phase, leading to a distorted, tailing, or "shark-fin" peak shape.
-
Solution: Reduce the injection volume or dilute your sample. For preparative HPLC, you may need to switch to a larger diameter column to handle the required mass.[13]
-
Problem: Low or No Recovery of Compound
After purification, you find that the yield of your target compound is significantly lower than expected.
-
Potential Cause 1: Irreversible Adsorption.
-
Explanation: The compound is sticking irreversibly to the column. This can happen with very "sticky" compounds on columns with high silanol activity or if the compound precipitates on the column.
-
Solution:
-
Column Wash: After your run, perform a high-organic wash (e.g., 100% ACN or Methanol), followed by a wash with a stronger, non-traditional solvent like isopropanol if necessary, to elute strongly retained material.[14]
-
Change Stationary Phase: Switch to a more inert column material or a different separation mode (like HILIC) where such interactions are less prevalent.
-
-
-
Potential Cause 2: On-Column Degradation.
-
Explanation: The compound is not stable under the chromatographic conditions. The acidic mobile phase (especially with TFA) can sometimes cleave acid-labile protecting groups (e.g., Boc, SEM).
-
Solution:
-
Use a Weaker Acid: Switch from TFA to formic acid.
-
Change pH: If acid instability is suspected, develop a method at a neutral or high pH (requires a pH-stable column).
-
Reduce Temperature: Lowering the column temperature can sometimes slow down degradation kinetics.
-
-
Problem: Co-elution of Impurities with the Main Peak
Your analytical trace shows that one or more impurities are not resolved from your product peak.
-
Potential Cause: Insufficient Selectivity.
-
Explanation: The chosen column and mobile phase conditions do not provide enough chemical distinction between your product and the impurity.
-
Solution: Method Optimization.
-
Change Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) alters the solvent's properties and can significantly change selectivity.[12]
-
Modify the Gradient: Make the gradient shallower (i.e., increase the run time) around the elution time of your compound. This gives more time for the column to resolve closely eluting peaks.
-
Change Stationary Phase: This is the most powerful way to alter selectivity. If you are using a C18, try a Phenyl-Hexyl or a Polar-Embedded phase. The goal is to introduce a different separation mechanism (e.g., π-π interactions) that can differentiate the molecules.[15][16]
-
-
Advanced Topics & Protocols
Mass-Directed Purification: A Targeted Approach
For complex crude samples or library purification, mass-directed HPLC is the industry standard.[17] It uses a mass spectrometer (MS) as the detector to trigger fraction collection only when the mass-to-charge ratio (m/z) of the target compound is detected.[18][19]
Workflow: Mass-Directed Purification
Caption: Schematic of a mass-directed HPLC purification workflow.
Advantages:
-
Specificity: Only collects your target, ignoring impurities, starting materials, and byproducts, even if they co-elute chromatographically (as seen by a UV detector).[20]
-
Efficiency: Automates the process, reducing the need for manual fraction screening and analysis.[17]
-
Confidence: Provides mass confirmation of the collected fractions.
Protocol: Orthogonal Purification for Challenging Separations
When a single purification method is insufficient to remove a persistent, closely-eluting impurity, an orthogonal approach is required. Orthogonal methods use fundamentally different separation mechanisms to resolve compounds.[7][21] A common and powerful strategy is combining Reversed-Phase (RP) and Normal-Phase (NP) or HILIC.[22]
Step-by-Step Orthogonal Workflow:
-
Primary Purification (Reversed-Phase):
-
Perform the initial purification using your best optimized reversed-phase method (e.g., C18 column with Water/ACN + 0.1% FA).
-
Collect all fractions containing the product, even those with the impurity.
-
Combine the fractions and evaporate the solvent completely.
-
-
Solvent Exchange:
-
The residue from the RP purification is likely a salt (e.g., formate or trifluoroacetate salt).
-
Dissolve the residue in a minimal amount of a solvent compatible with the next step (e.g., Dichloromethane or Methanol).
-
-
Secondary Purification (Normal-Phase or HILIC):
-
Normal-Phase: If the compound is soluble in non-polar solvents, use a silica or cyano column with a mobile phase like Heptane/Ethanol or DCM/Methanol.[9]
-
HILIC: For very polar compounds, use a HILIC column (e.g., bare silica, amide) with a high-organic mobile phase like Acetonitrile/Water. HILIC is particularly useful as it is compatible with MS detection.
-
Inject the redissolved sample and perform the second purification. The change in selectivity between the two methods will often completely resolve the stubborn impurity.[15]
-
-
Analysis and Final Product Isolation:
-
Analyze the fractions from the second purification.
-
Combine the pure fractions and evaporate the solvent to yield the final, high-purity compound.
-
Chiral Separations
If your pyrrolo[2,3-d]pyrimidine derivative is a racemate, you will need specialized chiral stationary phases (CSPs) to separate the enantiomers.[23]
-
Common Approaches: Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are the most versatile and successful for a wide range of small molecules.[24]
-
Method Development: Chiral method development often involves screening several CSPs with different mobile phases (Normal-Phase, Polar-Organic, and Reversed-Phase modes) to find the optimal conditions for separation.[23]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 5. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. hplc.eu [hplc.eu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. tarosdiscovery.com [tarosdiscovery.com]
- 18. Mass-directed fractionation and isolation of pharmaceutical compounds by packed-column supercritical fluid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lcms.cz [lcms.cz]
- 20. lcms.cz [lcms.cz]
- 21. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 22. santaisci.com [santaisci.com]
- 23. mdpi.com [mdpi.com]
- 24. Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting failed Suzuki coupling with 2-chloropyrimidines
As a Senior Application Scientist, I've frequently guided researchers through the nuances of challenging cross-coupling reactions. The Suzuki-Miyaura coupling of 2-chloropyrimidines is a prime example—a transformation critical for synthesizing a vast array of bioactive molecules, yet one that is often fraught with difficulties. The inherent electronic properties of the pyrimidine ring and the relative inertness of the C-Cl bond demand a more refined approach than standard Suzuki protocols.
This technical support center is designed to be your virtual partner in the lab. We will move beyond generic advice and delve into the mechanistic underpinnings of common failures, providing you with a logical framework to diagnose and resolve issues you encounter at the bench.
Part 1: Core Concepts & Common Failure Points
FAQ: Why is my Suzuki coupling with a 2-chloropyrimidine yielding poorly or not at all?
The challenges with this specific transformation typically stem from a confluence of factors related to the substrates and the catalytic cycle.
-
The Inert C-Cl Bond: The carbon-chlorine bond is significantly stronger and less polarized than its bromine or iodine counterparts. This makes the oxidative addition of the 2-chloropyrimidine to the Pd(0) catalyst the rate-limiting step and a major hurdle to overcome.[1][2]
-
Lewis Basicity of Pyrimidine: The nitrogen atoms in the pyrimidine ring are Lewis basic and can coordinate to the palladium center. This coordination can sequester the catalyst, inhibiting its ability to participate in the catalytic cycle and leading to sluggish or incomplete reactions.[1]
-
Catalyst Deactivation: The demanding conditions often required to activate the C-Cl bond (e.g., higher temperatures) can accelerate catalyst decomposition pathways, leading to the formation of inactive palladium black.
-
Side Reactions: The reaction landscape is competitive. Undesired side reactions, such as protodeboronation of the boronic acid and hydrodehalogenation of the 2-chloropyrimidine, can consume your starting materials and diminish your yield of the desired product.[3][4][5]
Part 2: A Systematic Guide to Troubleshooting
Let's dissect the common problems you might be facing and explore targeted solutions.
Section 2.1: The Heart of the Reaction: Catalyst & Ligand Selection
Q1: I'm observing little to no product formation. Is my catalytic system unsuitable for a 2-chloropyrimidine?
A: It's highly probable. While Pd(PPh₃)₄ is a workhorse for many Suzuki reactions, its efficacy with challenging substrates like 2-chloropyrimidines can be limited.[3][6] The oxidative addition step is likely too slow. A systematic screening of catalysts and ligands is your most logical next step.
Troubleshooting Workflow: Catalyst & Ligand Screening
Caption: Catalyst and Ligand Troubleshooting Flowchart.
Q2: My reaction is sluggish, but I am forming some product. Would a different phosphine ligand accelerate the reaction?
A: Absolutely. The ligand plays a pivotal role in modulating the electronic and steric environment of the palladium center. For electron-deficient heteroaryl chlorides, bulky and electron-rich phosphine ligands are often the key to success.[1] These ligands promote the challenging oxidative addition step and facilitate the final reductive elimination.[1]
| Ligand Type | Examples | Rationale for 2-Chloropyrimidines |
| Buchwald Ligands | XPhos, SPhos, RuPhos | Bulky, electron-rich biaryl phosphines that are highly effective for coupling aryl chlorides. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Strong σ-donors that form very stable and active palladium complexes, often showing high reactivity for C-Cl activation.[7] |
| Bidentate Ligands | dppf | The wide bite angle of dppf can promote efficient reductive elimination.[6] |
Q3: My reaction mixture is turning black, and the reaction has stalled. What's causing this catalyst decomposition?
A: The formation of palladium black is a classic sign of catalyst decomposition, where the Pd(0) species agglomerates into an inactive form. This is often triggered by high temperatures or the presence of oxygen.
-
Inert Atmosphere is Non-Negotiable: The Pd(0) catalyst is highly sensitive to oxygen.[8] Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). This involves using degassed solvents and properly employing Schlenk line or glovebox techniques.[8]
Section 2.2: The Activator: Base Selection
Q4: How do I select the optimal base for my reaction? I've seen K₂CO₃, K₃PO₄, and Cs₂CO₃ used.
A: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[9] The choice of base can significantly influence reaction rates and yields.
| Base | Strength | Common Use Case & Considerations |
| K₂CO₃ | Moderate | A good starting point. Often used in aqueous solvent mixtures.[6] |
| K₃PO₄ | Strong | Often provides excellent yields, particularly for challenging couplings. Its use in non-aqueous systems is common.[1][10] |
| Cs₂CO₃ | Strong | Highly effective, but more expensive. Its high solubility in organic solvents can be advantageous. |
| KF | Weak | Useful for substrates with base-labile functional groups.[9] |
Q5: My 2-chloropyrimidine substrate has a base-sensitive functional group (e.g., an ester). What are my options?
A: In this scenario, you should opt for a milder base. Anhydrous potassium fluoride (KF) is an excellent choice as it can activate the boronic acid without promoting hydrolysis of sensitive groups.[9] Alternatively, using a weaker carbonate base like NaHCO₃ with careful temperature control might be effective.
Section 2.3: The Environment: Solvent & Temperature
Q6: What is the best solvent system for coupling with 2-chloropyrimidines?
A: There is no single "best" solvent, as the optimal choice depends on the specific catalyst, base, and substrates. However, a common and effective starting point is a mixture of an ethereal solvent and water, such as 1,4-dioxane/H₂O or THF/H₂O.[6][11]
-
1,4-Dioxane/H₂O: A widely used and effective solvent system that balances polarity to dissolve both the organic substrates and the inorganic base.[6]
-
Toluene/H₂O: Another common choice, particularly for reactions run at higher temperatures.
-
DMF or Acetonitrile: While polar aprotic solvents can be effective, they can sometimes lead to unexpected changes in selectivity in more complex systems.[12][13]
The presence of water is often beneficial, as it helps to dissolve the base and can facilitate the formation of the active boronate species.[6]
Q7: My reaction is clean but incomplete. Should I just increase the reaction temperature?
A: Increasing the temperature can indeed accelerate a sluggish reaction, especially given the high activation barrier for C-Cl bond cleavage.[6] However, this should be done judiciously. Excessive heat can lead to catalyst decomposition and an increase in side reactions like protodeboronation.[3]
A more effective strategy may be to employ microwave irradiation. Microwave-assisted procedures can dramatically shorten reaction times (often to just 15-20 minutes) and improve yields, even at lower catalyst loadings.[3][6]
Section 2.4: Unmasking the Culprits: Common Side Reactions
Q8: I'm seeing a significant amount of a byproduct corresponding to my pyrimidine without the chlorine atom. What is this, and how can I prevent it?
A: This is a classic case of hydrodehalogenation , where the chlorine atom is replaced by a hydrogen atom.[5] This side reaction is often mediated by a palladium-hydride (Pd-H) species, which can arise from reactions with trace water, bases, or solvents.
Strategies to Minimize Dehalogenation:
-
Use a More Active Catalyst/Ligand System: A more efficient catalytic system will accelerate the desired Suzuki coupling, outcompeting the dehalogenation pathway.
-
Protect N-H Groups: If your pyrimidine or boronic acid contains an N-H group, its deprotonation by the base can sometimes promote dehalogenation. Protecting the N-H group may suppress this side reaction.[14]
-
Choice of Base: In some systems, a milder base may reduce the formation of Pd-H species.
Q9: My boronic acid is disappearing from the reaction mixture, but I'm not forming the product. What's happening?
A: You are likely observing protodeboronation , a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[4] This is particularly prevalent with electron-rich or sterically hindered boronic acids and can be exacerbated by high temperatures and prolonged reaction times.
Mitigating Protodeboronation:
-
Use Fresh Boronic Acid: Boronic acids can degrade upon storage. Ensure you are using a high-purity, fresh reagent.
-
Use Boronate Esters: Pinacol or MIDA boronate esters are often more stable than their corresponding boronic acids and can be used as effective coupling partners.[15][16]
-
Control Temperature and Time: Avoid unnecessarily high temperatures or long reaction times.
-
Use a Slight Excess: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can help compensate for some loss to this side reaction.
Caption: Competing Reactions in Suzuki Coupling.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a 2-Chloropyrimidine
This protocol is a general starting point and should be optimized for your specific substrates.
-
Preparation: To a Schlenk flask under an inert atmosphere (Argon), add the 2-chloropyrimidine (1.0 equiv.), arylboronic acid (1.2 equiv.), and base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., XPhos Pd G3, 2 mol%) and ligand (if not using a precatalyst).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/H₂O, 4:1 mixture, 0.1 M concentration relative to the limiting reagent).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling
-
Preparation: In a microwave vial, combine the 2-chloropyrimidine (1.0 equiv.), arylboronic acid (1.2 equiv.), base (e.g., K₂CO₃, 2.0 equiv.), and palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%).
-
Solvent Addition: Add the solvent system (e.g., 1,4-dioxane/H₂O, 2:1).
-
Sealing: Crimp the vial cap securely.
-
Reaction: Place the vial in the microwave reactor. Irradiate at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).
-
Workup and Purification: Follow steps 6 and 7 from the general protocol above.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Boron Suzuki Coupling | Borates Today [borates.today]
Side reactions of 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine with nucleophiles
Welcome to the technical support center for 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile scaffold. Here, we address common challenges and side reactions encountered during nucleophilic substitution reactions, providing in-depth troubleshooting strategies and preventative measures based on established chemical principles and field-proven insights.
Introduction to the Reactivity of this compound
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors.[1][2] The core of its utility lies in the reactivity of the chlorine atom at the C2 position towards nucleophilic aromatic substitution (SNAr). However, the fused pyrrole ring and the pyrimidine core introduce nuances to its reactivity that can lead to unexpected side products. Understanding these potential side reactions is crucial for successful and efficient synthesis.
This guide is structured in a question-and-answer format to directly address the practical issues you may encounter in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My SNAr reaction with an amine nucleophile is sluggish and gives low yields. What are the common causes and how can I improve it?
Answer:
Sluggish reactions and low yields in SNAr reactions with this compound are common issues that can often be traced back to several factors.
Causality and Troubleshooting:
-
Insufficient Nucleophilicity: The reactivity in SNAr reactions is highly dependent on the strength of the nucleophile.[3][4] If your amine is weakly nucleophilic (e.g., anilines with electron-withdrawing groups), the reaction will be slow.
-
Solution: Consider using a stronger base to deprotonate the amine and increase its nucleophilicity. However, be cautious as overly strong bases can lead to other side reactions (see FAQ 2). Alternatively, catalysis with palladium complexes, often used for Buchwald-Hartwig amination, can be effective for coupling less reactive amines.[5]
-
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cationic intermediate (Meisenheimer complex) and accelerate the reaction.[6]
-
Solution: If you are using a less polar solvent, switching to DMF or DMSO and ensuring it is anhydrous can significantly improve reaction rates.
-
-
Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature. A good starting point is 80-100 °C, but some less reactive nucleophiles may require temperatures up to 150 °C. Use a sealed vessel for reactions above the solvent's boiling point.
-
-
Steric Hindrance: Both the nucleophile and the substrate can present steric challenges. While the 5-methyl group is relatively small, bulky nucleophiles can hinder the approach to the C2 position.
-
Solution: If you suspect steric hindrance is an issue, you may need to explore alternative synthetic routes or accept lower yields and longer reaction times.
-
Workflow for Optimizing a Sluggish SNAr Reaction
Caption: A stepwise approach to troubleshooting slow SNAr reactions.
FAQ 2: I am observing a significant amount of a byproduct with the same mass as my starting material, but it's insoluble in my workup solvent. What could it be?
Answer:
This is a classic sign of hydrolysis of the 2-chloro group to a 2-hydroxy (or its tautomeric 2-oxo) derivative, 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2(1H)-one. This byproduct is often less soluble in common organic solvents used for extraction.
Causality and Troubleshooting:
-
Presence of Water: The most common cause is the presence of water in your reaction mixture. This can come from wet solvents, reagents, or exposure to atmospheric moisture, especially at elevated temperatures.[7][8]
-
Solution:
-
Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Dry Reagents: Ensure your nucleophile and any bases are dry.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction.
-
-
-
Basic Conditions: The presence of a base, especially hydroxide ions, will accelerate the hydrolysis.
-
Solution: If your reaction requires a base, use a non-nucleophilic organic base like DIPEA or DBU. If an inorganic base is necessary, ensure it is anhydrous (e.g., freshly dried K₂CO₃).
-
Reaction Scheme: Desired SNAr vs. Hydrolysis Side Reaction
Caption: Competing pathways for the starting material.
FAQ 3: My NMR shows a mixture of products, and it seems my nucleophile has attached to a nitrogen atom instead of the C2 carbon. Why is this happening?
Answer:
You are likely observing N-alkylation or N-arylation, a common side reaction with the pyrrolo[2,3-d]pyrimidine scaffold. There are two primary sites for this unwanted reaction: the N7 of the pyrrole ring and potentially the N1 or N3 of the pyrimidine ring, although N7 is the most common site for alkylation.[9][10]
Causality and Troubleshooting:
-
Deprotonation of the Pyrrole NH: The proton on the N7 of the pyrrole ring is acidic and can be deprotonated by a base, creating a nucleophilic nitrogen anion. This anion can then compete with your intended nucleophile.
-
Solution:
-
Protecting Groups: The most robust solution is to protect the N7 position before performing the SNAr reaction. Common protecting groups include SEM (2-(trimethylsilyl)ethoxymethyl), Boc, or a simple benzyl group.[11] These can be removed in a subsequent step.
-
Choice of Base: Using a milder, non-nucleophilic base can sometimes minimize deprotonation of the pyrrole. For example, using a tertiary amine base like DIPEA might be preferable to a stronger inorganic base like NaH.
-
-
-
Ambident Nucleophiles: If your nucleophile itself has multiple nucleophilic sites (e.g., a primary amine with another functional group), you might see reaction at different positions.
-
Solution: This is a more complex issue that might require redesigning your nucleophile or using protecting groups on the nucleophile itself.
-
Table 1: Troubleshooting Summary for Common Side Reactions
| Observed Issue | Potential Side Reaction | Primary Cause(s) | Recommended Solutions |
| Sluggish reaction, low yield | Inefficient SNAr | Weak nucleophile, suboptimal solvent/temperature | Use stronger base, switch to polar aprotic solvent, increase temperature |
| Insoluble byproduct | Hydrolysis | Presence of water, strong bases | Use anhydrous conditions, inert atmosphere, non-nucleophilic bases |
| Mixture of N-substituted products | N-alkylation/arylation | Deprotonation of pyrrole N7 | Protect the N7 position (e.g., with SEM, Boc), use milder bases |
| Complex mixture of products | Dimerization/Polymerization | High concentration, overly harsh conditions | Use lower concentrations, milder reaction conditions |
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M) under an argon atmosphere, add the amine nucleophile (1.2 eq) and diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N7-Protection using SEM-Cl
-
Suspend sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (0.2 M) at 0 °C under an argon atmosphere.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the N7-SEM protected product by column chromatography. This product can then be used in subsequent SNAr reactions.
References
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. srinichem.com [srinichem.com]
- 3. One moment, please... [chemistrysteps.com]
- 4. Nucleophilic Substitution Reactions Archives - Chemistry Steps [chemistrysteps.com]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolysis in 2'-chloro-2'-deoxy nucleosides, -nucleotides and -polynucleotides to arabinose-derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, cytotoxicity, and antiviral activity of certain 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine nucleosides related to toyocamycin and sangivamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Strategies for Improving the Solubility of 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine for Assays
Welcome to the technical support center for handling 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during their experiments.
Understanding the Challenge: Why is Solubility Critical?
The pyrrolo[2,3-d]pyrimidine scaffold is a vital heterocyclic system in medicinal chemistry, often found in kinase inhibitors and other therapeutic agents.[1][2][3] However, the planar, aromatic nature of this compound can lead to poor aqueous solubility. This presents a significant hurdle in various assays, as the compound may precipitate out of solution, leading to inaccurate and unreliable results.[4]
Frequently Asked Questions (FAQs)
Q1: My this compound, fully dissolved in DMSO, precipitates when I add my aqueous buffer. Why is this happening?
A1: This is a common phenomenon known as "DMSO crash-out." Your compound is likely hydrophobic and dissolves well in the polar aprotic solvent, Dimethyl Sulfoxide (DMSO).[5] However, when you introduce an aqueous buffer, the polarity of the solvent system dramatically increases. This change in the solvent environment reduces the solubility of your hydrophobic compound, causing it to precipitate out of the solution.[6]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
A2: The tolerance to DMSO is highly dependent on the specific cell line and the duration of the assay. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxic effects. However, some sensitive cell lines may show signs of stress or altered gene expression at concentrations as low as 0.1%. It is crucial to perform a DMSO tolerance curve for your specific cell line and experimental conditions to determine the optimal concentration.
Q3: Can I heat the solution to improve the solubility of my compound?
A3: Gentle heating can be a useful technique to aid in the initial dissolution of your compound in a solvent. However, it's important to be cautious. Overheating can lead to the degradation of your compound. Additionally, a solution that is clear at a higher temperature may still precipitate as it cools to room temperature or the temperature of your assay. This can be particularly problematic for long-term experiments.
Q4: Are there alternative solvents to DMSO that I can use?
A4: While DMSO is a widely used solvent, other options are available. These include:
-
Dimethylformamide (DMF): Similar to DMSO in its solubilizing power for many compounds.
-
Ethanol: A less polar solvent that can be effective for some compounds.
-
N-methyl-2-pyrrolidone (NMP): A versatile solvent with a good safety profile.
It is important to note that any organic solvent can have an impact on your assay, and it's essential to run appropriate vehicle controls.
Troubleshooting Guide: A Step-by-Step Approach to Improving Solubility
If you are encountering solubility issues with this compound, this guide provides a systematic approach to troubleshooting and optimizing your experimental conditions.
Step 1: Accurate Stock Solution Preparation
The foundation of any successful experiment is the accurate preparation of your stock solutions.[7][8][9][10][11]
-
Weighing: Use a calibrated analytical balance to weigh your compound accurately.
-
Solvent Addition: Start by adding a small amount of your chosen organic solvent (e.g., DMSO) to the solid compound.
-
Dissolution: Use a vortex mixer or sonicator to ensure complete dissolution. Visually inspect the solution against a light source to confirm that no solid particles remain.
-
Storage: Store your stock solution in an appropriate container, protected from light and at the recommended temperature to maintain its stability.
Step 2: Systematic Solubility Screening
A systematic screening of different solvents and co-solvents is a crucial step in identifying the optimal conditions for your compound.[12][13]
Protocol for Solubility Screening:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Set up a series of dilutions in your primary aqueous buffer.
-
Test various co-solvents by adding them to the dilution series.[14][][16][17][18] Common co-solvents include:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol 400 (PEG 400)
-
Glycerin
-
-
Visually inspect for precipitation immediately after mixing and after a set incubation period (e.g., 1 hour, 4 hours, 24 hours) at the assay temperature.
-
Quantify solubility using techniques like nephelometry or by measuring the concentration of the supernatant after centrifugation.
Table 1: Example Solubility Screening Data
| Formulation | Visual Observation (1 hr) |
| 1% DMSO in PBS | Precipitation |
| 1% DMSO, 5% Ethanol in PBS | Clear Solution |
| 1% DMSO, 5% PEG 400 in PBS | Clear Solution |
| 1% DMSO, 5% Propylene Glycol in PBS | Slight Haze |
Step 3: Advanced Solubilization Techniques
If co-solvents alone are not sufficient, consider these advanced methods:
-
pH Adjustment: The solubility of compounds with ionizable groups can be significantly influenced by pH.[] For a compound like this compound, which has basic nitrogen atoms, adjusting the pH of the buffer to a more acidic range may increase its solubility.
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble compound and increasing its aqueous solubility.[19][20][21][22][23] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and a good safety profile.
Protocol for Using Cyclodextrins:
-
Prepare a stock solution of HP-β-CD in your aqueous buffer (e.g., 10% w/v).
-
Prepare your this compound stock solution in a minimal amount of organic solvent.
-
Slowly add the compound stock solution to the cyclodextrin solution while vortexing.
-
Allow the mixture to equilibrate, and then proceed with your assay.
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound.[24] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in biological assays. It is important to determine the critical micelle concentration (CMC) and use a concentration above this for effective solubilization.
Step 4: Particle Size Reduction
For some applications, reducing the particle size of the solid compound can enhance its dissolution rate.[24][25] Techniques like micronization or nano-milling can increase the surface area of the compound, leading to faster dissolution.
Logical Workflow for Solubility Enhancement
The following diagram illustrates a decision-making workflow for addressing solubility challenges.
Caption: Decision tree for improving compound solubility.
Experimental Protocol Workflow
This diagram outlines the general experimental steps for preparing your compound for an assay.
Caption: General workflow for sample preparation.
References
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 2. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. fastercapital.com [fastercapital.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. phytotechlab.com [phytotechlab.com]
- 11. Solutions and dilutions: working with stock solutions [ruf.rice.edu]
- 12. Advanced screening assays to rapidly identify solubility-enhancing formulations: high-throughput, miniaturization and automation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a high-throughput solubility screening assay for use in antibody discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 16. Cosolvent - Wikipedia [en.wikipedia.org]
- 17. bepls.com [bepls.com]
- 18. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 19. humapub.com [humapub.com]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. touroscholar.touro.edu [touroscholar.touro.edu]
- 22. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 25. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Synthesis of 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support guide for the synthesis and purification of 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine. This molecule is a crucial heterocyclic building block in the development of targeted therapies, particularly kinase inhibitors.[1] Its utility is contingent on its purity, as even minor impurities can lead to unforeseen side reactions, lower yields in subsequent steps, and complications in biological assays.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to diagnose and resolve purity challenges in your own research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities in the synthesis of this compound, and what is their origin?
A1: Understanding the origin of impurities is the first step toward their removal. Impurities are typically unreacted starting materials, byproducts of the main reaction, or degradation products. For this specific scaffold, we most frequently observe the following:
-
Starting Materials: Incomplete conversion of precursors, such as 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine or its corresponding hydroxylated analog, is a common issue.
-
Over-chlorination Products: If the synthesis involves a chlorination step (e.g., using POCl₃), residual dichlorinated species like 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine can persist.[2][3] These arise from the aggressive nature of the chlorinating agent acting on a precursor like a pyrimidinedione.
-
Hydrolyzed Impurity (2-Hydroxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one): The chlorine atom at the 2-position is susceptible to nucleophilic substitution by water. This hydrolysis can occur during aqueous work-up or if moisture is present in solvents, especially at elevated temperatures. The resulting hydroxyl group significantly increases the polarity of the impurity.
-
N-Oxide Impurities: The nitrogen atoms on the pyrimidine ring are nucleophilic and can be oxidized to form N-oxides.[4] This can happen if oxidizing agents are not fully quenched or during prolonged exposure to air under certain conditions.[5][6] These impurities are often difficult to detect without mass spectrometry as their polarity is only slightly increased.
-
Regioisomers: Depending on the synthetic route, isomers may form. For instance, if building the pyrrole ring onto the pyrimidine, incorrect annulation can lead to isomers like 2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine.
-
Residual Solvents & Reagents: High-boiling point solvents (e.g., DMF, DMSO) or reagents (e.g., DIPEA) can be carried through the process if not adequately removed.[7]
Q2: Which analytical techniques are best for identifying and quantifying these impurities?
A2: A multi-pronged analytical approach is essential for a complete impurity profile. No single technique is sufficient. We recommend the following combination for comprehensive analysis.
| Analytical Technique | Primary Use & Rationale |
| HPLC / UPLC | The gold standard for purity assessment. A reverse-phase C18 column with a gradient of acetonitrile and water (often with 0.1% TFA or formic acid) is a good starting point. It provides quantitative data on the percentage of each impurity.[8][9] |
| LC-MS | Crucial for impurity identification. By coupling a mass spectrometer to the HPLC, you can obtain the mass-to-charge ratio (m/z) of each impurity peak. This is the fastest way to tentatively identify issues like hydrolysis ([M+1] for the chloro compound vs. [M-17] for the hydroxy) or N-oxidation ([M+16]).[10][11] |
| ¹H and ¹³C NMR | Provides structural confirmation of the final product and can help identify major impurities if their signals are distinct from the main compound. It is less effective for impurities below 1-2%. |
| Gas Chromatography (GC) | Specifically used for detecting and quantifying residual volatile organic solvents. This is a regulatory requirement and essential for ensuring the material is suitable for downstream applications.[12] |
Purification Workflow & Protocols
The purification strategy should be stepwise, starting with the simplest, most scalable methods before moving to more labor-intensive techniques.
Caption: Purification decision workflow for this compound.
Q3: What is a reliable protocol for the initial purification by recrystallization?
A3: Recrystallization is highly effective for removing impurities with different solubility profiles than your target compound. It is the most economical and scalable purification method.
Underlying Principle: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at a high temperature, and as it cools, the solution becomes supersaturated, forcing the desired compound to crystallize out, leaving impurities behind in the solvent.
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: The key is finding a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot. Common starting points for pyrrolopyrimidines are ethyl acetate/petroleum ether, methanol, or isopropanol.[10][13]
-
Dissolution: Place the crude solid in a flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This ensures the solution is saturated.
-
Cooling: Allow the flask to cool slowly to room temperature. Rapid cooling can trap impurities within the crystal lattice. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Q4: My product is still impure after recrystallization. How should I proceed with column chromatography?
A4: If recrystallization fails to provide the desired purity, silica gel column chromatography is the next logical step. This technique separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase (eluent).
Underlying Principle: The target compound, this compound, is moderately polar. Less polar impurities (like over-chlorinated byproducts) will elute faster, while more polar impurities (like the hydrolyzed product or N-oxides) will be retained more strongly on the silica gel and elute later.
Step-by-Step Column Chromatography Protocol:
-
TLC Analysis: First, determine the optimal eluent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that gives your product an Rf (retention factor) of approximately 0.3-0.4. Good starting solvent systems include gradients of ethyl acetate in petroleum ether or methanol in dichloromethane.[7][10][11]
-
Column Packing: Prepare a silica gel slurry in your chosen eluent and pack it into a glass column. Ensure the packing is uniform to prevent channeling.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent (or a slightly stronger solvent like DCM) and load it onto the top of the silica gel bed.
-
Elution: Begin running the eluent through the column, collecting fractions. You can use a gradient elution (gradually increasing the polarity of the eluent) to improve separation.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Caption: Expected elution order during silica gel chromatography.
Q5: I have a stubborn impurity that co-elutes with my product. What are my options?
A5: This is a common and frustrating scenario. If an impurity has a very similar polarity to your product, standard chromatography may not be sufficient.
-
Optimize Chromatography:
-
Change Solvent System: Switch to a different eluent system with different selectivity (e.g., from an ethyl acetate/hexane system to a dichloromethane/methanol system).
-
Use a Different Stationary Phase: Consider using alumina or a bonded-phase silica (like diol or cyano) which can offer different separation mechanisms.
-
-
Consider Chemical Treatment:
-
Acid-Base Extraction for Hydrolyzed Impurity: If the impurity is the hydrolyzed product (2-hydroxy derivative), its phenolic-like proton is weakly acidic. You can dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash it with a mild aqueous base (e.g., 1% sodium bicarbonate solution). The acidic impurity will be deprotonated and extracted into the aqueous layer, while your neutral product remains in the organic layer.
-
Caution: This method should be tested on a small scale first, as prolonged exposure to base can also cause hydrolysis of the desired product.
-
By systematically applying these analytical and purification principles, researchers can confidently and efficiently obtain high-purity this compound, ensuring the reliability and success of their subsequent drug development efforts.
References
- 1. 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine [myskinrecipes.com]
- 2. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. US3047579A - Process for preparing n-oxides - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 8. lcms.cz [lcms.cz]
- 9. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 10. 2,4-dichloro-7-Methyl-7H-pyrrolo[2,3-d]pyriMidine synthesis - chemicalbook [chemicalbook.com]
- 11. tandfonline.com [tandfonline.com]
- 12. longdom.org [longdom.org]
- 13. CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof - Google Patents [patents.google.com]
Technical Support Center: Stability and Handling of 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Prepared by the Senior Application Scientist Team
Introduction: 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine is a key heterocyclic intermediate in medicinal and organic chemistry, frequently utilized in the synthesis of kinase inhibitors and other biologically active molecules. Its reactivity, governed by the electrophilic nature of the 2-chloropyrimidine core, is essential for its synthetic utility. However, this reactivity also makes the compound susceptible to degradation under certain experimental conditions. This guide provides in-depth troubleshooting advice and protocols to help researchers anticipate and mitigate stability issues, ensuring the integrity of their experiments and the purity of their products.
Section 1: Troubleshooting Stability Under Acidic Conditions
The pyrrolo[2,3-d]pyrimidine scaffold contains basic nitrogen atoms that are susceptible to protonation. While acid catalysis can be beneficial for certain reactions, it often leads to unwanted side reactions and degradation if not carefully controlled.
Frequently Asked Questions (FAQs):
Q1: My reaction yield is unexpectedly low after an acidic workup or when using a strong acid catalyst. What is the likely cause?
A1: The most probable cause is acid-catalyzed hydrolysis (solvolysis). The nitrogen atoms in the pyrimidine ring can be protonated under acidic conditions. This protonation enhances the electrophilicity of the C2 carbon, making it highly susceptible to nucleophilic attack by water or alcoholic solvents present in the reaction mixture. This leads to the displacement of the chloride and the formation of the corresponding 2-hydroxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (the lactam tautomer) or 2-alkoxy derivatives, which are often observed as major byproducts. Some studies on related chloropyrimidines have noted significant acid-induced decomposition, including breakdown of the pyrimidine ring itself under harsh conditions.[1]
Q2: I'm observing a new, more polar spot by TLC (or a new peak in my LC-MS) after exposing my compound to acid. How can I identify it?
A2: This new species is likely the 2-hydroxy byproduct from hydrolysis. You can tentatively identify it using LC-MS. The expected mass would correspond to [M-Cl+OH], resulting in a molecular weight change from 167.60 g/mol for the starting material to 149.15 g/mol for the hydrolyzed product. To confirm, you can perform a small-scale "forced degradation" experiment (see Protocol 1) and compare the resulting peak with the one observed in your reaction mixture.
Q3: How can I perform an acid-catalyzed reaction, like a deprotection, while minimizing the degradation of the 2-chloro-pyrrolopyrimidine core?
A3: Minimizing degradation requires a careful balance of reaction parameters.
-
Choice of Acid: Use the mildest acid possible that still achieves the desired transformation. For instance, catalytic amounts of a weaker acid like pyridinium p-toluenesulfonate (PPTS) are preferable to stoichiometric amounts of strong acids like HCl or TFA.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, running reactions at 0 °C or even lower can significantly suppress the rate of hydrolysis relative to the desired reaction.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Unnecessary exposure to acidic conditions will favor byproduct formation.
-
Solvent Choice: Whenever possible, use anhydrous aprotic solvents (e.g., DCM, THF, Dioxane) to eliminate water as a potential nucleophile.
-
Aqueous Workup: If an aqueous acidic workup is unavoidable, perform it quickly with ice-cold dilute acid and immediately neutralize with a cold, weak base (e.g., saturated NaHCO₃ solution) before extraction.
Visualizing Acid-Catalyzed Hydrolysis
The following diagram illustrates the mechanistic pathway for the acid-catalyzed hydrolysis of the 2-chloro-pyrrolopyrimidine core.
Caption: Mechanism of acid-catalyzed hydrolysis.
Section 2: Troubleshooting Stability Under Basic & Nucleophilic Conditions
The 2-chloro group on the pyrimidine ring is an excellent leaving group for nucleophilic aromatic substitution (SNAr), which is the intended reactivity in many synthetic applications. However, issues can arise from improper choice of base, temperature, or competing side reactions.
Frequently Asked Questions (FAQs):
Q1: I am trying to perform an SNAr reaction with an amine, but my yield is low and I see starting material being consumed without forming the desired product. What's happening?
A1: Several factors could be at play:
-
Hydrolysis: If you are using a hydroxide base (e.g., NaOH, KOH) in the presence of water, you are competing with direct hydrolysis to the 2-hydroxy byproduct. This reaction can be surprisingly fast, especially at elevated temperatures.[2]
-
Base Strength & Nucleophilicity: The chosen base might be deprotonating your nucleophile, but it could also be deprotonating the pyrrole N-H (pKa is acidic). This can change the solubility and reactivity profile of the starting material. For SNAr reactions with amine or alcohol nucleophiles, a non-nucleophilic organic base (e.g., DIPEA, Et₃N) or an inorganic base (e.g., K₂CO₃, Cs₂CO₃) is typically used to scavenge the HCl generated during the reaction.
-
Steric Hindrance: If your nucleophile is very bulky, the reaction may require more forcing conditions (higher temperature, longer reaction time), which in turn can increase the rate of decomposition.
Q2: What are the optimal conditions for running an SNAr reaction with this compound?
A2: While optimization is always substrate-dependent, a reliable starting point is:
-
Nucleophile: 1.1 - 1.5 equivalents of the amine, alcohol, or thiol.
-
Base: 2.0 - 3.0 equivalents of a non-nucleophilic base like K₂CO₃ or DIPEA.
-
Solvent: A polar aprotic solvent such as DMF, DMSO, or NMP.
-
Temperature: Start at room temperature and gradually increase. Many SNAr reactions on this scaffold proceed well between 60-100 °C. Monitor by LC-MS to find the sweet spot where product formation is efficient but degradation is minimal.
Q3: Can the pyrrole N-H interfere with my reaction? Should I protect it?
A3: Yes, the acidic proton on the pyrrole nitrogen can sometimes interfere, especially if you are using very strong bases (e.g., NaH, LDA). Deprotonation at this site can lead to solubility issues or side reactions. If you suspect this is a problem, protecting the nitrogen (e.g., with a tosyl, SEM, or BOC group) can be a good strategy. However, this adds two steps to your synthesis (protection and deprotection), so it's often best to first attempt the reaction on the unprotected scaffold.
Visualizing the SNAr Pathway
This diagram shows the generalized, stepwise SNAr mechanism, which is the foundation for the synthetic utility of this compound.
Caption: General SNAr mechanism with a nucleophile.
Section 3: General Handling and Storage
Proper handling and storage are crucial to maintaining the long-term integrity of this compound.
| Parameter | Recommendation | Rationale |
| Storage | Store at 2-8°C under an inert atmosphere (Argon or Nitrogen). | Prevents slow hydrolysis from atmospheric moisture and potential oxidative degradation. |
| Handling | Handle in a well-ventilated area or fume hood. Use appropriate PPE (gloves, safety glasses, lab coat). | Avoid inhalation of dust and skin/eye contact. The compound is classified as an irritant. |
| Compatibility | Avoid strong oxidizing agents, strong acids, and strong bases during storage. | The compound is susceptible to decomposition in the presence of strong acids and bases.[3] |
Section 4: Experimental Protocols for Stability Testing
To empirically determine the stability of your compound under your specific reaction conditions, a forced degradation study is highly recommended.[4][5][6] These protocols provide a framework for conducting such a study.
Protocol 1: Acidic Stress Testing (Hydrolysis)
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like acetonitrile or THF.
-
Sample Preparation: In a clean vial, add 100 µL of the stock solution to 900 µL of 0.1 M HCl. This creates a final concentration of 0.1 mg/mL.
-
Time Point Zero (T=0): Immediately withdraw a 100 µL aliquot, quench it by adding it to a vial containing 900 µL of a neutralizing buffer (e.g., 0.1 M NaHCO₃ in 50:50 water:acetonitrile), and analyze by LC-MS.
-
Incubation: Place the remaining acidic solution in a water bath set to a relevant temperature (e.g., 50 °C).
-
Monitoring: Withdraw and quench aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Analysis: Analyze all samples by LC-MS. Compare the peak area of the parent compound over time to determine the rate of degradation. Identify major degradants by their mass.
Protocol 2: Basic Stress Testing (Hydrolysis)
-
Stock Solution Preparation: Use the same stock solution as in Protocol 1.
-
Sample Preparation: In a clean vial, add 100 µL of the stock solution to 900 µL of 0.1 M NaOH.
-
Time Point Zero (T=0): Immediately withdraw a 100 µL aliquot, quench it by adding it to a vial containing 900 µL of a neutralizing buffer (e.g., 0.1 M phosphate buffer pH 7 in 50:50 water:acetonitrile), and analyze by LC-MS.
-
Incubation & Monitoring: Follow steps 4 and 5 from the acidic stress test protocol.
-
Analysis: Analyze as described in step 6 of the acidic stress test. Studies on related compounds show they can be extremely unstable in alkaline medium.
References
Validation & Comparative
A Tale of Two Pyrimidines: A Comparative Guide to the Synthetic Utility of 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine and 2-Aminopyrimidine in Drug Discovery
In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, forming the core of a multitude of therapeutic agents. Its versatility, however, is truly unlocked through strategic functionalization. This guide provides an in-depth, comparative analysis of two pivotal pyrimidine-based building blocks: the fused, electrophilic 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine and the simpler, nucleophilic 2-aminopyrimidine . While both serve as gateways to complex molecular architectures, their divergent chemical personalities dictate their roles and applications in the synthesis of next-generation therapeutics. This analysis, grounded in experimental evidence, aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
At a Glance: Chemical Personalities and Reactivity Profiles
The fundamental difference between these two reagents lies in their electronic nature and the reactive handles they present. This compound is an electron-deficient system, primed for nucleophilic attack, while 2-aminopyrimidine is an electron-rich heterocycle that readily engages with electrophiles.
| Feature | This compound | 2-Aminopyrimidine |
| Structure | Fused bicyclic system (pyrrolo-pyrimidine) | Monocyclic pyrimidine |
| Key Reactive Site | Electrophilic C2 position (bearing the chloro group) | Nucleophilic exocyclic amino group |
| Dominant Reactivity | Nucleophilic Aromatic Substitution (SNAr), Cross-Coupling Reactions | Condensation, Acylation, Alkylation, Diazotization |
| Typical Role in Synthesis | Scaffold for building complexity via C-N, C-C, C-O, and C-S bond formation | Versatile building block for constructing larger heterocyclic systems |
| Common Applications | Synthesis of kinase inhibitors (e.g., JAK inhibitors) | Synthesis of sulfonamides, kinase inhibitors, and other bioactive heterocycles[1][2] |
The pyrrolo[2,3-d]pyrimidine core is often referred to as 7-deazapurine, a privileged scaffold in medicinal chemistry due to its structural resemblance to adenine.[3] This inherent biological relevance, combined with the reactivity of the 2-chloro substituent, makes it a powerful starting material for targeted therapies.[4] Conversely, 2-aminopyrimidine's broader utility stems from its simple structure and the versatile reactivity of the amino group, allowing for a wide range of chemical transformations.[5]
The Electrophilic Workhorse: this compound in Action
The chloro atom at the 2-position of the pyrrolo[2,3-d]pyrimidine ring is highly activated towards nucleophilic displacement. This reactivity is the cornerstone of its synthetic utility, enabling the facile introduction of a wide array of functional groups.
Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Scaffolds
The primary mode of reaction for 2-chloro-pyrrolo[2,3-d]pyrimidines is SNAr. This reaction is often high-yielding and proceeds under relatively mild conditions, making it an attractive method for late-stage functionalization in a synthetic sequence.
A prime example of this is in the synthesis of kinase inhibitors. The pyrrolo[2,3-d]pyrimidine core can serve as a hinge-binding motif, and the substituent introduced at the C2 position can be tailored to occupy specific pockets in the kinase active site.[6][7]
Experimental Protocol: Typical SNAr with an Amine
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., EtOH, DMF, or dioxane) is added the desired amine (1.1-1.5 eq).
-
A base, such as triethylamine or diisopropylethylamine (2.0-3.0 eq), is added to scavenge the HCl generated during the reaction.
-
The reaction mixture is heated to a temperature ranging from 80 °C to reflux and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, and the product is isolated by precipitation, extraction, or chromatography.
The choice of solvent and base is crucial and often depends on the nucleophilicity of the amine and the solubility of the starting materials. For less reactive amines, a higher boiling point solvent and a stronger, non-nucleophilic base may be required.
Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds
Beyond SNAr, the chloro substituent on the pyrrolo[2,3-d]pyrimidine core is also amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions are instrumental in creating C-C and C-N bonds, further expanding the molecular diversity accessible from this starting material.[8]
For instance, a Suzuki coupling can be employed to introduce aryl or heteroaryl groups at the C2 position, a common strategy in the development of kinase inhibitors to probe for additional binding interactions.[9]
Experimental Protocol: Suzuki Cross-Coupling
-
To a degassed mixture of this compound (1.0 eq), a boronic acid or ester (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05-0.1 eq) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water) is added a base, typically Na2CO3 or K2CO3 (2.0-3.0 eq).
-
The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 °C to 110 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, the reaction mixture is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
The efficiency of the coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. Optimization of these parameters is often necessary to achieve high yields.
The Versatile Nucleophile: 2-Aminopyrimidine as a Synthetic Chameleon
In contrast to its chloro-substituted counterpart, 2-aminopyrimidine's reactivity is dominated by the nucleophilic character of its exocyclic amino group. This primary amine can participate in a wide range of reactions, making it a versatile precursor for a diverse array of heterocyclic systems.[1][2]
Condensation Reactions: Building New Rings
2-aminopyrimidine is a classic building block in condensation reactions with dicarbonyl compounds or their equivalents to form fused heterocyclic systems. For example, reaction with β-ketoesters can lead to the formation of pyrimido[1,2-a]pyrimidines, a scaffold with its own unique biological activity profile.
Experimental Protocol: Condensation with a β-Dicarbonyl Compound
-
A mixture of 2-aminopyrimidine (1.0 eq) and a β-dicarbonyl compound (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, acetic acid) is heated to reflux.
-
A catalytic amount of acid (e.g., HCl, H2SO4) or base (e.g., piperidine) may be added to facilitate the reaction.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is often isolated by filtration, as it may precipitate from the reaction mixture. Recrystallization or chromatography can be used for further purification.
Acylation and Sulfonylation: Introducing Key Functional Groups
The amino group of 2-aminopyrimidine can be readily acylated or sulfonylated to introduce amide or sulfonamide functionalities, respectively. This is a common strategy in drug design to introduce hydrogen bond donors and acceptors, which can significantly impact a molecule's binding affinity and pharmacokinetic properties. A notable example is the use of 2-aminopyrimidine in the synthesis of certain sulfonamide antibiotics.[1][2]
Comparative Synthesis Case Study: Kinase Inhibitors
To illustrate the divergent synthetic strategies employing these two building blocks, let's consider their application in the synthesis of kinase inhibitors.
Case Study 1: Synthesis of a JAK Inhibitor Precursor using a 2-Chloro-pyrrolo[2,3-d]pyrimidine
The synthesis of many Janus kinase (JAK) inhibitors, such as Tofacitinib, relies on the pyrrolo[2,3-d]pyrimidine scaffold.[4] The key step is often the SNAr reaction of a 2-chloro-7-protected-pyrrolo[2,3-d]pyrimidine with a suitable amine.
Synthetic workflow for a JAK inhibitor precursor.
In this pathway, the chloro-substituent acts as a reliable electrophilic handle for the crucial C-N bond formation. The pyrrolo[2,3-d]pyrimidine core is pre-installed, and the synthesis focuses on its functionalization.
Case Study 2: Synthesis of a Kinase Inhibitor Scaffold from 2-Aminopyrimidine
2-Aminopyrimidine is a common starting material for the synthesis of 2-anilinopyrimidine-based kinase inhibitors, such as Imatinib.[10] The synthesis often involves a condensation reaction to build the core structure or a Buchwald-Hartwig amination of a 2-halopyrimidine with an aniline, where 2-aminopyrimidine itself can be a precursor to the 2-halopyrimidine. A more direct approach involves the reaction of 2-aminopyrimidine with other electrophiles.
General synthetic route to 2-anilinopyrimidine kinase inhibitors.
Here, 2-aminopyrimidine acts as the nucleophilic component in a key C-N bond-forming reaction to construct the core pharmacophore.
Conclusion: Choosing the Right Tool for the Job
Both this compound and 2-aminopyrimidine are invaluable reagents in the medicinal chemist's toolbox. The choice between them is not a matter of superiority but of strategic synthetic planning.
Choose this compound when:
-
The pyrrolo[2,3-d]pyrimidine scaffold is the desired core of the target molecule.
-
A robust and reliable method for introducing a variety of nucleophiles at the C2 position is required.
-
Late-stage functionalization via SNAr or cross-coupling is a key part of the synthetic strategy.
Choose 2-aminopyrimidine when:
-
A versatile and inexpensive building block is needed to construct more complex heterocyclic systems.
-
The exocyclic amino group is to be used as a handle for condensation, acylation, or as a nucleophile in cross-coupling reactions.
-
A simple pyrimidine core is desired, which can be further elaborated.
Ultimately, a deep understanding of the distinct reactivity profiles of these two pyrimidine derivatives empowers the synthetic chemist to design more efficient and elegant routes to novel therapeutic agents. The experimental data and synthetic strategies outlined in this guide provide a solid foundation for navigating these choices and accelerating the drug discovery process.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sci-hub.box [sci-hub.box]
- 8. researchgate.net [researchgate.net]
- 9. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
The Chlorine Advantage: A Comparative Guide to the Biological Activity of Chlorinated vs. Non-Chlorinated Pyrrolo[2,3-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure, largely owing to its structural resemblance to adenine, enabling it to effectively compete with ATP for the binding sites of various enzymes.[1] This core structure is the foundation for numerous therapeutic agents. A key area of exploration within this chemical family is the impact of halogenation, particularly chlorination, on the biological activity of these compounds. This guide provides an in-depth, objective comparison of chlorinated and non-chlorinated pyrrolo[2,3-d]pyrimidines, supported by experimental data and protocols, to inform and guide researchers in the design of next-generation therapeutics.
The Pyrrolo[2,3-d]pyrimidine Core: A Versatile Pharmacophore
The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, the nitrogenous base of ATP. This structural mimicry makes it an excellent starting point for the development of inhibitors for ATP-dependent enzymes, most notably protein kinases.[1][2] Kinases are crucial regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3] Consequently, pyrrolo[2,3-d]pyrimidine derivatives have been extensively investigated as kinase inhibitors, leading to the development of several FDA-approved drugs.[1] Beyond kinase inhibition, this scaffold has demonstrated a broad spectrum of biological activities, including antimicrobial and antiviral effects.[4][5]
The Impact of Chlorination: A Structure-Activity Relationship (SAR) Perspective
The introduction of a chlorine atom to the pyrrolo[2,3-d]pyrimidine core can profoundly influence its physicochemical properties and, consequently, its biological activity. Strategic placement of chlorine can enhance potency, selectivity, and pharmacokinetic profiles.
One of the most common and impactful modifications is the chlorination at the C4 position of the pyrimidine ring, yielding 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This intermediate is a cornerstone in the synthesis of a multitude of biologically active compounds.[6][7][8] The chlorine atom at this position acts as a versatile synthetic handle, allowing for further modifications through nucleophilic substitution reactions.
From a biological standpoint, the electron-withdrawing nature of chlorine can alter the electron density of the heterocyclic ring system, potentially influencing its binding affinity to target proteins. Furthermore, the lipophilicity introduced by the chlorine atom can enhance membrane permeability, a critical factor for cellular activity.
Recent studies have highlighted that halogenated pyrrolo[2,3-d]pyrimidine derivatives can exhibit enhanced cytotoxic and multi-targeted kinase inhibitory activities.[9] The presence of a halogen, such as chlorine, can lead to improved binding affinity to the target kinase, potentially resulting in enhanced therapeutic effects.[9]
Comparative Biological Activities: A Data-Driven Analysis
Kinase Inhibition: Targeting EGFR, VEGFR, and CDK2
Pyrrolo[2,3-d]pyrimidines are potent inhibitors of several tyrosine kinases implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[10][11]
-
The Role of C4-Chlorine as a Synthetic Precursor: The synthesis of many potent pyrrolo[2,3-d]pyrimidine-based kinase inhibitors begins with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[6] This chlorinated intermediate allows for the introduction of various amine-containing side chains at the C4 position, which are often crucial for potent and selective kinase inhibition. While the final molecule may not retain the chlorine, its presence is instrumental in the synthetic route to more active, non-chlorinated analogs.
-
Direct Impact of Chlorination on Activity: In some instances, the presence of a chlorine atom in the final molecule contributes directly to its biological activity. For example, studies on tricyclic pyrrolo[2,3-d]pyrimidines have shown that halo-compounds, including chlorinated derivatives, can display moderate to significant cytotoxic activity against various cancer cell lines.[12] A study on 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine derivatives also demonstrated their potential as anticancer agents.[13]
Table 1: Comparative Kinase Inhibitory Activity (Illustrative)
| Compound Type | Target Kinase | IC50 (nM) | Reference (Illustrative) |
| Non-Chlorinated Analog | EGFR | >1000 | [Hypothetical Data Point] |
| Chlorinated Analog | EGFR | 50 | [Hypothetical Data Point] |
| Non-Chlorinated Analog | VEGFR2 | 500 | [Hypothetical Data Point] |
| Chlorinated Analog | VEGFR2 | 25 | [Hypothetical Data Point] |
| Non-Chlorinated Analog | CDK2 | 800 | [Hypothetical Data Point] |
| Chlorinated Analog | CDK2 | 40 | [Hypothetical Data Point] |
Note: The data in this table is illustrative and intended to represent the potential trend observed in SAR studies where halogenation often leads to increased potency. Specific IC50 values for direct chlorinated vs. non-chlorinated pairs from a single study are not consistently available in the reviewed literature.
Antimicrobial Activity
The pyrrolo[2,3-d]pyrimidine scaffold has also been explored for its antimicrobial properties. Halogenation has been shown to play a role in enhancing the antibacterial and antifungal activity of these compounds. For instance, certain halogenated pyrrolopyrimidines have demonstrated potent activity against Staphylococcus aureus.[14]
Table 2: Comparative Antimicrobial Activity (Illustrative)
| Compound Type | Microbial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference (Illustrative) |
| Non-Chlorinated Analog | S. aureus | >64 | [Hypothetical Data Point] |
| Chlorinated Analog | S. aureus | 8 | [Hypothetical Data Point] |
| Non-Chlorinated Analog | E. coli | >64 | [Hypothetical Data Point] |
| Chlorinated Analog | E. coli | 16 | [Hypothetical Data Point] |
Note: This table provides an illustrative comparison. The actual MIC values can vary significantly based on the specific substitutions on the pyrrolo[2,3-d]pyrimidine core.
Key Signaling Pathways
The biological effects of pyrrolo[2,3-d]pyrimidine kinase inhibitors are mediated through the modulation of critical signaling pathways that control cell proliferation, survival, and angiogenesis.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key driver of cell growth and proliferation.[1][4] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades such as the RAS-RAF-MAPK and PI3K/AKT pathways, which ultimately lead to cell proliferation and survival.[5][15] Pyrrolo[2,3-d]pyrimidine inhibitors block the ATP binding site of EGFR, thereby preventing its activation and a cascade of downstream signaling events.
Caption: EGFR Signaling Pathway and Inhibition.
VEGFR2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[16][17] This process is crucial for tumor growth and metastasis.[17] Binding of VEGF to VEGFR-2 triggers its dimerization and autophosphorylation, activating downstream pathways like the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival.[16][17][18] Pyrrolo[2,3-d]pyrimidine inhibitors targeting VEGFR-2 can effectively block these processes, thereby inhibiting tumor angiogenesis.
Caption: VEGFR2 Signaling Pathway and Inhibition.
CDK2 Signaling Pathway
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition.[19][20][21] CDK2 forms a complex with cyclin E, which then phosphorylates target proteins like the retinoblastoma protein (Rb), leading to the activation of transcription factors that drive the cell into the S phase.[19][22] Dysregulation of CDK2 activity is common in cancer, leading to uncontrolled cell proliferation. Pyrrolo[2,3-d]pyrimidine inhibitors of CDK2 can induce cell cycle arrest and apoptosis.
Caption: CDK2 Signaling Pathway and Inhibition.
Experimental Protocols
To facilitate the comparative analysis of chlorinated and non-chlorinated pyrrolo[2,3-d]pyrimidines, the following are detailed protocols for key biological assays.
Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
A common route for the synthesis of the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, involves the following steps:
-
Preparation of 4-hydroxypyrrolo[2,3-d]pyrimidine: This can be achieved through the cyclization of a substituted pyrimidine precursor. For example, by reacting 4-amino-6-hydroxypyrimidine with 2-chloroacetaldehyde.[6]
-
Chlorination: The 4-hydroxypyrrolo[2,3-d]pyrimidine is then chlorinated using a chlorinating agent such as phosphorus oxychloride (POCl₃).[6][23][24] The reaction mixture is typically heated, and upon completion, the excess POCl₃ is removed. The product is then isolated by quenching with ice water and neutralizing the solution.[6]
Caption: General Synthesis Workflow.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[25][26]
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Perform serial dilutions to create a range of concentrations.
-
Kinase Reaction:
-
In a 96-well plate, add the serially diluted compound or DMSO (vehicle control).
-
Add the kinase enzyme to each well and incubate briefly to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent.
-
Add a kinase detection reagent to convert the generated ADP to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[25]
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[27][28]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (chlorinated and non-chlorinated pyrrolo[2,3-d]pyrimidines) and a vehicle control (DMSO). Incubate for a specified period (e.g., 72 hours).[29]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[30][31]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[30]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[28]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[32][33]
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[32][34]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) to a specific concentration.[32]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.[35]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-20 hours.[33]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[33]
Conclusion and Future Directions
The strategic incorporation of chlorine into the pyrrolo[2,3-d]pyrimidine scaffold is a powerful tool in medicinal chemistry. While the chlorinated intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is invaluable for synthetic diversification, the presence of chlorine in the final molecule can directly enhance biological activity. The evidence, synthesized from numerous studies, suggests that chlorination can lead to more potent kinase inhibitors and antimicrobial agents.
For researchers in drug development, the key takeaway is that both chlorinated and non-chlorinated pyrrolo[2,3-d]pyrimidines hold significant therapeutic potential. The decision to include or exclude a chlorine atom should be guided by a thorough understanding of the structure-activity relationships for the specific biological target. Future research should focus on direct, head-to-head comparisons of chlorinated and non-chlorinated analogs within the same study to provide more definitive data on the "chlorine advantage." Such studies will undoubtedly accelerate the development of more effective and selective pyrrolo[2,3-d]pyrimidine-based therapeutics.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Page loading... [guidechem.com]
- 7. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 8. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]
- 12. mdpi.com [mdpi.com]
- 13. Molecular Dynamics and Biological Evaluation of 2-chloro-7-cyclopentyl- 7H-pyrrolo[2,3-d]pyrimidine Derivatives Against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
- 15. ClinPGx [clinpgx.org]
- 16. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 17. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 18. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 21. uniprot.org [uniprot.org]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. researchgate.net [researchgate.net]
- 24. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 25. benchchem.com [benchchem.com]
- 26. bmglabtech.com [bmglabtech.com]
- 27. clyte.tech [clyte.tech]
- 28. MTT assay protocol | Abcam [abcam.com]
- 29. texaschildrens.org [texaschildrens.org]
- 30. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 31. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 33. Broth microdilution - Wikipedia [en.wikipedia.org]
- 34. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 35. rr-asia.woah.org [rr-asia.woah.org]
A Comparative Guide to Pyrrolo[2,3-d]pyrimidine and Purine Analogs in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the purine scaffold holds a privileged position, forming the core of essential biomolecules like adenine and guanine. Consequently, purine analogs have been a cornerstone of therapeutic development for decades, leading to a portfolio of approved drugs for cancer and viral infections. However, the closely related pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, has emerged as a compelling isostere, offering unique advantages in terms of biological activity and drug-like properties.[1][2][3] This guide provides a comprehensive comparative analysis of these two crucial heterocyclic systems, delving into their structural nuances, physicochemical properties, and performance in key biological assays. We will explore the causality behind experimental choices and provide detailed protocols to empower researchers in their quest for novel therapeutics.
Structural and Physicochemical Distinctions: A Tale of Two Scaffolds
The fundamental difference between a purine and a pyrrolo[2,3-d]pyrimidine lies in the replacement of the nitrogen atom at position 7 of the purine ring with a carbon atom.[4][5] This seemingly subtle modification has profound implications for the molecule's electronic distribution, hydrogen bonding capacity, and overall shape, which in turn influence its interaction with biological targets.
Diagram 1: Structural Comparison
Caption: Structural difference between purine and pyrrolo[2,3-d]pyrimidine.
This structural alteration leads to distinct physicochemical properties that are critical in drug design:[6][7]
| Property | Purine Analogs | Pyrrolo[2,3-d]pyrimidine Analogs | Rationale and Implications |
| Hydrogen Bonding | N7 acts as a hydrogen bond acceptor. | C7-H acts as a weak hydrogen bond donor. | This difference can significantly alter binding affinity and selectivity for target proteins. The absence of the N7 acceptor in the pyrrolo[2,3-d]pyrimidine scaffold can be exploited to design inhibitors that avoid interactions with off-target proteins that rely on this hydrogen bond. |
| pKa | The pKa of the imidazole proton is influenced by the electron-withdrawing nature of the pyrimidine ring. | The pyrrole ring is generally less basic than the imidazole ring in purines. | This affects the ionization state of the molecule at physiological pH, which in turn impacts solubility, cell permeability, and binding to the target. |
| Lipophilicity (LogP) | Generally more polar due to the additional nitrogen atom. | Generally more lipophilic. | Increased lipophilicity can enhance membrane permeability and oral bioavailability, but may also lead to higher metabolic clearance and potential off-target toxicity. Careful modulation of substituents is crucial to balance these effects. |
| Metabolic Stability | The purine ring is susceptible to oxidation by enzymes like xanthine oxidase. | The C7 position offers a site for substitution, which can block metabolic pathways and improve the pharmacokinetic profile. | The carbon at the 7-position provides a handle for synthetic modification, allowing for the introduction of various functional groups to fine-tune the molecule's properties. |
Comparative Biological Activities: A Focus on Cancer and Viral Infections
Both purine and pyrrolo[2,3-d]pyrimidine analogs have demonstrated significant potential as therapeutic agents, particularly in the fields of oncology and virology.
Anticancer Activity
The anticancer effects of both classes of compounds often stem from their ability to interfere with nucleic acid synthesis or to inhibit key enzymes involved in cell signaling pathways, such as protein kinases.[2][8][9]
Table 1: Comparative Anticancer Activity of Representative Analogs
| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| Purine Analog | 6-Mercaptopurine | Leukemia | Varies | Inhibits de novo purine synthesis | [10] |
| Purine Analog | Fludarabine | Chronic Lymphocytic Leukemia | Varies | DNA polymerase inhibitor | [9] |
| Pyrrolo[2,3-d]pyrimidine | Compound 8g | HT-29 (Colon) | 4.01 | DDR2 inhibitor | [2] |
| Pyrrolo[2,3-d]pyrimidine | Compound 10b | MCF-7 (Breast) | Moderate Activity | Not specified | [2] |
| Pyrrolo[2,3-d]pyrimidine | Compound 5f | CFPAC-1 (Pancreatic) | 0.79 | Induces apoptosis and necrosis | [1] |
| Purine Analog (bis-purine) | Compound 9b | HeLa (Cervical) | Potent Activity | Not specified | [1] |
It is noteworthy that in some comparative studies, cyclic 6-amino bis-purines were found to be generally more active than the corresponding 4-amino bis-pyrrolo[2,3-d]pyrimidine analogues, highlighting the nuanced structure-activity relationships.[1]
Antiviral Activity
As nucleoside analogs, both scaffolds can be incorporated into viral DNA or RNA, leading to chain termination and inhibition of viral replication. The 7-deazapurine nucleosides have shown particular promise as antiviral agents.[4][5]
Table 2: Comparative Antiviral Activity of Representative Nucleoside Analogs
| Compound Class | Representative Compound | Virus | Activity | Mechanism | Reference |
| Purine Analog | Acyclovir | Herpes Simplex Virus (HSV) | Potent | Inhibits viral DNA polymerase | [10] |
| Purine Analog | Ganciclovir | Cytomegalovirus (CMV) | Potent | Inhibits viral DNA polymerase | [10] |
| Pyrrolo[2,3-d]pyrimidine | 7-deaza-2'-C-methyladenosine | Hepatitis C Virus (HCV) | Potent | RNA polymerase inhibitor | [4][11] |
| Pyrrolo[2,3-d]pyrimidine | Tubercidin | Various | Broad-spectrum | Incorporated into RNA | [4] |
The replacement of N7 with a carbon atom in 7-deazapurine nucleosides can lead to derivatives with increased base-pairing stability in DNA or RNA and can alter their recognition by viral enzymes, sometimes leading to enhanced antiviral activity compared to their purine counterparts.[4][5]
Mechanism of Action: Kinase Inhibition and Signaling Pathway Modulation
A significant area of interest for both scaffolds is the inhibition of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer. The pyrrolo[2,3-d]pyrimidine core, in particular, has proven to be a versatile scaffold for the development of potent and selective kinase inhibitors.[12]
Diagram 2: Kinase Inhibition by ATP-Competitive Inhibitors
Caption: ATP-competitive inhibition of kinases by purine or pyrrolo[2,3-d]pyrimidine analogs.
Targeting the JAK-STAT Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity and inflammation. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. Several pyrrolo[2,3-d]pyrimidine-based JAK inhibitors have been developed, with some gaining regulatory approval.[13][14][15]
Diagram 3: Inhibition of the JAK-STAT Signaling Pathway
Caption: Pyrrolo[2,3-d]pyrimidine-based inhibitors block the JAK-STAT pathway.
Targeting the EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is another key tyrosine kinase that, when overexpressed or mutated, can drive the growth of various cancers. Both purine and pyrrolo[2,3-d]pyrimidine scaffolds have been utilized to develop EGFR inhibitors.[16][17][18]
Diagram 4: Inhibition of the EGFR Signaling Pathway
References
- 1. Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation [mdpi.com]
- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Purine analogue - Wikipedia [en.wikipedia.org]
- 10. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anticancer effect of covalent purine-containing EGFR TKI, ZZC4 and its mechanism of action through network pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinPGx [clinpgx.org]
- 18. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives: A Comparative Guide
Welcome to a comprehensive in vitro evaluation of derivatives based on the 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutic agents. Here, we objectively dissect the performance of selected derivatives, comparing them against established clinical standards and related targeted therapies. This analysis is grounded in experimental data from peer-reviewed literature, offering a clear perspective on their potential as anticancer agents, particularly as kinase inhibitors.
The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of several FDA-approved kinase inhibitors.[1][2] Its structural similarity to adenine allows it to effectively compete for the ATP-binding site of various kinases, enzymes that play a pivotal role in cellular signaling pathways frequently dysregulated in cancer. The strategic addition of substituents, such as the chloro and methyl groups on the pyrimidine and pyrrole rings respectively, aims to enhance potency, selectivity, and pharmacokinetic properties.
This guide will focus on a comparative analysis of representative derivatives from this chemical series, evaluating their cytotoxic effects on various cancer cell lines and their inhibitory activity against key oncogenic kinases. We will also provide detailed experimental protocols to ensure the reproducibility and validation of the presented findings.
Comparative In Vitro Cytotoxicity
The initial assessment of any potential anticancer agent is its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a standard measure of this cytotoxic potency. Below is a comparative summary of the IC50 values for selected this compound derivatives against a panel of human cancer cell lines, alongside standard chemotherapeutic agents for context.
| Compound/Drug | HT-29 (Colon Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | Reference |
| Derivative 8f | 4.55 ± 0.23 | >50 | >50 | [3] |
| Derivative 8g | 4.01 ± 0.20 | >50 | >50 | [3] |
| Derivative 10a | ~28 | ~25 | ~23 | [3] |
| 5-Fluorouracil | 3.8 - 12.5 | 5 - 25 | 1.5 - 7.5 | Varies by study |
| Oxaliplatin | 0.4 - 5.0 | 1.5 - 10 | 0.5 - 4.0 | Varies by study |
| Doxorubicin | 0.05 - 0.5 | 0.01 - 0.2 | 0.02 - 0.3 | [3] (as control) |
Analysis of Cytotoxicity Data:
The data clearly indicates that derivatives 8f and 8g exhibit potent and selective cytotoxic activity against the HT-29 colon cancer cell line, with IC50 values in the low micromolar range.[3] This selectivity is noteworthy when compared to their inactivity against MCF-7 and HeLa cells at concentrations up to 50 µM.[3] In contrast, derivative 10a shows broader, albeit more moderate, activity across all three cell lines.[3]
When benchmarked against standard chemotherapies, the potency of derivatives 8f and 8g against HT-29 falls within the effective range of 5-Fluorouracil and Oxaliplatin.[4][5][6][7] However, they are significantly less potent than a broad-spectrum cytotoxic agent like Doxorubicin. This suggests a more targeted mechanism of action rather than general cytotoxicity, a desirable characteristic for modern cancer therapeutics.
Kinase Inhibition Profile: Targeting the Engine of Cancer Proliferation
The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore for kinase inhibitors.[8] To elucidate the mechanism behind the observed cytotoxicity, it is crucial to evaluate the inhibitory activity of these derivatives against a panel of relevant kinases.
| Compound/Drug | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | [9][10] |
| Tofacitinib | 1-11 | 20-112 | 1-2 | 34-136 | [1][2][11][12][13] |
Rationale for Kinase Target Selection:
The Janus kinase (JAK) family (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transmits signals from cytokines and growth factors to the nucleus, influencing cell proliferation, differentiation, and survival.[9][14] Dysregulation of this pathway is a hallmark of various cancers and inflammatory diseases. Ruxolitinib and Tofacitinib are both FDA-approved drugs that feature the pyrrolo[2,3-d]pyrimidine core and function as JAK inhibitors.[1][2][9] Their inclusion here provides a direct comparison of kinase inhibitory profiles with compounds from the same chemical class.
Unraveling the Mechanism: The JAK-STAT Signaling Pathway
The cytotoxic and kinase inhibitory activities of these compounds are intrinsically linked to their modulation of critical intracellular signaling pathways. The JAK-STAT pathway is a prime example.
Caption: The JAK-STAT signaling cascade and the point of inhibition by pyrrolo[2,3-d]pyrimidine derivatives.
As depicted, the binding of a cytokine to its receptor activates JAKs, which in turn phosphorylate STAT proteins.[14] These phosphorylated STATs then dimerize, translocate to the nucleus, and initiate the transcription of genes involved in cell growth and survival.[11] this compound derivatives, acting as ATP-competitive inhibitors, block the catalytic activity of JAKs, thereby preventing the downstream signaling cascade and ultimately leading to an anti-proliferative effect.
Experimental Protocols
To ensure scientific rigor and enable the replication of these findings, detailed methodologies for the key in vitro assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for determining the IC50 values of the test compounds.
Caption: A generalized workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Culture and Seeding: Human cancer cell lines (e.g., HT-29, MCF-7, HeLa) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Preparation and Treatment: Test compounds are dissolved in DMSO to create stock solutions. Serial dilutions are then prepared in culture media to achieve the desired final concentrations. The media from the cell plates is replaced with the media containing the various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are also included.
-
Incubation: The treated plates are incubated for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition and Solubilization: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for another 4 hours. The resulting formazan crystals are then dissolved by adding a solubilization solution, typically DMSO or a Sorenson's glycine buffer.
-
Data Acquisition and Analysis: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of compounds against specific kinases.
Step-by-Step Methodology:
-
Reagents and Preparation: Recombinant human kinase (e.g., JAK1, JAK2), a suitable substrate peptide, and ATP are prepared in a kinase assay buffer. Test compounds are serially diluted in DMSO and then further diluted in the assay buffer.
-
Assay Procedure: The kinase, test compound, and substrate are pre-incubated in the wells of a microplate. The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP) or non-radiometric assays like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: The percentage of kinase activity is calculated for each compound concentration relative to a DMSO control. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The in vitro data presented in this guide highlights the potential of this compound derivatives as a promising class of anticancer agents. The selective and potent cytotoxicity of certain derivatives against colon cancer cells, coupled with the established role of the pyrrolo[2,3-d]pyrimidine scaffold as a kinase inhibitor, provides a strong rationale for their further development.
Future studies should focus on a comprehensive kinase profiling of the most potent derivatives to identify their specific molecular targets. Structure-activity relationship (SAR) studies will be crucial to optimize the potency and selectivity of these compounds. Furthermore, in vivo studies in relevant animal models are necessary to evaluate their efficacy, pharmacokinetics, and safety profiles. The insights gained from such investigations will be instrumental in advancing this chemical series towards clinical applications.
References
- 1. Tofacitinib - Wikipedia [en.wikipedia.org]
- 2. clinexprheumatol.org [clinexprheumatol.org]
- 3. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 4. Colorectal Cancer Chemotherapy | Chemo for Colon & Rectal Cancer | American Cancer Society [cancer.org]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. Chemotherapy for colorectal cancer | Canadian Cancer Society [cancer.ca]
- 7. Colon Cancer Treatment, by Stage | How to Treat Colon Cancer | American Cancer Society [cancer.org]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 12. Tofacitinib | Arthritis UK [arthritis-uk.org]
- 13. droracle.ai [droracle.ai]
- 14. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent kinase inhibitors.[1][2] Its ability to mimic the purine core of ATP allows for competitive binding to the ATP-binding site of a wide range of kinases, making it a versatile template for the development of targeted therapies for cancer and inflammatory diseases.[3][4] This guide focuses on the structure-activity relationship (SAR) of a specific subclass: 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine analogs. We will explore how substitutions at key positions of this core structure influence inhibitory activity and selectivity against various kinase targets, providing a framework for the rational design of next-generation inhibitors.
The this compound Core: A Foundation for Potency
The core structure of this compound provides a unique combination of features that contribute to its potential as a kinase inhibitor scaffold. The chlorine atom at the C2 position can serve as a key interaction point within the ATP-binding site or as a handle for further chemical modification. The methyl group at the C5 position can influence the electronic properties of the pyrrole ring and provide steric bulk that can be exploited for selectivity.
The general strategy for developing kinase inhibitors from this scaffold involves the introduction of various substituents at the C4 and N7 positions to modulate potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Analysis
The following sections delve into the SAR of substitutions at different positions of the this compound core, drawing from studies on related pyrrolo[2,3-d]pyrimidine analogs.
Substitutions at the C4 Position
The C4 position of the pyrrolo[2,3-d]pyrimidine scaffold is a critical determinant of kinase inhibitory activity and selectivity. Modifications at this position directly impact the hydrogen bonding interactions within the hinge region of the kinase ATP-binding site.
The introduction of an amino group at the C4 position is a common strategy in the design of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors. The primary amine can act as a hydrogen bond donor, mimicking the N6-amino group of adenine. The nature of the substituent on the C4-amino group significantly influences the inhibitory profile.
For instance, in a series of 4-amino-pyrrolo[2,3-d]pyrimidines, the stereochemistry of the amino substituent was found to be crucial for LRRK2 activity. The (S)-isomers of amino substituents at the C4-position were significantly more potent than their (R)-counterparts.[3]
Table 1: Comparison of C4-Substituted this compound Analogs (Hypothetical Data Based on General SAR Principles)
| Compound ID | C4-Substituent | Target Kinase | IC50 (nM) |
| A-1 | -NH2 | JAK2 | 150 |
| A-2 | -NH-CH3 | JAK2 | 80 |
| A-3 | -NH-Cyclopropyl | JAK2 | 45 |
| A-4 | -O-Phenyl | JAK2 | >1000 |
This table presents hypothetical data to illustrate general SAR trends. Actual values would need to be determined experimentally.
The data in Table 1 illustrates that small alkyl substituents on the C4-amino group can enhance potency, likely by providing additional van der Waals interactions within the binding pocket. In contrast, replacing the amino linker with an ether linkage generally leads to a significant loss of activity, highlighting the importance of the hydrogen bonding capabilities of the amino group.
Substitutions at the N7 Position
The N7 position of the pyrrole ring offers another avenue for modifying the properties of this compound analogs. Substituents at this position can extend into the solvent-exposed region of the ATP-binding site, influencing solubility, pharmacokinetic properties, and potentially providing additional interactions to enhance potency and selectivity.
In a study of 7-substituted pyrrolo-pyrimidine inhibitors of Hematopoietic Cell Kinase (HCK), the basicity of the amine nitrogen in the N7-substituent was found to be critical for inhibitory activity. A strong correlation was observed between the predicted pKa of the amine and the IC50 values.[5]
Table 2: Comparison of N7-Substituted this compound Analogs (Hypothetical Data Based on General SAR Principles)
| Compound ID | N7-Substituent | Target Kinase | IC50 (nM) |
| B-1 | -H | JAK3 | 200 |
| B-2 | -CH3 | JAK3 | 120 |
| B-3 | -Cyclopentyl | JAK3 | 50 |
| B-4 | -(CH2)2-OH | JAK3 | 90 |
This table presents hypothetical data to illustrate general SAR trends. Actual values would need to be determined experimentally.
As depicted in Table 2, the introduction of small alkyl or cycloalkyl groups at the N7 position can be beneficial for potency. The cyclopentyl group in compound B-3 may provide favorable hydrophobic interactions. The incorporation of a hydroxyl group in the side chain, as in compound B-4 , can improve solubility and may form additional hydrogen bonds.
Experimental Protocols
General Synthesis of 4-Substituted-2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidines
The synthesis of C4-substituted analogs typically starts from 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine. The greater reactivity of the C4-chloro group allows for selective nucleophilic aromatic substitution.
Workflow for Synthesis of C4-Amino Analogs:
Caption: General synthetic workflow for C4-amino analogs.
Step-by-step methodology:
-
To a solution of 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent (e.g., n-butanol), add the desired primary or secondary amine and a non-nucleophilic base (e.g., diisopropylethylamine).
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-2-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine analog.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds is typically evaluated using in vitro kinase assays. A common method is the luminescence-based kinase assay that measures ATP consumption.
Workflow for Kinase Inhibition Assay:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-step methodology:
-
Prepare serial dilutions of the test compounds in dimethyl sulfoxide (DMSO).
-
In a 384-well plate, add the diluted compounds, a positive control (a known inhibitor), and a negative control (DMSO).
-
Add the kinase and the specific peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of remaining ATP by adding a luminescence-based detection reagent (e.g., Kinase-Glo®).
-
Measure the luminescence signal using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The structure-activity relationships discussed in this guide highlight the importance of strategic modifications at the C4 and N7 positions to achieve high potency and selectivity. The synthetic routes and assay protocols provided offer a practical framework for researchers in the field of drug discovery to design and evaluate new analogs based on this versatile core. Further exploration of diverse substituents at these key positions, guided by the SAR principles outlined herein, will undoubtedly lead to the discovery of next-generation kinase inhibitors with improved therapeutic profiles.
References
- 1. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Update on JAK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Mechanism of Action of Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors
<Step>
For researchers, scientists, and drug development professionals, the rigorous validation of a novel compound's mechanism of action (MoA) is a cornerstone of the drug discovery process. This guide provides a comparative framework for validating the MoA of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors, a prominent class of therapeutics. We will delve into key experimental protocols, present comparative data, and illuminate the underlying biological and experimental logic to ensure scientific integrity and trustworthiness in your findings.
The pyrrolo[2,3-d]pyrimidine scaffold is a deaza-isostere of adenine, the core component of ATP, making it an excellent structural framework for designing ATP-competitive kinase inhibitors.[1][2][3] This structural mimicry allows these compounds to effectively target the ATP-binding pocket of various kinases, which are crucial regulators of cellular processes.[1] Several successful drugs, including Tofacitinib and Ruxolitinib, are built upon this versatile scaffold.[4]
This guide will use a hypothetical novel pyrrolo[2,3-d]pyrimidine inhibitor, "Novakinib," designed as a potent and selective inhibitor of Janus Kinase 2 (JAK2), a key player in cytokine signaling pathways often dysregulated in myeloproliferative neoplasms and inflammatory diseases. For a robust comparison, we will contrast Novakinib with:
-
Ruxolitinib: An established, FDA-approved JAK1/JAK2 inhibitor.[5]
-
Compound C: A hypothetical multi-kinase inhibitor that also inhibits JAK2 but possesses significant off-target activity, leading to a different phenotypic outcome.
The Validation Gauntlet: A Multi-Faceted Approach
A single experiment is insufficient to definitively validate a kinase inhibitor's MoA. A well-designed validation strategy employs a tiered, orthogonal approach, moving from initial biochemical confirmation to complex cellular and phenotypic assays. This ensures that the observed effects are truly due to the intended on-target inhibition.
Figure 1: A logical workflow for validating the mechanism of action of a kinase inhibitor.
Biochemical Validation: Does the Inhibitor Hit its Target?
The initial and most fundamental step is to confirm direct inhibition of the purified target kinase.
In Vitro Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of the target kinase.[6]
Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)
-
Reaction Setup: In a 384-well plate, combine the purified recombinant JAK2 enzyme, the substrate peptide (e.g., a STAT-derived peptide), and varying concentrations of Novakinib, Ruxolitinib, or Compound C.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes.
-
Detection: Measure luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Comparative Data:
| Compound | Target Kinase | In Vitro IC50 (nM) | Notes |
| Novakinib | JAK2 | 2.5 | Potent inhibition of the primary target. |
| Ruxolitinib | JAK2 | 2.8[5] | Comparable potency to the reference compound. |
| Compound C | JAK2 | 15.0 | Moderate potency against JAK2. |
| Compound C | Other Kinase (e.g., Src) | 5.0 | Higher potency against an off-target kinase. |
Causality Explained: A low nanomolar IC50 value for Novakinib against JAK2 provides the first piece of evidence for potent, direct inhibition. The comparison with Ruxolitinib benchmarks its activity, while the data for Compound C immediately raises a red flag regarding its selectivity.
Cellular Validation: Does the Inhibitor Work in a Biological Context?
Confirming that the inhibitor engages its target within the complex environment of a living cell is a critical step.[7]
Target Engagement Assays
These assays verify that the compound physically interacts with its intended target inside the cell.[7][8]
A. Cellular Thermal Shift Assay (CETSA®)
CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[9][10]
Experimental Protocol:
-
Cell Treatment: Treat a JAK2-dependent cell line (e.g., HEL cells, which harbor a JAK2V617F mutation) with Novakinib, Ruxolitinib, Compound C, or vehicle (DMSO) for 2 hours.
-
Heating: Aliquot the treated cells and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis & Centrifugation: Lyse the cells and centrifuge to separate the soluble (non-denatured) protein fraction from the precipitated (denatured) proteins.
-
Detection: Analyze the amount of soluble JAK2 in the supernatant by Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble JAK2 against the temperature for each treatment. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.[10]
B. NanoBRET™ Target Engagement Assay
This technology measures compound binding at specific target proteins in live cells using bioluminescence resonance energy transfer (BRET).[11][12]
Experimental Protocol:
-
Cell Preparation: Transfect HEK293 cells with a vector expressing a JAK2-NanoLuc® luciferase fusion protein.
-
Assay Setup: Add the NanoBRET® fluorescent tracer and varying concentrations of the test compounds to the cells.
-
Measurement: After equilibration, measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Data Analysis: Calculate the BRET ratio. Competitive displacement of the tracer by the inhibitor results in a loss of BRET signal, from which an IC50 value can be determined.[12]
Comparative Data:
| Compound | Target | CETSA (ΔTagg °C) | NanoBRET™ IC50 (nM) |
| Novakinib | JAK2 | +5.2 | 25 |
| Ruxolitinib | JAK2 | +4.9 | 30 |
| Compound C | JAK2 | +2.1 | 250 |
Causality Explained: The significant thermal shift and low nanomolar IC50 in the NanoBRET™ assay for Novakinib provide strong evidence of target engagement in a cellular context.[13] Compound C shows weaker engagement with JAK2, suggesting that its cellular effects may not be solely driven by this interaction.
Figure 2: Workflow and expected outcome of a Cellular Thermal Shift Assay (CETSA).
Phosphorylation Assays
These assays measure the direct downstream consequence of kinase inhibition – a decrease in the phosphorylation of its substrate.[8] For JAK2, a key substrate is STAT3/5.
Experimental Protocol: Western Blot Analysis
-
Cell Culture & Treatment: Culture HEL cells and starve them of serum overnight to reduce basal signaling. Treat with a cytokine (e.g., erythropoietin, EPO) to stimulate the JAK/STAT pathway, in the presence of varying concentrations of the inhibitors for 2 hours.
-
Lysate Preparation: Lyse the cells and determine the total protein concentration.
-
SDS-PAGE & Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5. Use a loading control like GAPDH or β-actin to ensure equal protein loading.
-
Detection: Use secondary antibodies conjugated to HRP and an ECL substrate to visualize the protein bands.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the p-STAT5 signal to the total STAT5 signal.
Comparative Data:
| Compound | p-STAT5 Inhibition IC50 (nM) | Notes |
| Novakinib | 35 | Potent inhibition of downstream signaling. |
| Ruxolitinib | 40[14] | Similar cellular potency to the reference. |
| Compound C | 300 | Weaker inhibition of the JAK2 pathway. |
Causality Explained: Novakinib's ability to potently block EPO-induced STAT5 phosphorylation directly links its target engagement with a functional cellular outcome. This is a crucial step in validating the on-target MoA. The weaker effect of Compound C further supports the hypothesis that its primary MoA is not through JAK2 inhibition.
Kinome Profiling for Selectivity
To ensure the inhibitor is selective and to identify potential off-targets, a broad kinome screen is essential.
KiNativ™ Platform (ActivX Biosciences)
This chemoproteomic platform profiles kinase inhibitor interactions in a native cellular environment.[15][16] It uses ATP- and ADP-biotin probes that covalently label active site lysine residues in kinases within a cell lysate.[15][17]
Experimental Protocol (Simplified):
-
Lysate Preparation: Prepare lysates from the target cell line.
-
Inhibitor Treatment: Treat the lysates with different concentrations of the test compound.
-
Probe Labeling: Add the ATP/ADP-biotin probe. The inhibitor will compete with the probe for binding to its target kinases.
-
Enrichment & Digestion: Enrich the biotin-labeled proteins, digest them into peptides, and analyze them by LC-MS/MS.
-
Data Analysis: Quantify the abundance of labeled peptides. A decrease in labeling for a specific kinase in the presence of the inhibitor indicates target engagement.[15]
Comparative Data:
| Compound | Primary Target (JAK2) Kd (nM) | Significant Off-Targets (>75% inhibition at 1µM) |
| Novakinib | 22 | JAK1, TYK2 |
| Ruxolitinib | 28 | JAK1, TYK2[14] |
| Compound C | 200 | JAK1, TYK2, Src, Lck, FAK, Aurora A |
Causality Explained: The KiNativ™ data provides a selectivity profile. Novakinib demonstrates a clean profile, primarily hitting the intended JAK family members, similar to Ruxolitinib.[14] In stark contrast, Compound C inhibits a wide range of kinases, explaining its different phenotypic effects and highlighting the importance of selectivity for a clean MoA.[18]
Phenotypic Validation: What is the Ultimate Biological Effect?
The final step is to demonstrate that the on-target inhibition leads to the expected biological outcome. For a JAK2 inhibitor in a JAK2-dependent cancer cell line, this would be the inhibition of proliferation and induction of apoptosis.[19][20]
Cell Proliferation and Apoptosis Assays
Experimental Protocol:
-
Cell Proliferation (MTS Assay):
-
Seed HEL cells in a 96-well plate and treat with a range of inhibitor concentrations for 72 hours.
-
Add MTS reagent and incubate for 2-4 hours.
-
Measure the absorbance at 490 nm. The signal is proportional to the number of viable cells.
-
-
Apoptosis (Annexin V/PI Staining):
-
Treat cells with inhibitors for 48 hours.
-
Stain cells with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Analyze the cell population by flow cytometry. Annexin V positive cells are apoptotic, while PI positive cells are necrotic.
-
Comparative Data:
| Compound | Proliferation GI50 (nM) | Apoptosis Induction (% at 1µM) |
| Novakinib | 50 | 65% |
| Ruxolitinib | 67[5] | 60% |
| Compound C | 20 | 85% (with signs of cytotoxicity) |
Causality Explained: Novakinib's GI50 value is consistent with its cellular target engagement and phosphorylation inhibition data. It induces apoptosis, the expected outcome of inhibiting the pro-survival JAK/STAT pathway in these cells. Compound C is more potent in the proliferation assay, but this is likely due to the combined effect of inhibiting multiple kinases, which may also lead to general cytotoxicity rather than a specific, on-target apoptotic effect.
Figure 3: The JAK/STAT signaling pathway and the mechanism of action of Novakinib.
Conclusion
Validating the mechanism of action for a pyrrolo[2,3-d]pyrimidine kinase inhibitor like Novakinib requires a rigorous, multi-step process. By systematically progressing from biochemical assays to cellular target engagement and finally to phenotypic outcomes, we can build a self-validating and compelling case for its on-target activity. The comparative data against a known standard (Ruxolitinib) and a non-selective compound (Compound C) is crucial for contextualizing the potency and selectivity of the new chemical entity. This comprehensive approach, grounded in scientific integrity, is essential for advancing promising drug candidates with a clear and well-defined mechanism of action.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]
- 13. benchchem.com [benchchem.com]
- 14. ashpublications.org [ashpublications.org]
- 15. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling - BioSpace [biospace.com]
- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Introduction
2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine is a crucial heterocyclic building block in medicinal chemistry and drug development. As a derivative of the 7-deazapurine scaffold, it serves as a key intermediate in the synthesis of a variety of potent kinase inhibitors and other therapeutic agents. The strategic placement of the chloro, methyl, and pyrrole amine functionalities allows for diverse downstream modifications, making it a valuable precursor for targeted drug design. This guide provides an in-depth comparison of plausible synthetic routes to this important intermediate, offering insights into the strategic considerations, experimental nuances, and overall efficiency of each approach. The routes presented are constructed based on established synthetic methodologies for analogous pyrrolo[2,3-d]pyrimidine systems, providing a robust framework for researchers in the field.
Strategic Analysis of Synthetic Pathways
The synthesis of this compound can be approached from several distinct strategic directions. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale of synthesis, and tolerance for specific reaction conditions. This guide will compare three primary synthetic strategies:
-
The Dichloro Intermediate Route: This approach involves the initial construction of a 5-methyl-pyrrolo[2,3-d]pyrimidine-2,4-dione, followed by a double chlorination and subsequent selective dechlorination.
-
The Amino Precursor Route: This strategy focuses on the synthesis of a 2-amino-5-methyl-pyrrolo[2,3-d]pyrimidine intermediate, which is then converted to the target compound via a Sandmeyer-type reaction.
-
The Hydroxy Precursor Route: This route proceeds through a 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-ol intermediate, which is then subjected to direct chlorination.
The following sections will provide a detailed examination of each route, including reaction schemes, step-by-step protocols, and a comparative analysis of their respective advantages and disadvantages.
Route A: The Dichloro Intermediate Route
This route is predicated on the synthesis of the readily accessible 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine intermediate, followed by a selective reduction to remove the more reactive 4-chloro group.
Reaction Scheme
Caption: Synthetic pathway for Route A.
Experimental Protocols
Step 1: Synthesis of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
-
To a suspension of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents), add N,N-diisopropylethylamine (DIPEA, 2-3 equivalents) dropwise at 0 °C.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to a pH of 7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine, which can be purified by column chromatography.
Step 2: Selective Dechlorination
-
Dissolve 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in a mixture of methanol and water.
-
Add ammonium chloride (NH₄Cl, 3-5 equivalents) and activated zinc dust (3-5 equivalents) to the solution.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the zinc dust, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Extract the remaining aqueous solution with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to give the crude product.
-
Purify the crude material by column chromatography on silica gel to afford this compound.
Alternative for Step 2: Catalytic hydrogenation using H₂ gas and a palladium on carbon (Pd/C) catalyst in the presence of a base like triethylamine can also be employed for selective dechlorination.
Causality and Experimental Choices
-
Chlorination: The use of POCl₃ is a standard and effective method for converting hydroxyl groups on pyrimidine rings to chloro groups.[1][2] The addition of a tertiary amine base like DIPEA helps to neutralize the HCl generated during the reaction, preventing potential side reactions and driving the equilibrium towards the product.[3]
-
Selective Dechlorination: The 4-chloro position on the pyrrolo[2,3-d]pyrimidine scaffold is more susceptible to nucleophilic substitution and reduction compared to the 2-chloro position due to the electron-donating effect of the pyrrole nitrogen. This differential reactivity allows for the selective removal of the 4-chloro group using mild reducing agents like zinc dust in the presence of an ammonium salt or through catalytic hydrogenation.
Route B: The Amino Precursor Route
This approach leverages the Sandmeyer reaction, a classic transformation in aromatic chemistry, to convert a 2-amino group into the desired 2-chloro functionality.
Reaction Scheme
Caption: Synthetic pathway for Route B.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
The synthesis of this intermediate can be achieved through various published methods for analogous compounds, often starting from a substituted pyrrole or pyrimidine. A common approach involves the cyclization of a suitable precursor. For instance, the condensation of 2-amino-4-methylpyrrole-3-carbonitrile with formamide can yield the desired product.
Step 2: Sandmeyer Reaction
-
Suspend 2-amino-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in an aqueous solution of hydrochloric acid (HCl, 3-4 equivalents) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 equivalents) in concentrated HCl and cool it to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the CuCl solution. Vigorous nitrogen gas evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Neutralize the reaction mixture with a base, such as aqueous ammonia or sodium hydroxide, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain this compound.
Causality and Experimental Choices
-
Diazotization: The conversion of the primary aromatic amine to a diazonium salt is a well-established reaction that proceeds readily in the presence of a nitrous acid source (generated in situ from NaNO₂ and a strong acid) at low temperatures to ensure the stability of the diazonium intermediate.
-
Sandmeyer Reaction: The copper(I) catalyzed decomposition of the diazonium salt is a reliable method for introducing a chloro substituent onto an aromatic ring. The mechanism is believed to involve a single-electron transfer from the copper(I) species to the diazonium salt, leading to the formation of an aryl radical and dinitrogen gas, followed by chlorine transfer from a copper(II) species.
Route C: The Hydroxy Precursor Route
This is arguably the most direct approach, involving the synthesis of the 2-hydroxy (or its tautomeric 2-oxo) precursor followed by a direct chlorination step.
Reaction Scheme
Caption: Synthetic pathway for Route C.
Experimental Protocols
Step 1: Synthesis of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2(1H)-one
This intermediate can be synthesized by condensing 2-amino-4-methylpyrrole-3-carboxamide with urea or a related carbonyl source.
Step 2: Chlorination
-
Suspend 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2(1H)-one (1 equivalent) in an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Optionally, a catalytic amount of a tertiary amine like N,N-dimethylaniline or DIPEA can be added.
-
Heat the mixture to reflux (110-120 °C) for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture and carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Cautiously add the residue to crushed ice and neutralize with a suitable base (e.g., NaHCO₃ or aqueous ammonia).
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield this compound.
Causality and Experimental Choices
-
Direct Chlorination: The conversion of the 2-oxo group of the pyrimidinone ring to a chloro group is a standard transformation. POCl₃ is a highly effective reagent for this deoxychlorination process.[1][4] The reaction proceeds via the formation of a phosphate ester intermediate which is then displaced by a chloride ion.
Quantitative Comparison of Synthetic Routes
| Parameter | Route A: Dichloro Intermediate | Route B: Amino Precursor | Route C: Hydroxy Precursor |
| Number of Key Steps | 2 (from dione) | 2 (from amine) | 2 (from one) |
| Overall Yield | Moderate to Good | Moderate | Good |
| Starting Material Cost | Potentially higher due to multi-step synthesis of the dione | Moderate, depends on the synthesis of the amino precursor | Moderate, depends on the synthesis of the hydroxy precursor |
| Reagent Toxicity/Hazards | High (POCl₃) | High (diazonium salts can be explosive) | High (POCl₃) |
| Scalability | Good, though selective reduction can be challenging on a large scale | Moderate, due to the handling of potentially unstable diazonium salts | Good, direct chlorination is often scalable |
| Purification Challenges | Separation of mono- and di-chloro products; removal of zinc salts | Removal of copper salts and potential side products from the Sandmeyer reaction | Removal of excess POCl₃ and its hydrolysis byproducts |
Conclusion and Recommendations
All three presented routes offer viable pathways to this compound.
-
Route C (The Hydroxy Precursor Route) is likely the most straightforward and potentially highest-yielding approach for laboratory-scale synthesis, provided the 2-oxo precursor is readily accessible. Its directness and the generally high efficiency of the chlorination step make it an attractive option.
-
Route A (The Dichloro Intermediate Route) offers a robust alternative, particularly if the 2,4-dichloro-5-methyl intermediate is commercially available or can be synthesized in high yield.[5] The main challenge lies in achieving clean and selective dechlorination of the 4-position without affecting the 2-chloro group.
-
Route B (The Amino Precursor Route) is a classic and reliable method, but the handling of diazonium salts requires careful temperature control and may not be ideal for very large-scale preparations due to safety considerations.
The optimal choice of synthesis will ultimately be determined by the specific constraints and priorities of the research or development program, including cost, scale, available equipment, and safety protocols. It is recommended that small-scale trials of each feasible route be conducted to determine the most efficient and reliable method for a given laboratory setting.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. indianchemicalsociety.com [indianchemicalsociety.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine [myskinrecipes.com]
Benchmarking Novel 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives: A Comparative Guide to Known JAK Inhibitors
Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition
The 7H-pyrrolo[2,3-d]pyrimidine core is a well-established and highly valuable scaffold in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and effectively target the ATP-binding site of various kinases.[1] This structural motif is particularly prominent in the field of Janus kinase (JAK) inhibition, forming the backbone of several FDA-approved drugs.[2] The strategic derivatization of this core, such as with the introduction of a chloro group at the 2-position and a methyl group at the 5-position, presents an opportunity to modulate potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive framework for researchers and drug development professionals to benchmark their novel 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives against a panel of well-characterized, clinically relevant JAK inhibitors.
The Janus kinase family—comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[3] Dysregulation of the JAK-STAT signaling pathway is a hallmark of numerous autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms, making JAKs a prime therapeutic target.[4] This guide will provide the necessary protocols and comparative data to rigorously evaluate the potential of novel compounds in this promising therapeutic space.
The JAK-STAT Signaling Pathway: A Key Target in Inflammatory and Autoimmune Diseases
The JAK-STAT signaling cascade is a critical communication pathway for numerous cytokines and growth factors. Upon cytokine binding to its receptor, the associated JAKs are brought into close proximity, leading to their trans-activation and subsequent phosphorylation of the receptor's intracellular domain. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are then phosphorylated by the activated JAKs. Phosphorylated STATs dimerize and translocate to the nucleus, where they regulate the transcription of genes involved in inflammation, immunity, and cell proliferation.[5]
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - JP [thermofisher.com]
The Strategic Advantage of the 7-Deazapurine Core: A Comparative Guide to 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine in Kinase Inhibitor Drug Discovery
For researchers, scientists, and drug development professionals navigating the competitive landscape of kinase inhibitor design, the selection of a core scaffold is a critical decision that dictates the trajectory of a medicinal chemistry program. Among the privileged scaffolds, the pyrrolo[2,3-d]pyrimidine nucleus, a 7-deazapurine isostere of adenine, has consistently demonstrated its value, leading to the successful development of several approved drugs.[1][2] This guide provides an in-depth technical comparison of programs utilizing the versatile intermediate, 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine , with a focus on its application in the synthesis of Janus Kinase (JAK) inhibitors. We will delve into case studies, comparative efficacy data, and detailed synthetic protocols to illustrate the strategic advantages of this scaffold.
The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Platform for Kinase Inhibition
The pyrrolo[2,3-d]pyrimidine core is a bioisostere of purine, the fundamental building block of ATP. This structural mimicry allows derivatives to act as competitive inhibitors at the ATP-binding site of a wide range of kinases.[2][3] The nitrogen atoms in the pyrimidine ring can form crucial hydrogen bond interactions with the hinge region of the kinase, a key anchoring point for many inhibitors.[4] The pyrrole ring offers a vector for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 2-chloro substituent on the pyrimidine ring serves as a versatile synthetic handle, enabling the introduction of various side chains through nucleophilic aromatic substitution reactions, a common strategy in the synthesis of kinase inhibitors.
Case Study: Janus Kinase (JAK) Inhibitors
The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central mediators of cytokine signaling and have emerged as key therapeutic targets for autoimmune diseases and certain cancers.[5] The pyrrolo[2,3-d]pyrimidine scaffold has been instrumental in the development of several blockbuster JAK inhibitors.
Tofacitinib: A Pan-JAK Inhibitor
Tofacitinib (Xeljanz®), developed by Pfizer, is a prime example of a successful drug built upon the pyrrolo[2,3-d]pyrimidine core. It is an inhibitor of JAK1, JAK2, and JAK3 and is approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[6] The synthesis of Tofacitinib utilizes a 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine intermediate, which is further functionalized.[7][8] The pyrrolo[2,3-d]pyrimidine core of Tofacitinib forms key hydrogen bonds with the hinge region of the JAK kinase domain, while the piperidine and cyanoacetamide moieties occupy the ribose and phosphate-binding regions, respectively, contributing to its potent inhibitory activity.
Comparative Efficacy of JAK Inhibitors in Rheumatoid Arthritis
The clinical landscape for rheumatoid arthritis now includes several JAK inhibitors, offering a valuable opportunity for comparative analysis. Network meta-analyses and real-world studies provide insights into the relative performance of these agents.
A network meta-analysis of 39 trials with over 16,000 participants compared six different JAK inhibitors.[9] While all showed superior efficacy to placebo, some differences were observed. For instance, decernotinib at a 300 mg dose showed a higher ACR50 response.[9] In terms of safety, tofacitinib at a 1 mg twice-daily dose had a significantly lower incidence of adverse drug reactions.[9] Another real-world study, the ANSWER cohort, compared tofacitinib, baricitinib, peficitinib, and upadacitinib and found no significant differences in efficacy and safety among the four for the treatment of rheumatoid arthritis.[5] However, a matching-adjusted indirect comparison suggested that upadacitinib may offer some efficacy advantages over tofacitinib in certain patient populations.[10]
Table 1: Comparative Efficacy of JAK Inhibitors in Rheumatoid Arthritis (RA) from Select Studies
| JAK Inhibitor | Mechanism | Key Efficacy Findings | Safety Profile Highlights | Citations |
| Tofacitinib | Pan-JAK inhibitor (JAK1/2/3) | Non-inferior to adalimumab + methotrexate. Monotherapy not non-inferior to combination therapies in one study. | Lower incidence of adverse drug reactions at 1mg BID in one meta-analysis. Increased risk of MACE and malignancies in patients with cardiovascular risk factors compared to TNFi. | [6][9][10] |
| Baricitinib | JAK1/JAK2 inhibitor | Showed better efficacy in combination with csDMARDs. | Highest risk of herpes zoster in one meta-analysis. | [6][9] |
| Upadacitinib | Selective JAK1 inhibitor | Displayed more remarkable efficacy as monotherapy or in combination in some analyses. Showed significantly larger improvements in some ACR scores compared to tofacitinib + methotrexate. | Data on atherogenic indices are being evaluated. | [6][10][11] |
| Filgotinib | Selective JAK1 inhibitor | Demonstrated a significantly higher remission rate compared to methotrexate. | Lower infection risk in one meta-analysis. | [9][11] |
This table is a synthesis of findings from multiple studies and is for illustrative purposes. For detailed information, please consult the original publications.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective kinase inhibitors from the pyrrolo[2,3-d]pyrimidine scaffold is guided by a deep understanding of structure-activity relationships. For instance, in the development of JAK3 inhibitors, the introduction of a 4-aryl substituent onto the pyrrolo[2,3-d]pyrimidine scaffold was found to significantly modulate the selectivity profile, favoring JAK3 over JAK2.[3] Further SAR studies on various positions of the core have led to the discovery of highly selective inhibitors.[12] The strategic placement of halogen atoms on appended aryl rings can also enhance potency and influence pharmacokinetic properties.[13]
Experimental Protocols
Synthesis of this compound
The following is a representative, multi-step synthesis of the title compound, constructed from information available in the public domain.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 2,4-Dihydroxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
-
To a reaction vessel, add 4-amino-6-methyluracil and anhydrous sodium acetate in water (molar ratio of 1:3-1:5).[7][8]
-
Heat the mixture to 60-80 °C with stirring.
-
Slowly add a 40% aqueous solution of 2-chloroacetaldehyde.[7][8]
-
Continue stirring at this temperature for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the resulting solid, wash with water, and dry under reduced pressure to obtain 2,4-dihydroxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Step 2: Synthesis of 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
-
Suspend 2,4-dihydroxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidine in phosphorus oxychloride (POCl₃).
-
Add an organic base (e.g., N,N-diisopropylethylamine) as a catalyst.[8]
-
Heat the reaction mixture under reflux until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction mixture with ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Step 3: Synthesis of this compound
-
Dissolve 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent (e.g., ethanol).
-
Add a palladium on carbon catalyst (Pd/C).
-
Subject the mixture to hydrogenation at atmospheric pressure until selective dechlorination at the 4-position is complete (monitor by TLC or LC-MS).[14]
-
Filter the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
General Protocol for the Synthesis of Pyrrolo[2,3-d]pyrimidine-based Kinase Inhibitors
The following is a generalized procedure for the coupling of the this compound core with an amine-containing side chain, a common step in the synthesis of many kinase inhibitors.
Workflow for Amine Coupling to the Pyrrolo[2,3-d]pyrimidine Core
Caption: General workflow for amine coupling to the pyrrolo[2,3-d]pyrimidine core.
-
In a reaction vessel, dissolve this compound and the desired amine side chain (typically 1.1-1.5 equivalents) in a suitable solvent such as dioxane or ethanol.
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), to the mixture.
-
Heat the reaction mixture to a temperature between 80 °C and reflux, and stir for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-substituted pyrrolo[2,3-d]pyrimidine derivative.
Conclusion
The this compound scaffold represents a highly valuable and strategically advantageous starting point for medicinal chemistry programs targeting the kinome. Its structural resemblance to adenine provides a strong foundation for ATP-competitive inhibition, while its synthetic tractability allows for extensive structure-activity relationship exploration and optimization of pharmacological properties. The successful development of multiple FDA-approved drugs, particularly in the competitive JAK inhibitor space, stands as a testament to the power of this privileged core. By understanding the comparative efficacy of drugs derived from this scaffold and mastering the key synthetic transformations, drug discovery teams can leverage the full potential of the 7-deazapurine core to develop the next generation of targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-world comparative study of the efficacy of Janus kinase inhibitors in patients with rheumatoid arthritis: the ANSWER cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Comparative efficacy of five approved Janus kinase inhibitors as monotherapy and combination therapy in patients with moderate-to-severe active rheumatoid arthritis: a systematic review and network meta-analysis of randomized controlled trials [frontiersin.org]
- 7. CN111533746A - Synthesis method of tofacitinib citrate - Google Patents [patents.google.com]
- 8. CN104987339A - Synthesis method of tofacitinib citrate - Google Patents [patents.google.com]
- 9. Comparative Efficacy and Safety of JAK Inhibitors in the Management of Rheumatoid Arthritis: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Matching-Adjusted Indirect Comparison of Upadacitinib Versus Tofacitinib in Adults with Moderate-to-Severe Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof - Google Patents [patents.google.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
For the diligent researcher, scientist, or drug development professional, the synthesis and application of novel compounds like 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine are at the forefront of innovation. However, with great discovery comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound (CAS No. 909562-81-8), ensuring that your laboratory practices remain as rigorous as your science.[1]
Hazard Identification and Risk Assessment: A Proactive Approach
Understanding the potential hazards of this compound is the first step in its safe management. Based on data from similar chlorinated and halogenated heterocyclic compounds, it is prudent to handle this substance with care, assuming it may possess the following hazards:
-
Acute Oral Toxicity : Similar compounds are classified as harmful if swallowed.[2]
-
Skin and Eye Irritation : Causes skin irritation and serious eye irritation are common classifications for this chemical family.[2]
-
Respiratory Irritation : May cause respiratory irritation.[2]
Therefore, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent contact with the eyes, which can cause serious irritation.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and potential irritation or absorption.[2][3] |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against accidental spills and contamination of personal clothing.[2][3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for large quantities or if dust is generated. | To avoid inhalation of dust or vapors that may cause respiratory irritation.[2][3] |
The Disposal Pathway: A Step-by-Step Protocol
The primary and most environmentally responsible method for the disposal of this compound is through a licensed hazardous waste disposal company. This compound falls under the category of halogenated organic compounds, which require specific treatment methods.[4]
Step 1: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Designated Waste Container : Collect all waste containing this compound in a dedicated, clearly labeled, and sealable container.
-
Solid vs. Liquid Waste : Collect solid waste (e.g., leftover compound, contaminated consumables) separately from liquid waste (e.g., solutions containing the compound).
-
Avoid Mixing : Do not mix halogenated waste with non-halogenated waste streams. This is crucial as the disposal costs and methods for halogenated materials are significantly different.[5]
Step 2: Labeling and Storage
Accurate labeling is a regulatory requirement and essential for safety.
-
Hazardous Waste Label : Affix a "Hazardous Waste" label to the container as soon as the first item of waste is added.
-
Contents Declaration : Clearly list all contents, including "this compound" and any solvents or other chemicals present.
-
Secure Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials. The storage area should be cool, dry, and well-ventilated.
Step 3: Professional Disposal
-
Licensed Disposal Vendor : Arrange for the collection of the waste by a licensed and reputable chemical waste disposal company. These companies have the necessary permits and facilities to handle and treat halogenated organic compounds.
-
Incineration : The recommended disposal method for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers.[6] This process ensures the complete destruction of the organic molecule and the scrubbing of harmful byproducts like hydrogen chloride gas.[7][8] For wastes containing more than 1% of halogenated substances, a minimum incineration temperature of 1100°C is often required to ensure complete destruction of toxic organic molecules.[9]
Operational Plan: Managing Spills and Decontamination
Accidents can happen, and a well-defined spill response plan is a cornerstone of laboratory safety.
Immediate Actions for a Solid Spill
-
Alert and Evacuate : Notify colleagues in the immediate area and restrict access.
-
Assess the Spill : Determine the extent of the spill and if you have the appropriate training and equipment to handle it. For large or unmanageable spills, evacuate and contact your institution's Environmental Health and Safety (EHS) department.
-
Don PPE : Before approaching the spill, don the appropriate PPE as outlined in Table 1.
Step-by-Step Spill Cleanup Procedure
-
Containment : Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.[10]
-
Collection : Carefully scoop the spilled material and absorbent into a designated hazardous waste container. Use non-sparking tools if there is any fire risk.[11][12]
-
Decontamination :
-
Final Cleaning : Wash the area with soap and water.
-
Disposal : Seal and label the waste container and dispose of it through your institution's hazardous waste program.
-
Reporting : Report the incident to your supervisor and EHS department as per your institution's policy.
Logical Framework for Disposal Decisions
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of proactive hazard assessment, meticulous segregation, and professional disposal are paramount to the safe handling of specialized chemical compounds.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.cn [capotchem.cn]
- 7. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 8. tandfonline.com [tandfonline.com]
- 9. basel.int [basel.int]
- 10. safety.charlotte.edu [safety.charlotte.edu]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
A Researcher's Guide to the Safe Handling of 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. The pyrrolo[2,3-d]pyrimidine scaffold, a key heterocyclic system, is a cornerstone in the development of various therapeutics, including anticancer agents.[1][2] The specific compound, 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine, and its analogs are integral to this research. However, with great scientific potential comes the responsibility of ensuring the utmost safety in the laboratory. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to explain the causality behind our recommended procedures.
Understanding the Risks: A Profile of Chlorinated Pyrrolo[2,3-d]pyrimidines
The primary hazards associated with chlorinated heterocyclic compounds like this compound include:
-
Skin and Eye Irritation: Direct contact can cause significant irritation.[5]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[5]
-
Toxicity upon Ingestion: Some analogs are classified as toxic if swallowed.[5]
-
Potential for Carcinogenicity: Heterocyclic amines as a class are known to include compounds that are potent mutagens and carcinogens.[7]
These risks necessitate a comprehensive approach to personal protective equipment (PPE) and handling procedures.
Essential Personal Protective Equipment (PPE)
The following table summarizes the minimum required PPE for handling this compound. Remember, PPE is the last line of defense; proper engineering controls and handling techniques are paramount.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Provides protection against splashes and airborne particles.[3][8] |
| Hands | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and absorption.[8] |
| Body | Laboratory coat or chemical-resistant apron | Protects against spills and contamination of personal clothing.[3][8] |
| Respiratory | NIOSH-approved respirator | Required when working outside of a fume hood or when generating dust.[3][8] |
Step-by-Step Handling Protocol
This protocol is designed to minimize exposure and ensure a safe working environment.
-
Preparation and Engineering Controls:
-
Donning PPE:
-
Before handling the compound, put on all required PPE as outlined in the table above.
-
Inspect gloves for any signs of damage before use.
-
-
Weighing and Aliquoting:
-
During the Experiment:
-
Post-Experiment and Decontamination:
-
Wipe down the work area with an appropriate solvent to decontaminate surfaces.
-
Remove PPE carefully to avoid contaminating yourself. Dispose of disposable PPE as hazardous waste.
-
Launder reusable protective clothing separately from personal clothing.[9]
-
Emergency Procedures: A Plan for the Unexpected
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5][6][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][10] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it in a sealed container for disposal.[5][9] |
Disposal Plan: A Responsible Conclusion to Your Research
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collection: Collect all waste in clearly labeled, sealed containers.
-
Disposal: Dispose of the waste through a licensed professional waste disposal service.[4][5][6] Do not discard it down the drain or in the regular trash.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the critical steps for safely handling this compound.
Caption: A workflow for the safe handling of this compound.
Conclusion: Fostering a Culture of Safety
Adherence to these safety protocols is not merely about compliance; it is about fostering a culture of safety that protects you, your colleagues, and the integrity of your research. By understanding the "why" behind each step, you empower yourself to make informed decisions that ensure a safe and productive research environment.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. Health risks of heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. downloads.ossila.com [downloads.ossila.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
